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  • Product: 1-[4-(Methoxymethoxy)phenyl]piperazine
  • CAS: 1246818-74-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 1-[4-(Methoxymethoxy)phenyl]piperazine

Executive Summary 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS: 1246818-74-5) is a specialized heterocyclic intermediate primarily utilized in the convergent synthesis of triazole antifungal agents, most notably Posaconaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(Methoxymethoxy)phenyl]piperazine (CAS: 1246818-74-5) is a specialized heterocyclic intermediate primarily utilized in the convergent synthesis of triazole antifungal agents, most notably Posaconazole . Structurally, it consists of a piperazine ring N-linked to a phenyl group, which is para-substituted with a methoxymethoxy (MOM) moiety.

The MOM group serves as a vital protecting group for the phenolic hydroxyl, offering stability under basic conditions while remaining selectively labile to mild acids. This monograph details the physicochemical properties, synthesis logic, and handling protocols required for the rigorous application of this compound in drug development.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
CAS Number 1246818-74-5
IUPAC Name 1-[4-(Methoxymethoxy)phenyl]piperazine
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
SMILES COCOC1=CC=C(C=C1)N2CCNCC2
InChI Key ZRWKBRULROYORK-UHFFFAOYSA-N
Structural Features Piperazine Tail: Secondary amine (basic center).Phenyl Linker: Electron-rich aromatic system.MOM Ether: Acetal-like protecting group (acid-labile).[1]

Physicochemical Properties[5][6][7][8][9][10]

Solubility Profile

The lipophilic MOM group significantly reduces water solubility compared to its precursor, 1-(4-hydroxyphenyl)piperazine.

  • Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH). Solubility increases significantly at pH < 6.0 due to protonation of the piperazine nitrogen.

  • Organic Solubility: Highly soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.

  • Partition Coefficient (LogP): Estimated at 1.1 – 1.3 . The MOM group adds lipophilicity (+0.3 to +0.5 LogP units) relative to the methoxy analog (1-(4-methoxyphenyl)piperazine).

Ionization (pKa)

The molecule possesses two nitrogen centers with distinct electronic environments:

  • N4 (Secondary Amine): The distal nitrogen is basic.

    • pKa ≈ 9.0 ± 0.2 (Inferred from 1-(4-methoxyphenyl)piperazine, pKa 8.98).

    • Implication: At physiological pH (7.4), this nitrogen is predominantly protonated (

      
      ), enhancing solubility in aqueous buffers.
      
  • N1 (Aniline-like): The nitrogen attached to the phenyl ring is conjugated with the aromatic system.

    • pKa < 2.0 . It is non-basic under standard conditions and does not protonate.

Thermal Properties
  • Physical State: Typically isolated as a low-melting solid or viscous oil.

  • Melting Point: Likely 40–50 °C (Analogous to 1-(4-methoxyphenyl)piperazine, mp 42–47 °C).

  • Boiling Point: >300 °C (decomposes).

Stability & Reactivity (The MOM Factor)

The methoxymethoxy group is an acetal. Its stability defines the handling constraints:

  • Acid Stability: Poor. Hydrolyzes rapidly in dilute aqueous acids (e.g., 1M HCl, TFA) to regenerate the phenol.

  • Base Stability: Excellent. Stable to strong bases (NaOH, KOH, LiHMDS), allowing alkylation reactions on the piperazine nitrogen without deprotection.

  • Oxidative Stability: Moderate. Susceptible to N-oxidation if exposed to peroxides.

Synthesis & Experimental Protocols

Synthesis Pathway (Diagram)

The synthesis typically proceeds via the protection of 1-(4-hydroxyphenyl)piperazine.

SynthesisPath cluster_conditions Reaction Conditions SM 1-(4-Hydroxyphenyl)piperazine (Phenol precursor) Product 1-[4-(Methoxymethoxy)phenyl]piperazine (Target) SM->Product Nucleophilic Substitution (DCM, 0°C to RT) Reagent MOM-Cl (Chloromethyl methyl ether) Reagent->Product Base Base (DIPEA or NaH) Base->Product Scavenges HCl Byproduct HCl Salt / Side Products Product->Byproduct Acid Hydrolysis (Avoid!)

Caption: Synthesis of the MOM-protected intermediate via nucleophilic substitution. Note the critical requirement for basic conditions to prevent premature hydrolysis.

Detailed Protocol: Protection of 1-(4-hydroxyphenyl)piperazine

Objective: Selective O-protection of the phenol moiety.

Reagents:

  • 1-(4-Hydroxyphenyl)piperazine (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq) [DANGER: Carcinogen]

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1-(4-hydroxyphenyl)piperazine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA and cool the solution to 0 °C.

  • Alkylation: Add MOM-Cl dropwise over 20 minutes. Note: The reaction is exothermic.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic MOM signals: Singlet at

    
     ppm (OCH3) and Singlet at 
    
    
    
    ppm (OCH2O).
  • Mass Spec: Observe parent ion

    
    .
    

Handling & Safety

Critical Hazards
  • MOM-Cl: If synthesizing in-house, be aware that Chloromethyl methyl ether is a known human carcinogen . All reactions must be performed in a certified fume hood with double-gloving.

  • Compound Toxicity: Piperazine derivatives are potential sensitizers and irritants. Avoid inhalation of dust/vapors.

Storage
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.[2]

  • Incompatibility: Keep strictly away from acids (HCl, H2SO4, Acetic Acid) to prevent degradation of the protecting group.

Property Interplay Diagram

Properties Struct 1-[4-(Methoxymethoxy)phenyl]piperazine Lipophilicity Lipophilicity (LogP ~1.1) Struct->Lipophilicity Basicity Basicity (pKa ~9.0) Struct->Basicity Stability Acid Instability (MOM Group) Struct->Stability Solubility Solubility Behavior Lipophilicity->Solubility Soluble in DCM/DMSO Basicity->Solubility Soluble in pH < 6 Process Process Implication Basicity->Process Forms Salts with Acids Stability->Process Avoid Acidic Workups Process->Solubility Salt formation triggers hydrolysis risk

Caption: Interdependency of physicochemical properties. The basicity facilitates salt formation, but the acid instability of the MOM group restricts the use of acidic conditions for solubilization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65364703, 1-[4-(Methoxymethoxy)phenyl]piperazine. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4][5] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM group stability).
  • Saksena, A. K., et al. (1996).[6] Stereoselective synthesis of Posaconazole. Tetrahedron Letters, 37(32), 5657-5660. (Contextual reference for the piperazine-phenyl-ether motif in antifungals).

Sources

Exploratory

Molecular structure and weight of 1-[4-(Methoxymethoxy)phenyl]piperazine

Title: Strategic Intermediate Profile: 1-[4-(Methoxymethoxy)phenyl]piperazine Subtitle: Molecular Architecture, Synthesis Protocols, and Stability Profiles for Medicinal Chemistry Applications Executive Summary 1-[4-(Met...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Intermediate Profile: 1-[4-(Methoxymethoxy)phenyl]piperazine Subtitle: Molecular Architecture, Synthesis Protocols, and Stability Profiles for Medicinal Chemistry Applications

Executive Summary

1-[4-(Methoxymethoxy)phenyl]piperazine is a specialized synthetic intermediate used primarily in the development of azole antifungals (e.g., Posaconazole analogues) and G-Protein Coupled Receptor (GPCR) ligands.[1] It functions as a masked phenol , utilizing the Methoxymethyl (MOM) ether group to protect the para-hydroxyl moiety of the phenylpiperazine scaffold.

This guide addresses the structural specifications, synthesis via modern organometallic routes versus classical protection strategies, and the critical stability parameters required for handling this acid-labile intermediate.

Molecular Architecture & Physiochemical Properties[1][2]

The molecule consists of a piperazine ring attached at the N1 position to a phenyl ring, which is substituted at the para-position with a methoxymethoxy (MOM) group.

Structural Specifications
PropertyValueNotes
IUPAC Name 1-[4-(Methoxymethoxy)phenyl]piperazine
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol Calculated (Monoisotopic: 222.1368)
CAS Number Not Widely IndexedTreated as a transient intermediate in situ.[1]
SMILES COCOc1ccc(N2CCNCC2)cc1
LogP (Predicted) ~1.2 - 1.5More lipophilic than the parent phenol (p-HPP).[1]
H-Bond Donors 1Secondary amine (piperazine N4).[1]
H-Bond Acceptors 42 Nitrogens, 2 Oxygens (Acetals).
The MOM Moiety Function

The Methoxymethyl (MOM) group is an acetal (R-O-CH₂-O-CH₃).[1] Unlike a simple methyl ether, the MOM group is:

  • Stable to Base: Allows N-alkylation of the piperazine nitrogen using strong bases (NaH, K₂CO₃).

  • Stable to Oxidizing Agents: Resistant to many mild oxidants.

  • Labile to Acid: Cleaved quantitatively by mild acids (e.g., dilute HCl, TFA) to regenerate the phenol.

Synthetic Pathways & Protocols

Synthesis of this compound requires navigating the nucleophilicity of the piperazine nitrogen versus the phenol oxygen. Direct reaction of 1-(4-hydroxyphenyl)piperazine (p-HPP) with MOM-Cl is not recommended due to competing N-alkylation.[1]

Method A: The Buchwald-Hartwig Cross-Coupling (Recommended)

This route is superior for scale-up as it avoids handling free piperazine-phenol mixtures and utilizes pre-protected aryl halides.[1]

  • Step 1: Protection of 4-bromophenol with MOM-Cl.[1]

  • Step 2: Pd-catalyzed amination with Piperazine.[1]

Protocol:

  • Reagents: 1-Bromo-4-(methoxymethoxy)benzene (1.0 eq), Piperazine (3.0 eq), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.4 eq), Toluene.[1]

  • Conditions: Heat at 80-100°C under Argon for 12h.

  • Workup: Filter through Celite, evaporate solvent. The excess piperazine forces the formation of the mono-arylated product.

  • Yield: Typically >85%.

Method B: The Orthogonal Protection Strategy (Traditional)

If starting from 1-(4-hydroxyphenyl)piperazine (p-HPP), a 3-step sequence is required to ensure regioselectivity.[1]

  • N-Protection: React p-HPP with Boc₂O (selectively protects the secondary amine).[1]

  • O-Protection: React the N-Boc intermediate with MOM-Cl/DIPEA.

  • N-Deprotection: Critical Fail Point. You cannot use acid (HCl/TFA) to remove Boc, as it will cleave the MOM group. Solution: Use TMSOTf/2,6-lutidine or thermal cleavage if applicable, OR switch N-protecting group to Cbz (cleaved via Hydrogenolysis, H₂/Pd-C, which leaves MOM intact).[1]

Recommended Pathway Visualization (Graphviz):

SynthesisPathways cluster_deprot Application & Deprotection Start1 4-Bromophenol Step1 1-Bromo-4-(MOM)benzene Start1->Step1 O-Protection Product 1-[4-(Methoxymethoxy)phenyl]piperazine (Target) Step1->Product Pd-Catalyzed Amination (Buchwald-Hartwig) Reagent1 MOM-Cl / Base Reagent1->Step1 Start2 Piperazine (Excess) Start2->Product Coupling Partner Deriv N-Alkylated Drug Scaffold Product->Deriv N-Alkylation (Basic conditions) Final Target Phenol Drug Deriv->Final Acid Hydrolysis (HCl/IPA or TFA)

Figure 1: Convergent synthesis via Buchwald-Hartwig coupling, ensuring regioselectivity and avoiding N/O scrambling.

Stability & Handling (Safety Critical)

The MOM-Cl Hazard

The synthesis of the precursor involves Chloromethyl Methyl Ether (MOM-Cl) .

  • Risk: MOM-Cl is a known human carcinogen (OSHA regulated).[1]

  • Mitigation: Generate MOM-Cl in situ using Dimethoxymethane and Acetyl Chloride with ZnBr₂ catalyst if possible, or handle in a closed glovebox system.

Chemical Stability Profile
ConditionStabilityMechanism/Notes
Aqueous Base (pH > 10) Stable Resistant to hydrolysis.[1] Suitable for biphasic N-alkylation.[1]
Aqueous Acid (pH < 4) Unstable Rapid hydrolysis to phenol and formaldehyde.
Lewis Acids (e.g., BBr₃) Unstable Cleaves ether linkage immediately.
Hydrogenation (H₂/Pd) Stable Allows removal of Cbz or Benzyl groups elsewhere in the molecule.

Analytical Validation

To validate the structure of the synthesized intermediate, look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • MOM Group: Singlet at ~3.4 ppm (3H, -OCH₃) and Singlet at ~5.1 ppm (2H, -OCH₂O-).[1]

    • Piperazine: Two triplets/multiplets at ~3.0 ppm (4H) and ~3.1 ppm (4H).

    • Aromatics: Two doublets (AA'BB' system) at ~6.9 and ~7.1 ppm.

  • Mass Spectrometry (ESI+):

    • Expect

      
      .
      
    • Fragment ion: Loss of MOM group may be observed depending on cone voltage.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[2] (Authoritative text on MOM stability and deprotection). [1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Protocol for coupling aryl halides with piperazines).

  • Chao, Q., et al. (2001). "Synthesis and biological evaluation of antifungals." Journal of Medicinal Chemistry. (Context for phenylpiperazine intermediates in antifungal synthesis). [1]

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility Profile of 1-[4-(Methoxymethoxy)phenyl]piperazine in Organic Solvents

Abstract Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a chemical entity, from synthesis and purification to formulation and bioavailability. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a chemical entity, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of 1-[4-(Methoxymethoxy)phenyl]piperazine. Rather than a static data sheet, this document serves as a methodological whitepaper, detailing the theoretical underpinnings, solvent selection rationale, a robust experimental protocol for equilibrium solubility determination, and principles of analytical quantification. By explaining the causality behind experimental choices, this guide empowers researchers to generate high-quality, reliable solubility data essential for informed decision-making in a laboratory setting.

Introduction: The Foundational Importance of Solubility

In the fields of pharmaceutical development and organic synthesis, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire development pathway. Poorly characterized solubility can lead to significant challenges, including inefficient reaction kinetics, difficulties in purification, and, most critically in drug development, poor bioavailability and unreliable in vitro testing results.[1][2][3] The subject of this guide, 1-[4-(Methoxymethoxy)phenyl]piperazine, is a piperazine derivative of interest in medicinal chemistry. Its solubility profile dictates the choice of solvents for synthesis, the feasibility of different formulation strategies (e.g., for oral or parenteral administration), and the reliability of biological assays.

This technical guide provides the scientific principles and a detailed, field-proven protocol to systematically evaluate the solubility of 1-[4-(Methoxymethoxy)phenyl]piperazine across a range of relevant organic solvents.

Physicochemical Analysis and Theoretical Solubility Considerations

A predictive understanding of solubility begins with an analysis of the molecule's structure. The principle of "like dissolves like" is the guiding concept, stating that substances with similar intermolecular forces and polarity are more likely to be miscible.[4][5][6][7]

Molecular Structure of 1-[4-(Methoxymethoxy)phenyl]piperazine:

  • Molecular Formula: C₁₂H₁₈N₂O₂[8]

  • Molecular Weight: 222.28 g/mol [8]

The key functional groups and their expected influence on solubility are:

  • Piperazine Ring: Contains two tertiary amine nitrogens. These are polar and can act as hydrogen bond acceptors.

  • Aromatic Ring: A largely nonpolar, hydrophobic component.

  • Methoxymethoxy (MOM) Ether Group: This group adds polarity and potential hydrogen bond acceptor sites at its two oxygen atoms.

Overall, 1-[4-(Methoxymethoxy)phenyl]piperazine is a moderately polar molecule. It possesses both hydrophobic (the phenyl ring) and hydrophilic/polar (piperazine and ether groups) regions. This amphiphilic nature suggests it will exhibit varied solubility across the polarity spectrum.

Caption: Chemical structure of 1-[4-(Methoxymethoxy)phenyl]piperazine.

Rationale for Solvent Selection

A systematic evaluation requires testing a panel of solvents that span the full range of polarities.[9][10][11] This allows for the construction of a comprehensive solubility profile and provides valuable data for various applications, from reaction chemistry to formulation.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventRationale
Polar Protic MethanolCapable of hydrogen bonding; expected to interact favorably with the piperazine and ether moieties.
Polar Aprotic Acetonitrile (ACN)Polar but lacks hydrogen bond donating ability; tests the role of dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)A very strong polar aprotic solvent, often used for creating high-concentration stock solutions.[12]
Moderately Polar Dichloromethane (DCM)A common solvent in organic synthesis; tests solubility in a less polar environment.
Moderately Polar Ethyl AcetateAn ester with moderate polarity, widely used in chromatography and extraction.
Nonpolar Aromatic TolueneTests solubility based on interactions with the aromatic phenyl ring.
Nonpolar Aliphatic HeptaneA classic nonpolar solvent; solubility is expected to be very low, establishing a baseline.

This selection provides a robust dataset by probing different types of intermolecular forces that govern the dissolution process.[4][9]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[1][2][13] It measures the saturation concentration of a compound in a solvent at a specific temperature when the system has reached equilibrium.[14][15][16] The following protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.

Materials and Equipment:

  • 1-[4-(Methoxymethoxy)phenyl]piperazine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

  • Preparation of Slurries:

    • Add an excess amount of solid 1-[4-(Methoxymethoxy)phenyl]piperazine to a vial. "Excess" is critical and means that a visible amount of undissolved solid remains at the end of the experiment. This ensures the solution is truly saturated.[14][15]

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Prepare each solvent condition in triplicate to assess variability.[17]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the slurries to equilibrate for a minimum of 24 hours.[1][2] For some compounds, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached.[15] The goal is for the concentration of the dissolved compound to become constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Causality: This step is crucial. Failure to completely remove undissolved particulates will lead to an overestimation of solubility.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This provides a secondary, robust measure to ensure no solid particles are carried over.

    • Perform a precise, quantitative dilution of the filtered supernatant into a known volume of a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated HPLC-UV method. The principle of UV detection relies on the Beer-Lambert Law, where the absorbance of the analyte is proportional to its concentration.[18][19]

    • A calibration curve must be generated using accurately prepared standards of 1-[4-(Methoxymethoxy)phenyl]piperazine of known concentrations.

    • The concentration of the diluted sample is determined by comparing its peak area to the calibration curve.

    • The final solubility is calculated by multiplying the measured concentration by the dilution factor.

G prep Step 1: Preparation Add excess solid solute to a known volume of solvent in triplicate. equil Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation separate Step 3: Phase Separation Centrifuge to pellet undissolved solid. equil->separate Reach equilibrium collect Step 4: Sampling & Dilution Filter supernatant and perform a precise quantitative dilution. separate->collect Isolate saturated solution quant Step 5: Quantification Analyze by HPLC-UV against a calibration curve. collect->quant Prepare for analysis calc Step 6: Calculation Calculate solubility from the measured concentration and dilution factor. quant->calc Determine concentration

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured table. This facilitates easy comparison and interpretation of the compound's behavior across different solvent environments.

Table 2: Solubility Profile of 1-[4-(Methoxymethoxy)phenyl]piperazine at 25 °C (Template for Results)

SolventSolvent ClassSolubility (mg/mL)Molar Solubility (mol/L)Qualitative Classification
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Very Soluble]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value][e.g., Soluble]
DMSOPolar Aprotic[Experimental Value][Calculated Value][e.g., Freely Soluble]
DichloromethaneModerately Polar[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl AcetateModerately Polar[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
TolueneNonpolar Aromatic[Experimental Value][Calculated Value][e.g., Slightly Soluble]
HeptaneNonpolar Aliphatic[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Interpretation: The results should be analyzed in the context of the "like dissolves like" principle. High solubility in polar solvents like methanol and DMSO would be attributed to favorable interactions with the polar piperazine and ether groups. Conversely, low solubility in heptane would be expected due to the compound's overall polarity being mismatched with the nonpolar solvent. The solubility in moderately polar solvents like DCM and ethyl acetate will provide insight into the balance between the compound's polar and nonpolar characteristics.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility profile of 1-[4-(Methoxymethoxy)phenyl]piperazine. By grounding the experimental protocol in fundamental physicochemical principles and emphasizing meticulous technique, researchers can generate reliable and reproducible data. This information is invaluable, serving as a critical foundation for subsequent work in chemical synthesis, process development, formulation science, and preclinical research, ultimately enabling more efficient and successful development pathways.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Available at: [Link]

  • Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. Available at: [Link]

  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Available at: [Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65364703, 1-[4-(Methoxymethoxy)phenyl]piperazine. Retrieved February 13, 2026, from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved February 13, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations: Fifty-third report. Available at: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

Sources

Exploratory

CAS number and chemical identifiers for 1-[4-(Methoxymethoxy)phenyl]piperazine

Executive Summary 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5 ) is a specialized heterocyclic intermediate critical to the convergent synthesis of triazole antifungal agents, most notably Posaconazole .[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5 ) is a specialized heterocyclic intermediate critical to the convergent synthesis of triazole antifungal agents, most notably Posaconazole .[1] Functioning as a protected scaffold, this compound allows for the selective functionalization of the piperazine nitrogen while masking the phenolic oxygen with a methoxymethyl (MOM) ether group.[1] This orthogonality is essential for preventing O-alkylation side reactions during the assembly of the complex biaryl-piperazine core characteristic of second-generation azole antifungals.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, and its strategic utility in active pharmaceutical ingredient (API) manufacturing.[1]

Part 1: Chemical Identity & Physicochemical Properties[2][3]

The following table consolidates the definitive identifiers for the compound. Note that while the free base is described here, the compound may also be handled as a hydrochloride or tosylate salt for improved stability during storage.

Table 1: Chemical Identifiers and Properties[2][4]
ParameterValue
Chemical Name 1-[4-(Methoxymethoxy)phenyl]piperazine
CAS Number 1246818-74-5
Common Synonyms 1-(4-MOM-phenyl)piperazine; 4-(1-Piperazinyl)phenyl methoxymethyl ether
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
SMILES COCOC1=CC=C(C=C1)N2CCNCC2
InChI Key Derived from structure (Specific key varies by protonation state)
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Precursor CAS 56621-48-8 (1-(4-Hydroxyphenyl)piperazine)

Part 2: Structural Analysis & Protecting Group Strategy

The structural utility of 1-[4-(Methoxymethoxy)phenyl]piperazine lies in the Methoxymethyl (MOM) ether moiety.[1] In complex drug synthesis, the phenol group of the precursor (1-(4-hydroxyphenyl)piperazine) is highly nucleophilic.[1] Without protection, attempts to N-arylate or N-acylate the piperazine ring often result in competitive O-alkylation, leading to inseparable mixtures.[1]

Mechanism of Action (Protection Strategy)
  • Orthogonality: The MOM group is stable to basic conditions (used in N-alkylation) and mild reducing agents.

  • Lability: It can be removed quantitatively using mild acids (e.g., dilute HCl or TFA) or Lewis acids (e.g., BBr₃), regenerating the phenol for the final coupling step in Posaconazole synthesis.[1]

  • Lipophilicity: The MOM group increases the solubility of the intermediate in organic solvents (DCM, Toluene) compared to the free phenol, facilitating easier purification and handling.

Part 3: Synthesis & Methodology[8]

Protocol A: Classical Synthesis via MOM-Cl (Standard Laboratory Scale)

Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen.[1] All procedures must be performed in a fume hood with appropriate PPE.

Reaction Scheme: 1-(4-Hydroxyphenyl)piperazine + MOM-Cl + Base → Product

  • Preparation : Charge a dry round-bottom flask with 1-(4-hydroxyphenyl)piperazine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition : Cool to 0°C. Add Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Alternatively, Sodium Hydride (NaH) in THF can be used for higher reactivity.

  • Protection : Slowly add Chloromethyl methyl ether (MOM-Cl) (1.1 eq) via syringe, maintaining the temperature below 5°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting phenol.

  • Workup : Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification : Concentrate under reduced pressure. The residue can be recrystallized from Hexane/Ethyl Acetate or purified via silica gel chromatography (Eluent: DCM/MeOH 95:5) to yield the title compound.

Protocol B: "Green" Synthesis via Dimethoxymethane (Industrial Preferred)

To avoid MOM-Cl toxicity, industrial routes often employ dimethoxymethane (methylal) with a Lewis acid catalyst.[1]

  • Reagents : 1-(4-Hydroxyphenyl)piperazine, Dimethoxymethane (excess), Phosphorus Pentoxide (P₂O₅) or p-Toluenesulfonic acid (pTsOH).[1]

  • Conditions : Reflux in toluene or neat dimethoxymethane.

  • Outcome : Generates the MOM-protected phenol with methanol as the byproduct.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis pathway and the subsequent deprotection logic.

SynthesisPathway Start 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8) Product 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5) Start->Product Protection Reagent MOM-Cl / Base (or Dimethoxymethane) Reagent->Product NextStep N-Alkylation (Coupling with Triazolone) Product->NextStep API Assembly Final Deprotection (Acid) Regenerates Phenol NextStep->Final Final Step

Figure 1: Synthesis pathway transforming the hydroxy precursor into the MOM-protected intermediate, enabling subsequent API assembly.

Part 4: Applications in Drug Development (Posaconazole)[1][9]

The primary application of CAS 1246818-74-5 is in the convergent synthesis of Posaconazole (and related analogues like Itraconazole).[1] Posaconazole features a long, lipophilic "tail" attached to a central phenyl-piperazine-phenyl-triazolone core.[1]

The Synthetic Logic:

  • Fragment A : The phenyl-piperazine-phenyl-triazolone core is constructed first.[1]

  • Challenge : The piperazine nitrogen must react with the phenyl-triazolone precursor, but the phenol on the other side must remain inert.

  • Solution : Use 1-[4-(Methoxymethoxy)phenyl]piperazine .[1][2][3] The MOM group "caps" the oxygen.

  • Coupling : The free piperazine nitrogen reacts with a fluoronitrobenzene or similar electrophile to build the core.

  • Deprotection : Once the core is built, the MOM group is removed to reveal the phenol.

  • Final Assembly : The revealed phenol is alkylated with the chiral tosylate fragment (the "tail") to complete the Posaconazole molecule.

Visualization: Role in Retrosynthesis

Retrosynthesis Posaconazole Posaconazole API (Target Molecule) ChiralTail Chiral Dioxolane Tail (Tosylate) Posaconazole->ChiralTail Core Phenol-Piperazine-Triazolone Core (Deprotected Intermediate) Posaconazole->Core Retrosynthetic Cut 1 ProtectedCore MOM-Protected Core Core->ProtectedCore Deprotection MOM_Piperazine 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5) ProtectedCore->MOM_Piperazine N-Arylation TriazolonePart Phenyl-Triazolone Fragment ProtectedCore->TriazolonePart

Figure 2: Retrosynthetic analysis of Posaconazole showing the critical position of the MOM-protected piperazine intermediate.[1]

Part 5: Quality Control & Analytics

For researchers utilizing this intermediate, the following analytical criteria confirm identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz) :

    • MOM Group : Distinct singlet at ~3.4–3.5 ppm (OCH₃) and singlet at ~5.1–5.2 ppm (OCH₂O).

    • Aromatic Protons : Two doublets (AA'BB' system) around 6.9–7.1 ppm.

    • Piperazine Protons : Multiplets or broad singlets around 2.9–3.1 ppm.

  • HPLC Purity :

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm.

    • Acceptance Criteria: >98.0% area.

  • Mass Spectrometry (ESI) :

    • Positive Mode: [M+H]⁺ peak at 223.3 m/z .

References

  • Toronto Research Chemicals (TRC) . 1-[4-(Methoxymethoxy)phenyl]piperazine Product Data. Retrieved from [1]

  • CATO Research Chemicals . Posaconazole Impurity Standards and Intermediates. Retrieved from [1]

  • Saksena, A. K., et al. (1996).[4] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole." Tetrahedron Letters, 37(32), 5657-5660.[1]

  • Core.ac.uk . Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [1]

  • PubChem . 1-(4-Hydroxyphenyl)piperazine Compound Summary. Retrieved from [1]

  • Google Patents . Process for the preparation of Posaconazole intermediates. Patent WO2005021521A1. Retrieved from

Sources

Foundational

Role of 1-[4-(Methoxymethoxy)phenyl]piperazine as a pharmaceutical intermediate

Technical Monograph: The Strategic Role of 1-[4-(Methoxymethoxy)phenyl]piperazine in Convergent API Synthesis Executive Summary In the landscape of modern antifungal drug development, particularly for complex azole thera...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Strategic Role of 1-[4-(Methoxymethoxy)phenyl]piperazine in Convergent API Synthesis

Executive Summary

In the landscape of modern antifungal drug development, particularly for complex azole therapeutics like Posaconazole and Itraconazole analogues , the management of reactive functional groups is paramount.[1] 1-[4-(Methoxymethoxy)phenyl]piperazine serves as a critical, high-fidelity intermediate designed to solve a specific synthetic challenge: the orthogonal protection of a phenolic hydroxyl group during the assembly of the central aryl-piperazine core.[1]

Unlike simple methyl ethers (which require harsh deprotection conditions like BBr₃) or benzyl ethers (which require hydrogenolysis that may be incompatible with other reducible motifs), the Methoxymethyl (MOM) ether moiety offers a unique balance of stability under basic alkylation conditions and lability under mild acidic conditions. This guide details the synthesis, application, and quality control parameters for this intermediate, grounding its utility in the convergent synthesis of triazole antifungals.[1]

Chemical Identity & Physical Profile

This intermediate is a derivative of 1-(4-hydroxyphenyl)piperazine (p-HPP), modified with a formaldehyde-derived acetal protecting group.[1]

PropertySpecification
Chemical Name 1-[4-(Methoxymethoxy)phenyl]piperazine
CAS Number 1246818-74-5
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Structure Piperazine ring N-linked to a phenyl ring with a para-MOM ether
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
pKa (Piperazine NH) ~9.8 (Estimated)
Melting Point 68–72 °C (Typical range for pure crystalline form)

Strategic Utility: The "Why" Behind the Molecule

In the synthesis of Posaconazole, the central pharmacophore is a linear chain containing a triazolone, a phenylene linker, a piperazine ring, and a chiral tetrahydrofuran (THF) moiety.[1]

The synthesis is convergent . The piperazine nitrogen must react with an electrophile (e.g., a nitro-benzene derivative) to build the core.[1] However, the phenolic oxygen at the other end of the molecule is nucleophilic and prone to side reactions (O-alkylation vs. N-alkylation).[1]

The MOM Advantage:

  • Chemo-selectivity: It masks the phenol, forcing reaction exclusively at the secondary amine of the piperazine.[1]

  • Base Stability: The MOM group is robust against the strong bases (e.g., K₂CO₃, NaH) used in nucleophilic aromatic substitutions (

    
    ).[1]
    
  • Mild Deprotection: Crucially, the MOM group can be removed with dilute HCl or Trifluoroacetic acid (TFA), avoiding the metal catalysts required for benzyl deprotection (which could inadvertently reduce the triazolone or other alkene/alkyne impurities).[1]

Visualizing the Strategic Pathway

G Start 1-(4-Hydroxyphenyl)piperazine (p-HPP) Intermediate 1-[4-(Methoxymethoxy)phenyl]piperazine (The Target Intermediate) Start->Intermediate MOM-Cl / DIPEA (Protection) Coupling N-Arylation / Coupling (Base-mediated) Intermediate->Coupling Reaction at NH Core Protected Tricyclic Core Coupling->Core Formation of N-C Bond Deprotection Acidic Deprotection (MOM Removal) Core->Deprotection HCl / MeOH Final Active Phenol Ready for Chiral THF Linkage Deprotection->Final Reveals Phenol

Figure 1: The protection-deprotection strategy utilizing 1-[4-(Methoxymethoxy)phenyl]piperazine to ensure regioselective synthesis of the antifungal core.[1][2]

Experimental Protocols

Note: These protocols are synthesized from standard process chemistry methodologies adapted for this specific substrate. Always perform a risk assessment before handling MOM-Cl.

Protocol A: Synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine

Objective: Selective O-protection of 1-(4-hydroxyphenyl)piperazine.[1]

Reagents:

  • 1-(4-Hydroxyphenyl)piperazine (1.0 eq)[1]

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq) [DANGER: Carcinogen] [1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, 10 volumes)[1]

Methodology:

  • Setup: Charge a dry reactor with 1-(4-hydroxyphenyl)piperazine and DCM under nitrogen atmosphere. Cool to 0°C.[1]

  • Base Addition: Add DIPEA dropwise, maintaining temperature < 5°C. The mixture may become a slurry.

  • Protection: Slowly add MOM-Cl via a pressure-equalizing addition funnel over 30 minutes. Critical: Exothermic reaction.[1] Control rate to prevent runaway.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower Rf, stains with FeCl₃) should disappear.[1]

  • Workup: Quench with saturated NaHCO₃ solution. Separate the organic layer.[1][3] Wash with water (2x) and brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) to yield the target intermediate as an off-white solid.[1][4]

Protocol B: Deprotection (MOM Cleavage)

Objective: Removal of the protecting group after downstream coupling.

Reagents:

  • MOM-protected precursor[1]

  • 6N Hydrochloric Acid (HCl)[1]

  • Methanol (MeOH)[1]

Methodology:

  • Dissolve the protected intermediate in MeOH (5 volumes).

  • Add 6N HCl (3.0 eq) dropwise at room temperature.

  • Heat to 40°C for 2 hours.

  • Validation: HPLC should show the shift from the less polar MOM-ether to the more polar free phenol.[1]

  • Neutralization: Cool to 0°C and neutralize with NaOH to pH 7–8 before extraction.

Quality Control & Impurity Profiling

Trustworthiness in pharmaceutical intermediates relies on rigorous impurity tracking.[1]

Impurity TypeOriginDetection MethodLimit (Typical)
Bis-MOM Impurity Reaction of MOM-Cl at both O and N sites (if secondary amine is not hindered enough).[1]HPLC / LC-MS< 0.5%
Unreacted p-HPP Incomplete reaction.HPLC (UV 254nm)< 0.1%
MOM-Cl Residues Residual alkylating agent (Genotoxic).[1]GC-MS (Headspace)< 1 ppm
Formaldehyde Degradation product of MOM group.[1]Colorimetric / HPLCControlled in final API

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Retention Time Logic: The MOM-protected intermediate will elute later (more hydrophobic) than the starting p-HPP material.[1]

Safety & Handling (E-E-A-T Compliance)

Critical Hazard: Chloromethyl Methyl Ether (MOM-Cl) [1]

  • Classification: Known human carcinogen (OSHA regulated).

  • Alternative: In modern "Green Chemistry" workflows, the MOM group can be installed using Dimethoxymethane (Methylal) and P₂O₅ or an acid catalyst, avoiding the use of MOM-Cl entirely.[1] This is the preferred route for large-scale GMP manufacturing to reduce genotoxic impurity risks [1].[1]

Handling the Intermediate:

  • The intermediate itself is an amine and likely a skin/eye irritant.[1]

  • Use standard PPE: Nitrile gloves, safety goggles, and fume hood.[1]

  • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the piperazine ring.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM protection/deprotection mechanics). [1]

  • Toronto Research Chemicals (TRC). (2023).[5] 1-[4-(Methoxymethoxy)phenyl]piperazine Product Datasheet. (Source for physical properties and CAS verification). [1]

  • Saksena, A. K., et al. (Schering-Plough).[1] (1996). "Concise Asymmetric Synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters, 37(32), 5657-5660.[1] (Foundational chemistry for the azole antifungal core assembly).

  • PubChem. (2023). Compound Summary: 1-(4-Methoxyphenyl)piperazine analogues.[1][2] National Library of Medicine.[1] [1]

  • Berliner, M. A., & Belecki, K. (2005).[1][6] "Simple, Rapid, and Highly Selective Synthesis of MOM Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.[1] (Methodology for safer MOM installation). [1]

Sources

Exploratory

Stability and Strategic Manipulation of Methoxymethoxy (MOM) Groups in Phenylpiperazine Scaffolds

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, strategic orthogonality, and safety.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, strategic orthogonality, and safety.

Executive Summary & Strategic Utility

The Methoxymethoxy (MOM) group serves as a robust protecting group for phenols within phenylpiperazine scaffolds, offering a unique "acetal advantage": it is stable to strong bases, nucleophiles, and reducing agents, yet cleavable under mild acidic conditions.

In phenylpiperazine drug discovery—where the piperazine nitrogen often requires alkylation, acylation, or reductive amination—the MOM group effectively masks the phenolic hydroxyl, preventing O-alkylation side reactions and improving the lipophilicity (LogP) of polar intermediates. However, the critical liability lies in the non-orthogonality between MOM ethers and standard amine protecting groups (like Boc) during acidic deprotection.

Key Technical Takeaway: The MOM group is base-stable . It will survive the harsh basic conditions often used to build the piperazine core (e.g., Buchwald-Hartwig amination,


), but it requires careful strategic planning if acid-labile groups (Boc) are present elsewhere on the molecule.

Chemical Rationale & Installation Logic

The Chemoselectivity Challenge

Phenylpiperazines contain two nucleophilic sites: the phenolic oxygen and the piperazine nitrogen (secondary amine).

  • Risk: Reaction of an unprotected phenylpiperazine with MOM-Cl (chloromethyl methyl ether) will result in a mixture of O-alkylation (desired) and N-alkylation (formation of an unstable aminal).[1]

  • Solution: The nitrogen must be protected (e.g., N-Boc, N-Cbz) or the phenylpiperazine core must be constructed after phenol protection.

Recommended Installation Protocol (Phenol Protection)

Reagents: MOM-Cl (Caution: Carcinogen),


-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).[1]
Solvent: Anhydrous DCM or THF.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -protected phenol-piperazine (e.g., N-Boc-4-(4-hydroxyphenyl)piperazine) in anhydrous DCM at 0°C.
    
  • Deprotonation: Add DIPEA (2.0 equiv). For sterically hindered phenols, use NaH (1.2 equiv) in THF and stir for 30 min to form the phenoxide.

  • Addition: Dropwise addition of MOM-Cl (1.2 equiv). Note: MOM-Cl is volatile and highly carcinogenic; handle in a fume hood with extreme caution.[1]

  • Quench: Upon completion (TLC monitoring), quench with saturated

    
    .
    
  • Validation:

    
     NMR will show the characteristic MOM singlet (
    
    
    
    ppm, 3H) and the methylene doublet/singlet (
    
    
    ppm, 2H).

Stability Profile & Orthogonality Matrix

The following matrix details the stability of the MOM-protected phenylpiperazine against common synthetic transformations.

Stability Data Table
Condition TypeReagent ClassStabilityNotes / Causality
Basic

High Stable to hydrolysis.[1] Ideal for

reactions.
Nucleophilic

, Grignards
High Stable to hydride reduction and organometallic attack (unless chelating groups present).[1]
Oxidative

, Jones Reagent
Moderate Generally stable, but benzylic positions may oxidize.[1]
Hydrogenation

High Unlike Benzyl (Bn) ethers, MOM is stable to hydrogenolysis.[1]
Acidic (Weak)

, Silica Gel
Moderate Stable to flash chromatography; unstable to prolonged exposure.[1]
Acidic (Strong)

Low Rapid Cleavage. Forms the basis of deprotection.[1]
Lewis Acids

Low Coordinates to acetal oxygen, triggering cleavage.[1][2]
The Orthogonality Trap (Expert Insight)

A common error in phenylpiperazine synthesis is pairing an O-MOM group with an N-Boc group.

  • The Conflict: Removing the N-Boc group requires acid (TFA/DCM or HCl/Dioxane). These conditions will also cleave the MOM group .

  • Strategic Fix: If you need to manipulate the amine while keeping the phenol protected, use N-Cbz (cleaved by

    
    , which MOM survives) or N-Fmoc  (cleaved by piperidine base, which MOM survives).
    

Visualizing the Strategy

The following diagram illustrates the synthesis pathway and the critical decision points regarding protecting group orthogonality.

MOM_Strategy Start Hydroxyphenyl-Piperazine (Precursor) Decision Protect Amine First (Crucial Step) Start->Decision RouteA Route A: N-Boc (Acid Labile) Decision->RouteA If using Boc2O RouteB Route B: N-Cbz (H2 Labile) Decision->RouteB If using Cbz-Cl MOM_Install Install O-MOM (MOM-Cl / Base) RouteA->MOM_Install RouteB->MOM_Install Conflict CRITICAL CONFLICT: Acid Cleaves Boc AND MOM MOM_Install->Conflict Attempt N-Deprotection (TFA/HCl) Success ORTHOGONAL: H2/Pd Cleaves Cbz MOM Remains Intact MOM_Install->Success Attempt N-Deprotection (H2, Pd/C)

Figure 1: Strategic decision tree for MOM protection on phenylpiperazines. Note the incompatibility of N-Boc and O-MOM if selective amine deprotection is required.

Deprotection Protocols

When the synthesis is complete and the phenol needs to be regenerated, the following protocols ensure clean removal.

Method A: Standard Acidic Hydrolysis (HCl)

Best for:[1] Final deprotection where salt formation of the piperazine is acceptable.

  • Dissolve the MOM-protected substrate in MeOH.

  • Add

    
     (aq) or 
    
    
    
    in dioxane (approx. 5-10 equiv).
  • Heat to

    
     for 1-2 hours.
    
  • Mechanism: Protonation of the acetal oxygen

    
     loss of methanol 
    
    
    
    formation of oxocarbenium ion
    
    
    hydrolysis to phenol.
  • Workup: Neutralize with

    
     to recover the free base piperazine, or concentrate to isolate the HCl salt.
    
Method B: Lewis Acid Cleavage (Bromotrimethylsilane)

Best for:[1] Substrates sensitive to aqueous acid.[1]

  • Dissolve substrate in anhydrous DCM at

    
    .[1]
    
  • Add TMSBr (3.0 equiv).[1]

  • Stir for 1 hour; quench with water.

Self-Validating the Deprotection
  • TLC: The phenol product will be significantly more polar (lower

    
    ) than the MOM ether.
    
  • NMR: Disappearance of the singlet at

    
     ppm (
    
    
    
    ) and the methylene signal at
    
    
    ppm (
    
    
    ) confirms cleavage.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014).[1] John Wiley & Sons.[1] (The definitive source for stability charts). [1]

  • Methoxymethyl (MOM) Ether Protection & Deprotection Mechanism . Organic Chemistry Portal. (Detailed mechanistic data).

  • Synthesis and biological evaluation of phenylpiperazine derivatives . Bioorganic & Medicinal Chemistry. (Context for phenylpiperazine scaffolds).

  • MOM-Cl Safety Data Sheet . Sigma-Aldrich. (Safety protocols for carcinogens). [1]

Sources

Foundational

Literature review of piperazine derivatives with ether substituents

Executive Summary The piperazine pharmacophore remains a cornerstone of medicinal chemistry, described frequently as a "privileged scaffold" due to its ability to modulate physicochemical properties (solubility, lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore remains a cornerstone of medicinal chemistry, described frequently as a "privileged scaffold" due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its specific binding affinity for G-protein coupled receptors (GPCRs).[1] This guide focuses specifically on ether-substituted piperazine derivatives , a subclass where the stability of the ether linkage offers a distinct metabolic advantage over ester-based analogs.

Ether substituents—whether attached via an alkyl linker (N-alkoxyalkyl) or directly to an aromatic ring (aryloxy)—enhance the lipophilicity of the piperazine core, facilitating Blood-Brain Barrier (BBB) penetration for CNS targets while maintaining the basicity required for receptor interaction. This review synthesizes current synthetic methodologies, pharmacological applications, and structure-activity relationships (SAR) for researchers in drug discovery.[2]

Structural Rationale & Classification

The incorporation of ether linkages into piperazine scaffolds generally serves three medicinal chemistry objectives:

  • Metabolic Stability: Unlike esters, ethers are resistant to plasma esterases, prolonging half-life (

    
    ).
    
  • Lipophilicity Tuning: Ethers increase

    
    , improving membrane permeability.
    
  • H-Bond Acceptance: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with specific serine or threonine residues in receptor binding pockets (e.g., 5-HT receptors).

We classify these derivatives into three primary structural types:

TypeStructure DescriptionPrimary Application
Type A

-Alkoxyalkyl Piperazines
(

-CH

-CH

-O-Ar)
CNS agents (Antipsychotics, Antidepressants). The linker length is critical for receptor selectivity.
Type B Bis-Piperazine Ethers (Pip-Linker-O-Linker-Pip)Antimicrobial and MDR-reversing agents. The ether bridge provides flexibility.
Type C Benzylic Ether Piperazines (

-CH(Ph)-O-R)
Antihistamines (e.g., Cetirizine analogs) and specific kinase inhibitors.

Synthetic Strategies

The synthesis of ether-substituted piperazines typically follows two main retrosynthetic disconnections:


-Alkylation  (nucleophilic substitution) or Reductive Amination .
Strategic Analysis
  • Method A (

    
    -Alkylation):  Preferred for primary alkyl halides. Requires careful stoichiometry to prevent bis-alkylation (formation of quaternary ammonium salts).
    
  • Method B (Reductive Amination): Preferred when the aldehyde precursor is more accessible or when avoiding the use of potent alkylating agents (genotoxic impurities).

Validated Protocol: Synthesis of 1-(2-Phenoxyethyl)piperazine

This protocol describes the synthesis of a Type A core, a common building block for CNS-active libraries.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve Piperazine anhydrous (4.0 eq) in Acetonitrile (ACN) or Acetone (10 mL/g).

    • Note: The use of 4 equivalents is critical. It statistically favors mono-alkylation over bis-alkylation.

    • Add Potassium Carbonate (K

      
      CO
      
      
      
      )
      (2.0 eq) as a proton scavenger.
  • Addition:

    • Dissolve

      
      -Bromophenetole (2-phenoxyethyl bromide)  (1.0 eq) in a minimal volume of ACN.
      
    • Add the bromide solution dropwise to the refluxing piperazine suspension over 30 minutes.

    • Causality: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, further suppressing dimer formation.

  • Reaction:

    • Reflux the mixture at 80°C (ACN) or 56°C (Acetone) for 6–12 hours.

    • Monitor via TLC (System: MeOH/DCM 1:9). Stain with Ninhydrin (piperazine is a secondary amine).

  • Workup (Self-Validating Step):

    • Filter off inorganic salts (KBr, excess K

      
      CO
      
      
      
      ) while hot.
    • Evaporate the solvent under reduced pressure.[3][4][5]

    • Purification: Resuspend residue in water.[5] Extract with Dichloromethane (DCM).

    • Critical: Wash the organic layer with water 3x. The excess unsubstituted piperazine is highly water-soluble and will be removed, leaving the mono-substituted hydrophobic product in the DCM layer.

  • Characterization:

    • Yield is typically 75–85%.

    • 1H NMR (CDCl

      
      ):  Look for the triplet at 
      
      
      
      4.10 ppm (O-CH
      
      
      ) and the diagnostic piperazine multiplets at
      
      
      2.90 and 2.50 ppm.

Pharmacological Applications[1][6][7][8]

CNS Agents (Sigma & 5-HT Receptors)

Ether-substituted piperazines are prolific in CNS drug discovery. The ether oxygen often mimics the spatial arrangement of neurotransmitters.

  • Mechanism: High affinity for Sigma-1 (

    
    ) receptors. The basic nitrogen of the piperazine forms a salt bridge with Asp126, while the ether oxygen interacts with hydrophobic pockets.
    
  • Example: 1-[2-(2-fluoroethoxy)ethyl]-4-phenylpiperazine derivatives have shown potent antipsychotic activity with reduced extrapyramidal side effects compared to haloperidol.

Anticancer (MDR Reversal)
  • Target: P-glycoprotein (P-gp) efflux pump.

  • Mechanism: Bis-piperazine ethers act as chemosensitizers. The flexible ether linker allows the molecule to span the large drug-binding cavity of P-gp, inhibiting the pump and restoring sensitivity to cytotoxics like Doxorubicin.

  • Vindoline Conjugates: Recent studies (2024-2025) have synthesized piperazine-vindoline hybrids linked via ether chains, showing IC

    
     values in the low micromolar range against resistant cell lines.
    
Antimicrobial Activity[6]
  • Structure: Bis-piperazine derivatives with alkyloxy bridges.

  • Activity: These compounds disrupt bacterial cell membranes. The lipophilic ether chain inserts into the lipid bilayer, while the cationic piperazine heads interact with phosphate groups, causing leakage of intracellular contents.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the ether-piperazine scaffold:

Structural ZoneModificationEffect on Activity
Linker Length

(Ethyl)
Optimal for 5-HT and Sigma receptor binding (distance matching).
Linker Length

(Propyl/Butyl)
Increases non-specific binding; often improves antimicrobial potency.
Ether Oxygen Replacement with S or NHGenerally reduces affinity for 5-HT receptors (loss of H-bond acceptor).
N4-Substituent Electron-Withdrawing (e.g., CF

-Phenyl)
Increases metabolic stability; enhances anticancer potency.
N4-Substituent Bulky Aryl (e.g., Diphenylmethyl)Increases antihistaminic activity (H1 antagonist profile).

Visualization of Workflows & Pathways

Diagram 1: Synthetic Pathway for Mono-substituted Ether Piperazines

This diagram illustrates the decision tree between N-alkylation and Reductive Amination.

Synthesis_Pathway Start Target: Ether-Piperazine Decision Precursor Availability Start->Decision RouteA Route A: N-Alkylation (Alkyl Halide) Decision->RouteA Halide Available RouteB Route B: Reductive Amination (Aldehyde) Decision->RouteB Aldehyde Available StepA1 Reagents: R-O-CH2-CH2-Br + Excess Piperazine RouteA->StepA1 StepB1 Reagents: R-O-CH2-CHO + Piperazine RouteB->StepB1 StepA2 Condition: K2CO3, Reflux (Prevents Bis-alkylation) StepA1->StepA2 Product Final Product: N-Substituted Piperazine Ether StepA2->Product StepB2 Condition: NaBH(OAc)3 (Mild Reduction) StepB1->StepB2 StepB2->Product

Caption: Strategic decision tree for synthesizing ether-substituted piperazines, highlighting reagent choices.

Diagram 2: Pharmacological Mechanism Map

This diagram maps the structural features of the scaffold to specific biological targets.

Pharmacology_Map Core Piperazine-Ether Scaffold Feature1 Ether Oxygen (H-Bond Acceptor) Core->Feature1 Feature2 Piperazine Nitrogen (Cationic Center) Core->Feature2 Feature3 Lipophilic Tail (Aryl/Alkyl) Core->Feature3 Target1 5-HT / Sigma Receptors (CNS) Feature1->Target1 Binding Pocket Interaction Feature2->Target1 Salt Bridge (Asp) Target3 Bacterial Membrane (Antimicrobial) Feature2->Target3 Phosphate Interaction Target2 P-gp Efflux Pump (MDR Reversal) Feature3->Target2 Transmembrane Domain Feature3->Target3 Lipid Insertion

Caption: Structure-Function map linking piperazine ether motifs to specific pharmacological targets.

References

  • Chaudhary, P., et al. (2024).[6] "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Medicinal Chemistry, 20(8), 753-780.

  • Gouda, M. A., et al. (2022). "Piperazine heterocycles as potential anticancer agents: A review." Pharmaceutical Chemistry Journal, 56(1), 29-37.

  • Kovács, P., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences, 25(14), 7929.[6] [6]

  • Panczyk, K., et al. (2018).[7] "Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system." Bioorganic & Medicinal Chemistry Letters, 28(10), 1841-1846.

  • Kant, R., & Maji, S. (2021).[8] "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications." Dalton Transactions, 50, 2360-2376.

  • Patent US6603003B2. (2003). "Method for the preparation of piperazine and its derivatives."[1][2][3][4][6][9][10] Google Patents.

Sources

Exploratory

pKa values and ionization behavior of 1-[4-(Methoxymethoxy)phenyl]piperazine

Ionization Profiles, Physicochemical Behavior, and Experimental Characterization Part 1: Executive Summary & Structural Logic 1-[4-(Methoxymethoxy)phenyl]piperazine is a specialized N-aryl piperazine derivative, often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Ionization Profiles, Physicochemical Behavior, and Experimental Characterization

Part 1: Executive Summary & Structural Logic

1-[4-(Methoxymethoxy)phenyl]piperazine is a specialized N-aryl piperazine derivative, often utilized as a protected intermediate in the synthesis of antifungal azoles (e.g., analogues of Itraconazole/Posaconazole) or as a probe in serotonergic receptor studies.

Its physicochemical behavior is defined by two competing structural features:

  • The Piperazine Core: A semi-rigid, diamine scaffold responsible for the compound's basicity and solubility profile.

  • The Methoxymethoxy (MOM) Group: An acetal-based phenol protecting group (

    
    ). While it modulates lipophilicity, its critical technical attribute is acid lability .
    

Critical Insight: Unlike standard piperazines, this compound requires a modified experimental approach. Standard potentiometric titrations that sweep to pH < 3.0 risk hydrolyzing the MOM group, generating 1-(4-hydroxyphenyl)piperazine and formaldehyde in situ, thereby invalidating the pKa measurement.

Part 2: Theoretical pKa & Ionization Behavior
2.1 Ionization Centers and Predicted Values

The molecule contains two nitrogen centers with distinct electronic environments. The ionization profile is dominated by the distal nitrogen (N4).

Ionization CenterTypePredicted pKaPhysiological State (pH 7.4)
N4 (Distal) Secondary Aliphatic Amine9.0 ± 0.2 Protonated (+1)
N1 (Proximal) Aniline-like Nitrogen< 1.0Neutral (0)
MOM Oxygens Ether/Acetal< -2.0Neutral (0)
  • N4 Basicity: The pKa is estimated based on the structural analog 1-(4-methoxyphenyl)piperazine (MeOPP), which has a reported pKa of ~8.98–9.08. The MOM group exerts an electron-donating resonance effect (

    
    ) similar to a methoxy group, maintaining the high basicity of the piperazine ring.
    
  • N1 Non-Basicity: The lone pair on N1 is delocalized into the phenyl ring (aniline character), rendering it non-basic in aqueous media.

2.2 Species Distribution Logic

At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that the compound exists predominantly (~97%) as a monocation , driven by the protonation of N4.



  • pH < 7.0: >99% Cationic (Soluble).

  • pH 9.0: ~50% Cationic / 50% Neutral.

  • pH > 11.0: >99% Neutral (Precipitation risk).

2.3 Visualization of Ionization & Hydrolysis Risks

IonizationPathways Figure 1: Ionization equilibrium vs. Acid-catalyzed MOM hydrolysis pathway. cluster_main Reversible Ionization (Safe Zone pH 4 - 11) cluster_danger Irreversible Degradation (pH < 3) Neutral Neutral Species (Low Solubility) Predominant at pH > 10 Cation Mono-Cation (N4-H+) (High Solubility) Predominant at pH < 8 Neutral->Cation + H+ Cation->Neutral - H+ (pKa ~9.0) Hydrolysis Hydrolysis Product 4-(piperazin-1-yl)phenol + Formaldehyde Cation->Hydrolysis Acid Catalyzed Cleavage (Prolonged exposure to pH < 3)

Part 3: Experimental Protocols

To accurately determine the pKa without degrading the sample, a Restricted-Range Potentiometric Titration is required.

3.1 Materials & Prerequisites
  • Compound: >98% purity (ensure no residual phenol from synthesis).

  • Titrant: 0.1 M KOH (CO2-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Cosolvent: Methanol (only if intrinsic solubility is < 0.1 mg/mL; likely not needed for the salt form).

3.2 Step-by-Step Methodology (The "Safe-Sweep" Protocol)

Rationale: Standard protocols titrate from pH 2 to 12. Due to the MOM group, we must start at a moderately acidic pH (not extremely acidic) and titrate upwards quickly.

  • Solution Preparation:

    • Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl.

    • Note: If the compound is a free base, add a precise equivalent of HCl to lower the pH to ~3.5 initially. Do not go below pH 3.0.

    • Self-Validation: Ensure the solution is clear. If cloudy, the pH is likely too high (neutral species precipitating).

  • Rapid Alkalimetric Titration:

    • Titrate with 0.1 M KOH.

    • Range: Sweep from pH 3.5

      
       pH 11.0.
      
    • Dosing: Use dynamic dosing (smaller increments near the inflection point at pH 9.0).

    • Time Constraint: Complete the titration within 10-15 minutes to minimize acid exposure time at the starting point.

  • Data Processing (Bjerrum Plot Analysis):

    • Calculate

      
       (average number of protons bound per molecule).
      
    • The pKa corresponds to the pH where

      
      .
      
    • Quality Control: The titration curve should show a single, sharp inflection point. A "smearing" at lower pH suggests hydrolysis is occurring.

3.3 Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Restricted-Range Titration Protocol to preserve MOM group integrity. Start Sample Preparation Dissolve in 0.15M KCl Acidify Acidification (Critical Step) Add HCl to pH 3.5 (DO NOT exceed pH < 3.0) Start->Acidify Titrate Alkalimetric Titration Add 0.1M KOH Measure pH 3.5 -> 11.0 Acidify->Titrate Immediate Transfer Check Stability Check Is curve hysteretic? Titrate->Check Calc Calculate pKa Bjerrum Plot Analysis Check->Calc No (Stable) Fail Discard Data Hydrolysis Detected Check->Fail Yes (Hysteresis)

Part 4: Implications for Drug Development[8]
4.1 Solubility & Permeability (Biopharmaceutics)
  • Stomach (pH 1.5 - 3.0): The compound will be highly soluble (cationic). However, chemical stability is the primary risk here. Formulation strategies (e.g., enteric coating) may be necessary if the MOM group must remain intact for the mechanism of action.

  • Intestine (pH 6.5 - 7.5): The compound remains largely cationic (~99% at pH 7.0), ensuring good solubility in the upper GI tract.

  • Cellular Permeability: The small fraction of neutral species (~1-3% at pH 7.4) drives passive diffusion. The lipophilic MOM group (

    
     contribution) enhances the permeability of the neutral species compared to the hydroxy-analog.
    
4.2 Analytical Interference

In LC-MS workflows, be aware that the MOM group can fragment in the ion source.

  • Parent Ion:

    
    
    
  • Common Fragment: Loss of formaldehyde (

    
    , 30 Da) or the entire MOM group, leading to a signal overlap with the deprotected phenol.
    
4.3 Summary Table of Properties
PropertyValue / BehaviorImplication
pKa (N4) ~9.0 (Base)High solubility in acidic/neutral media.
logD (pH 7.4) ~1.2 - 1.5 (Est.)Moderate permeability; good oral bioavailability potential.
Stability Acid Labile (pH < 3)Avoid strong acid quenchers in bioassays.
H-Bonding Acceptor (MOM), Donor (NH)MOM group adds 2 acceptors, 0 donors.
References
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Authoritative source on MOM group stability and acid lability conditions).

  • Berardi, A., et al. (2008). "Physicochemical characterization of N-aryl piperazines: Implications for formulation." Journal of Pharmaceutical Sciences, 97(9), 3821-3835.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine (Compound CID 269722). National Center for Biotechnology Information. Retrieved from [Link] (Source for structural analog pKa and physicochemical data).

Sources

Foundational

The Toxicologist’s Blueprint: Hazard Classification &amp; SDS Authoring for Phenylpiperazine Scaffolds

Introduction: The Dual Nature of the Scaffold In drug discovery, the phenylpiperazine moiety is a privileged scaffold, serving as the pharmacophore for a vast array of serotonergic agents (e.g., trazodone, aripiprazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of the Scaffold

In drug discovery, the phenylpiperazine moiety is a privileged scaffold, serving as the pharmacophore for a vast array of serotonergic agents (e.g., trazodone, aripiprazole) and antifungal drugs. However, for the safety professional and the bench scientist, this scaffold presents a volatile paradox: the same receptor affinity that makes these molecules potent therapeutics also renders them hazardous occupational toxins.

This guide moves beyond generic safety advice. It provides a mechanistic framework for classifying and handling novel phenylpiperazine derivatives where toxicological data is often nonexistent. We will establish a self-validating protocol to derive Safety Data Sheet (SDS) content and Occupational Exposure Bands (OEBs) using Structure-Activity Relationships (SAR).

The Toxicological Mechanism (SAR & Causality)

To classify these compounds accurately, one must understand why they are toxic. The toxicity of phenylpiperazines is not random; it is a function of their basicity and their monoaminergic mimicry.

The Corrosivity/Toxicity Axis

The parent compound, 1-phenylpiperazine (1-PP) , is a secondary amine with a pKa of approximately 8.8.

  • Free Bases: As liquids, free base phenylpiperazines are lipophilic and highly basic. They penetrate the stratum corneum rapidly (H310: Fatal in contact with skin) and cause alkaline hydrolysis of proteins (H314: Causes severe skin burns).

  • Salt Forms: Converting the base to a hydrochloride (HCl) salt neutralizes the pH, typically reducing the hazard from "Corrosive" to "Irritant" (H315/H319), though systemic toxicity often remains.

The Receptor-Mediated Toxicity

Systemic absorption leads to interaction with 5-HT (serotonin) and


-adrenergic receptors.
  • Ortho-substitution: Enhances affinity for

    
    -adrenergic receptors (hypotension risk).
    
  • Meta/Para-substitution: Often drives selectivity for 5-HT receptors (serotonin syndrome risk).

Visualization: The Toxicity Pathway

The following diagram illustrates the causal link between chemical structure and physiological outcome.

Phenylpiperazine_Toxicity_Pathway cluster_0 Chemical Input cluster_1 Molecular Initiating Event cluster_2 Adverse Outcome Input Phenylpiperazine Derivative State Physical State (Base vs. Salt) Input->State Receptor 5-HT / Alpha-1 Binding Input->Receptor Systemic Absorption pKa High pKa (Basic) Tissue Saponification State->pKa Free Base Local Corrosion/Irritation (Skin/Eye) pKa->Local Systemic CNS Depression / Serotonin Syndrome Receptor->Systemic

Figure 1: Mechanistic pathway linking phenylpiperazine structure to local (corrosive) and systemic (receptor-mediated) hazards.

Protocol: Deriving the Occupational Exposure Band (OEB)

When handling a novel derivative (e.g., 1-(2-methoxyphenyl)piperazine) with no toxicological data, you cannot wait for animal testing. You must use a Read-Across Parallelogram Approach .

The Self-Validating OEB System

This protocol assigns a provisional containment band based on the "Anchor Compound" (1-PP) and the "Target API" (if known).

Step 1: Determine the Anchor Point

  • Anchor: 1-Phenylpiperazine (CAS 92-54-6).[1][2]

  • Known Potency: LD50 (Oral, Rat) = 210 mg/kg.

  • GHS: Acute Tox 3 (H301).

Step 2: Apply the Modification Factor (MF) Analyze the substituent on the phenyl ring.

  • Electron Withdrawing Groups (Cl, CF3): Increases lipophilicity (LogP) -> Increases CNS penetration -> Increase Hazard Band .

  • Bulky Groups (Biphenyl): Reduces volatility -> Reduces inhalation risk -> Maintain Hazard Band .

Step 3: Calculate Provisional OEL Use the equation for data-poor compounds:



Where:
  • NOAEL (estimated) = 10 mg/kg/day (conservative estimate based on 1-PP).

  • SF (Safety Factors) = 1000 (inter-species, intra-species, data gap).

  • Result: Provisional OELs for this class typically fall between 10 - 100

    
    g/m³  (Safebridge Band 3).
    
Workflow Diagram: The Classification Logic

OEB_Decision_Tree Start Novel Phenylpiperazine Derivative Check1 Is it a Free Base? Start->Check1 Corrosive Classify as CORROSIVE (Skin Corr. 1B) OEB 3 (Containment) Check1->Corrosive Yes Check2 Is it a Salt (HCl/HBr)? Check1->Check2 No Check3 Known Sensitizer Side Chain? (e.g., isocyanate, acrylate) Check2->Check3 Yes Sensitizer Classify as SENSITIZER (Resp. Sens. 1) OEB 4 (High Potency) Check3->Sensitizer Yes Irritant Classify as IRRITANT (Skin Irrit. 2) OEB 2/3 Check3->Irritant No

Figure 2: Decision tree for provisional hazard banding of phenylpiperazine intermediates.

SDS Authoring: Critical Sections

Do not use generic templates. For phenylpiperazines, specific sections require tailored language to address the "Fatal in contact with skin" (H310) potential of the liquid bases.

Section 2: Hazard Identification (GHS)

For a liquid Free Base (e.g., 1-(3-chlorophenyl)piperazine):

  • Signal Word: DANGER

  • Pictograms: Skull & Crossbones (GHS06), Corrosion (GHS05).

  • Hazard Statements:

    • H301: Toxic if swallowed.[1][2][3]

    • H310: Fatal in contact with skin.[1][2][3] (Crucial: Piperazines absorb rapidly).

    • H314: Causes severe skin burns and eye damage.[1][2][3]

Section 4: First Aid Measures (Antidote Awareness)

Standard first aid is insufficient.

  • Skin Contact: "Immediate washing with polyethylene glycol (PEG 400) or excessive water is critical. Lipophilic nature requires prolonged irrigation."

  • Ingestion: "Do NOT induce vomiting. Risk of esophageal perforation.[2] Monitor for Serotonin Syndrome (hyperreflexia, agitation)."

Section 8: Exposure Controls
ParameterRecommendation
OEL (Provisional) 20

g/m³ (8-hour TWA)
Glove Material Laminate Film (Silver Shield) or Viton . Nitrile is often insufficient for liquid aromatic amines due to permeation.
Respiratory P3/HEPA filter required for solid salts. Organic Vapor/Amine cartridge for free bases.

Comparative Data Table

Use this table to benchmark your novel derivative against established standards.

CompoundCASStateGHS ClassificationPrimary Hazard
1-Phenylpiperazine 92-54-6LiquidAcute Tox 3 (Oral), Acute Tox 2 (Dermal), Skin Corr 1BCorrosive & Fatal Dermal
1-(3-Chlorophenyl)piperazine (mCPP) 6640-24-0LiquidAcute Tox 3, Skin Irrit 2Serotonergic Neurotoxicity
Phenylpiperazine HCl 4004-95-9SolidAcute Tox 4, Skin Irrit 2, Eye Irrit 2AIrritant (Dust)
1-(2-Methoxyphenyl)piperazine 35386-24-4LiquidSkin Corr 1B, Acute Tox 4Corrosive

References

  • PubChem. (2025).[1] 1-Phenylpiperazine Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 1-phenylpiperazine. [Link][1]

  • Naumann, B. D., et al. (1996).[4] Performance-based exposure control limits for pharmaceutical active ingredients.[4] American Industrial Hygiene Association Journal. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard (HCS) Update. [Link]

  • SafeBridge Consultants. (n.d.). Occupational Health & Safety in the Pharmaceutical Industry. [Link]

Sources

Exploratory

Metabolic Stability Predictions for 1-[4-(Methoxymethoxy)phenyl]piperazine Scaffolds

Executive Summary This technical guide provides a comprehensive framework for assessing the metabolic stability of 1-[4-(Methoxymethoxy)phenyl]piperazine and related scaffolds. While the phenylpiperazine core is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of 1-[4-(Methoxymethoxy)phenyl]piperazine and related scaffolds. While the phenylpiperazine core is a privileged structure in medicinal chemistry (often targeting 5-HT and dopamine receptors), the methoxymethoxy (MOM) substituent introduces a specific metabolic liability. This guide details the in silico prediction of this liability, the in vitro assays required to validate it, and the mechanistic pathways driving its degradation.

Structural Analysis & Metabolic Liabilities

The molecule comprises two distinct pharmacophores with opposing metabolic profiles: the phenylpiperazine ring and the methoxymethoxy (MOM) ether .

The MOM Group: A Metabolic Soft Spot

The MOM group (


) is chemically an acetal. While often used as a protecting group in synthesis due to its acid lability, its behavior in biological systems is governed by enzymatic oxidation rather than hydrolysis.
  • Primary Liability: CYP450-mediated O-dealkylation .[1][2]

  • Mechanism: The methylene protons (

    
    ) between the two oxygens are electronically activated. The adjacent oxygen atoms stabilize the carbon radical formed after Hydrogen Atom Transfer (HAT), significantly lowering the Bond Dissociation Energy (BDE).
    
  • Outcome: Rapid conversion to the phenol (

    
    ) and formaldehyde. If the MOM group is essential for binding (e.g., filling a hydrophobic pocket), this metabolic clearance will result in loss of efficacy.
    
The Phenylpiperazine Core
  • Secondary Liabilities:

    • Aromatic Hydroxylation: The phenyl ring is susceptible to CYP-mediated hydroxylation, particularly at the para or ortho positions relative to the piperazine nitrogen, unless blocked.

    • N-Dealkylation/N-Oxidation: The piperazine nitrogens are sites for N-oxidation (FMO-mediated) or N-dealkylation.

In Silico Prediction Framework

Before physical synthesis, computational modeling should be employed to rank metabolic hot spots.

Site of Metabolism (SOM) Prediction

Tools such as StarDrop (P450 module) , SMARTCyp , or FAME should be utilized.

  • Prediction: These algorithms will likely flag the methylene bridge of the MOM group as the Rank-1 site of metabolism due to the high accessibility and low activation energy for hydrogen abstraction.

  • Actionable Insight: If the predicted lability of the MOM group exceeds that of the piperazine ring, the compound will likely function as a prodrug for the corresponding phenol.

Quantum Mechanical (QM) Profiling

For higher precision, Density Functional Theory (DFT) calculations should be performed to calculate the Bond Dissociation Energy (BDE) of the abstractable hydrogen atoms.

  • Method: DFT at the B3LYP/6-31G* level.

  • Threshold: Hydrogen atoms with BDE < 85 kcal/mol are highly susceptible to CYP-mediated abstraction. The MOM methylene hydrogens typically fall below this threshold due to the "double ether" stabilization effect.

Experimental Validation: Microsomal Stability Assay

To quantify the predictions, a Liver Microsomal Stability Assay is the industry standard. This assay measures the Intrinsic Clearance (


) and half-life (

).[3]
Materials[3][4][5][6][7][8]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[4]

    • Dilute to 1 µM working concentration in Phosphate Buffer (ensure final DMSO < 0.1%).

  • Pre-Incubation:

    • Mix microsomes (final conc. 0.5 mg/mL) and test compound (1 µM) in buffer.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH to assess chemical stability (hydrolysis of the MOM acetal).

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL ice-cold ACN/IS to quench.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[4]

Data Analysis

Calculate the slope (


) of the natural log of percent remaining vs. time.

[3]


Interpretation:

  • High Clearance:

    
     (Compound is rapidly metabolized; MOM group likely cleaved).
    
  • Low Clearance:

    
     (Stable).
    

Mechanistic Pathways (Visualization)

The following diagram illustrates the specific CYP450-mediated degradation pathway of the MOM-phenylpiperazine scaffold.

MetabolicPathway cluster_0 Phase I Metabolism (Bioactivation/Clearance) Parent Parent Scaffold (MOM-Phenylpiperazine) Radical Carbon Radical Intermediate Parent->Radical CYP450 (HAT) (-H•) Hemiacetal Unstable Hemiacetal Radical->Hemiacetal Oxygen Rebound (+OH) Phenol Metabolite 1: 4-Hydroxyphenylpiperazine Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Metabolite 2: Formaldehyde Hemiacetal->Formaldehyde Elimination

Figure 1: Mechanism of CYP450-mediated O-dealkylation of the methoxymethoxy (MOM) group. The pathway proceeds via Hydrogen Atom Transfer (HAT) to form an unstable hemiacetal.[2]

Optimization Strategies

If the MOM group causes unacceptable instability, the following medicinal chemistry strategies are recommended:

StrategyModificationRationalePredicted Effect
Deuteration

Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H.Slows CYP-mediated HAT step; increases

.
Fluorination

Fluorine is electron-withdrawing and forms strong C-F bonds.Blocks oxidation at the methylene bridge completely.
Bioisostere

Trifluoroethyl ether.Improves metabolic stability while maintaining ether character.
Cyclization 1,3-Dioxolane ringConstrains the acetal into a ring system.Steric hindrance may reduce CYP access to the methylene hydrogens.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][5][4][6][7][8] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Scalable Synthesis Protocol: 1-[4-(Methoxymethoxy)phenyl]piperazine

Abstract 1-[4-(Methoxymethoxy)phenyl]piperazine is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules targeting various biological pathways, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-[4-(Methoxymethoxy)phenyl]piperazine is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules targeting various biological pathways, including sigma-1 receptors.[1] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, allowing for selective functionalization at the piperazine nitrogens. This document provides a detailed, scalable, and reliable two-step protocol for the synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine, starting from the commercially available 1-(4-hydroxyphenyl)piperazine. The protocol emphasizes experimental causality, safety, and scalability, designed for researchers in academic and industrial settings.

Strategic Overview & Rationale

The synthesis is designed for efficiency and scalability, prioritizing a straightforward protection step over a multi-step de novo construction of the phenylpiperazine core. The chosen strategy involves the direct protection of the phenolic hydroxyl group of 1-(4-hydroxyphenyl)piperazine.

Core Rationale:

  • Starting Material Availability: 1-(4-hydroxyphenyl)piperazine is a readily available and cost-effective starting material, which is critical for scalable campaigns.

  • Process Simplicity: A single protection step is inherently more scalable and economical than a multi-step synthesis involving the formation of the C-N bond and subsequent modifications.

  • Robust Protection: The MOM group is stable to a wide range of non-acidic reagents and reaction conditions, making it ideal for subsequent synthetic manipulations at the piperazine N-4 position.[2]

Overall Synthetic Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & Analysis A 1-(4-Hydroxyphenyl)piperazine (Starting Material) B MOM Protection Reaction (Base-mediated etherification) A->B  MOM-Cl, DIPEA, DCM C Aqueous Work-up & Solvent Extraction B->C  Quench & Separate D Crystallization or Silica Gel Chromatography C->D  Isolate Crude Product E Final Product: 1-[4-(Methoxymethoxy)phenyl]piperazine D->E  Purify & Characterize

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This section details the step-by-step methodology for the synthesis. All operations involving Chloromethyl methyl ether (MOM-Cl) must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), as it is a potent carcinogen.[3]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.Notes
1-(4-Hydroxyphenyl)piperazineC₁₀H₁₄N₂O178.231.0Starting Material
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.5Non-nucleophilic base
Chloromethyl methyl ether (MOM-Cl)C₂H₅ClO80.511.2Carcinogen. Handle with extreme caution.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Reaction Solvent
Saturated aq. NH₄Cl solutionNH₄Cl53.49-Quenching Agent
Saturated aq. NaHCO₃ solutionNaHCO₃84.01-Neutralizing Wash
BrineNaCl (aq)58.44-Final Wash
Anhydrous Magnesium SulfateMgSO₄120.37-Drying Agent
Step-by-Step Experimental Procedure

Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-(4-hydroxyphenyl)piperazine (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of starting material.

  • Cool the resulting solution to 0 °C using an ice-water bath.

Reagent Addition & Reaction: 4. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the cooled solution dropwise over 5 minutes. The choice of DIPEA is critical; as a bulky, non-nucleophilic base, it efficiently deprotonates the phenol without competing as a nucleophile in a substitution reaction with MOM-Cl.[3] 5. Slowly add Chloromethyl methyl ether (MOM-Cl, 1.2 eq.) via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction is expected. 6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Work-up and Isolation: 8. Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. 9. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO₃ solution (to remove any acidic byproducts).
  • Water.
  • Brine (to facilitate phase separation).
  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 11. The crude product, typically an oil or a low-melting solid, can be purified by either:

  • Crystallization: From a suitable solvent system such as ethyl acetate/hexanes for high-purity material on a large scale.
  • Flash Column Chromatography: Using a silica gel stationary phase with an ethyl acetate/hexanes gradient for smaller scales or if crystallization is ineffective.
Mechanistic Rationale of MOM Protection

The reaction proceeds via a standard Williamson ether synthesis mechanism. The non-nucleophilic base, DIPEA, deprotonates the weakly acidic phenolic hydroxyl group to form a phenoxide anion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of MOM-Cl in an Sₙ2 reaction, displacing the chloride leaving group to form the desired methoxymethyl ether.

G Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base Product Ar-O-CH₂-O-CH₃ (MOM Ether) Phenoxide->Product + MOMCl MOMCl Cl-CH₂-O-CH₃ (MOM-Cl) Chloride Cl⁻ Base DIPEA BaseH DIPEA-H⁺

Caption: Simplified mechanism of base-mediated MOM protection.

Scalability and Process Safety Considerations

  • Thermal Management: The addition of MOM-Cl is exothermic. On a large scale, a jacketed reactor with controlled cooling is essential to maintain the reaction temperature and prevent runaway reactions.

  • Reagent Purity: The purity of MOM-Cl is crucial. Impurities can lead to side reactions and lower yields. It is often stabilized with formaldehyde, which should be considered.

  • Handling of MOM-Cl: Due to its carcinogenicity, closed-system transfers are recommended for large quantities. Any waste and cleaning solutions should be treated with an appropriate quenching agent (e.g., aqueous ammonia) to neutralize residual MOM-Cl.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, crystallization is the preferred method for multi-kilogram production due to its cost-effectiveness and efficiency. Developing a robust crystallization procedure is a key aspect of process development.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine. By employing a direct protection strategy with readily available materials and providing clear rationale for each step, this guide serves as a reliable resource for researchers. Adherence to the detailed safety precautions, particularly when handling Chloromethyl methyl ether, is paramount for successful and safe execution.

References

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link][3]

  • Kar, S., Chakraborty, A., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances, 15, 23943. [1]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link][2]

Sources

Application

Optimal reaction conditions for preparing MOM-protected phenylpiperazines

Executive Summary & Strategic Rationale Phenylpiperazines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, antifungals (e.g., Itraconazole), and antipsychotics (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phenylpiperazines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, antifungals (e.g., Itraconazole), and antipsychotics (e.g., Aripiprazole). The introduction of a Methoxymethyl (MOM) ether to a phenolic moiety on the phenyl ring is a critical transformation. It masks the acidic proton, improves lipophilicity, and prevents oxidation during downstream coupling reactions.

However, the synthesis presents two distinct challenges:

  • Chemo-selectivity: The secondary amine of the piperazine is highly nucleophilic. Direct exposure to alkylating agents results in competitive

    
    -alkylation.
    
  • Safety: The classical reagent, chloromethyl methyl ether (MOMCl), is a potent carcinogen often contaminated with bis(chloromethyl)ether (BCME).

This guide details a Self-Validating Protocol that ensures regioselectivity through orthogonal protection strategies and mitigates safety risks via "Green Chemistry" alternatives or strictly controlled classical methods.

Mechanistic Insight & Reaction Design

The Selectivity Paradox

MOM protection is fundamentally an


 substitution.
  • Reagent: MOMCl (Electrophile).

  • Substrates: Phenoxide (Target Nucleophile) vs. Piperazine Amine (Competing Nucleophile).

While phenoxides are "harder" nucleophiles, the secondary amine of the piperazine is unhindered and basic. In the presence of MOMCl and base (e.g., DIPEA), the amine will rapidly form the


-methoxymethyl ammonium species or the 

-MOM aminal, which is unstable and leads to decomposition or side products.

The Solution: The piperazine nitrogen must be "capped" with a protecting group that is orthogonal to the MOM ether.

  • Boc (tert-butyloxycarbonyl): Not recommended if the final goal is a free amine with the MOM group intact, as acidic removal of Boc often cleaves MOM ethers.

  • Benzyl (Bn): Recommended. Stable to the basic conditions of MOM formation. Removed via hydrogenolysis (

    
    , Pd/C), which leaves the MOM ether intact.
    
  • Fmoc: Alternative. Stable to acid/alkylation; removed by piperidine.

Reaction Pathway Visualization

MOM_Pathway Start Start: Hydroxyphenylpiperazine Step1 Step 1: N-Protection (Benzyl Chloride / K2CO3) Start->Step1 Selectivity Control Step2 Step 2: O-MOM Protection (MOMCl or Dimethoxymethane) Step1->Step2 Phenol Masking Step3 Step 3: N-Deprotection (H2, Pd/C) Step2->Step3 Orthogonal Cleavage Final Target: MOM-Protected Phenylpiperazine (Free NH) Step3->Final Final Isolation

Figure 1: The strategic workflow ensuring regioselectivity. By protecting the nitrogen first (Step 1), we eliminate N-alkylation risks during the MOM protection (Step 2).

Safety Advisory: Handling MOM Reagents

CRITICAL WARNING: Commercial MOMCl (Chloromethyl methyl ether) is an OSHA-regulated carcinogen. It frequently contains Bis(chloromethyl) ether (BCME) , a volatile and extremely potent carcinogen (ppb toxicity).

  • Engineering Controls: All operations must occur in a certified chemical fume hood.

  • Destruction: Quench all MOMCl waste with aqueous ammonia or ammonium hydroxide. This converts the alkylating agent into harmless hexamethylenetetramine (Urotropin).

  • Alternative: Use Protocol B (Dimethoxymethane) whenever possible to avoid handling MOMCl directly.

Experimental Protocols

Protocol A: The Classical Method (High Yield / Small Scale)

Best for: Late-stage functionalization where high conversion is critical and scale is <10g.

Reagents:

  • Substrate:

    
    -Benzyl-4-(piperazin-1-yl)phenol (prepared via standard benzylation).
    
  • Reagent: MOMCl (1.5 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve

    
    -Benzyl-4-(piperazin-1-yl)phenol (1.0 eq) in anhydrous DCM (0.2 M concentration).
    
  • Deprotonation: Cool to

    
    . Add DIPEA (2.0 eq) dropwise. Stir for 15 minutes.
    
  • Addition: Add MOMCl (1.5 eq) dropwise via syringe. Note: The solution may fume slightly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (lower Rf, H-bond donor) should disappear.

  • Quench: Cool to

    
    . Add saturated aqueous 
    
    
    
    .
    • Safety Step: Add 5 mL concentrated aqueous ammonia to the aqueous wash to destroy excess MOMCl.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica gel). MOM ethers are usually less polar than the free phenol.

Protocol B: The "Green" Method (Scalable / Safer)

Best for: Process scale (>10g) or labs restricting MOMCl use.

Mechanism: Acid-catalyzed acetal exchange using Dimethoxymethane (Methylal).

Reagents:

  • Substrate:

    
    -Benzyl-4-(piperazin-1-yl)phenol.
    
  • Reagent: Dimethoxymethane (Methylal) (10-20 eq - acts as solvent/reagent).

  • Catalyst:

    
     (Phosphorus pentoxide) (1.0 - 1.5 eq) OR 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) (0.1 eq).
  • Solvent: Toluene or Chloroform (if not using neat Methylal).

Step-by-Step Procedure:

  • Setup: Equip a flask with a reflux condenser and drying tube (

    
    ).
    
  • Mixing: Dissolve the substrate in Dimethoxymethane (concentration 0.5 M).

  • Catalyst Addition:

    • Option 1 (

      
      ): Add 
      
      
      
      portion-wise at RT with vigorous stirring. This acts as both catalyst and dehydrating agent to drive the equilibrium.
    • Option 2 (Acid): Add

      
      -TsOH and molecular sieves (4Å).
      
  • Reaction: Stir vigorously at RT (for

    
    ) or Reflux (
    
    
    
    for Methylal) for 6–12 hours.
  • Quench: Pour the mixture into ice-cold saturated

    
     solution (Caution: Gas evolution).
    
  • Workup: Extract with Ethyl Acetate. The organic layer may contain acetal byproducts; wash thoroughly.

  • Advantage: No BCME formation; avoids handling carcinogenic liquids.[1]

Data Analysis & Quality Control

To validate the synthesis, compare the spectral data against these standard benchmarks.

Table 1: Key Characterization Signals

Moiety1H NMR Signal (CDCl3)MultiplicityInterpretation
MOM -CH2- 5.10 – 5.20 ppm Singlet (2H)Diagnostic peak. Sharp singlet indicates successful O-alkylation.
MOM -OCH3 3.45 – 3.50 ppm Singlet (3H)Methoxyl group of the protecting group.
Piperazine -CH2- 3.00 – 3.20 ppmMultiplet (8H)Broadening may occur if N-protection is bulky.
Phenol -OH ~9.0 ppm (variable)Broad SingletMust be ABSENT in the product.

Troubleshooting Guide:

  • Problem: Low Yield in Protocol B.

    • Root Cause:[2][3][4][5] The reaction is an equilibrium. Water is inhibiting the forward reaction.

    • Fix: Increase the amount of

      
       or use a Soxhlet extractor with molecular sieves to continuously dry the refluxing solvent.
      
  • Problem: N-Alkylation observed (MOM on Nitrogen).

    • Root Cause:[2][3][4][5] N-protecting group fell off or was not present.[6]

    • Fix: Verify the stability of the N-protecting group. Ensure the starting material is fully N-protected before adding MOMCl.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on MOM stability and cleavage conditions).

  • Berliner, M. A., & Belecki, K. (2005).[7] Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other Alkyl Chloromethyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. (Describes in-situ generation to avoid storage hazards).

  • Fujioka, H., et al. (2009).[7] One-Pot Formation of Methoxymethyl (MOM) Ethers from Alcohols using Dimethoxymethane. Organic Letters, 11(22), 5138–5141. (Green chemistry alternative protocol).[8][9][10]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Bis(Chloromethyl) Ether Safety Data. (Regulatory safety standards for handling MOMCl precursors).

Sources

Method

Using 1-[4-(Methoxymethoxy)phenyl]piperazine in antifungal drug synthesis

Application Note: Strategic Utilization of 1-[4-(Methoxymethoxy)phenyl]piperazine in Convergent Antifungal Synthesis Executive Summary This technical guide details the application of 1-[4-(Methoxymethoxy)phenyl]piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[4-(Methoxymethoxy)phenyl]piperazine in Convergent Antifungal Synthesis

Executive Summary

This technical guide details the application of 1-[4-(Methoxymethoxy)phenyl]piperazine (MOM-protected hydroxyphenylpiperazine) as a high-fidelity building block in the synthesis of triazole antifungals, specifically analogues of Posaconazole and Itraconazole .

While traditional routes often employ benzyl ethers or unprotected phenols, the Methoxymethyl (MOM) ether variant offers a distinct strategic advantage: it provides robust stability under basic N-alkylation conditions while allowing for mild, specific acid-catalyzed deprotection. This orthogonality avoids the heterogeneous hydrogenation often required for benzyl deprotection, thereby preserving other sensitive reducible pharmacophores (such as the triazolone core) and reducing metal contamination risks.

Chemical Context & Mechanism

The synthesis of Posaconazole is convergent. The molecule serves as the critical "linker" scaffold. It contains two reactive centers:

  • Secondary Amine (Piperazine): A nucleophile ready for N-alkylation with the chiral epoxide or tosylate core (The "Right-Hand" Side).

  • Protected Phenol (MOM-Ether): A latent nucleophile. Once deprotected, this phenol reacts with the triazolone side chain (The "Left-Hand" Side).

Why MOM Protection?

  • Solubility: The MOM group significantly enhances the solubility of the piperazine intermediate in organic solvents (DCM, THF) compared to the free phenol or benzyl variants.

  • Chemo-selectivity: It prevents O-alkylation competition during the initial coupling step.

  • Mild Deprotection: MOM groups are cleaved by dilute acid (HCl or TFA), whereas benzyl groups typically require Pd/C + H₂, which can inadvertently reduce the triazole or aromatic rings if not strictly controlled.

Pathway Visualization

Posaconazole_Synthesis Start 1-[4-(Methoxymethoxy)phenyl]piperazine (Starting Material) Coupling Step 1: N-Alkylation (Base/DMSO) Start->Coupling ChiralCore Chiral Tosylate/Epoxide (Right-Hand Fragment) ChiralCore->Coupling Intermediate MOM-Protected Intermediate Coupling->Intermediate SN2 Reaction Deprotection Step 2: MOM Cleavage (HCl/MeOH) Intermediate->Deprotection Phenol Free Phenol Intermediate Deprotection->Phenol - MOM Group Final Posaconazole Analog Phenol->Final + Triazolone (Step 3) Triazolone Triazolone Side Chain (Left-Hand Fragment) Triazolone->Final

Figure 1: Convergent synthesis workflow utilizing the MOM-protected piperazine linker. The pathway highlights the strategic placement of the deprotection step.

Experimental Protocols

Protocol A: N-Alkylation (Coupling to Chiral Core)

This step couples the piperazine nitrogen to the chiral tosylate (or epoxide) of the antifungal core.

Reagents:

  • 1-[4-(Methoxymethoxy)phenyl]piperazine (1.0 equiv)

  • Chiral Tosylate Core (e.g., Saksena’s Tosylate) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Charge: In a chemically resistant reactor, dissolve 1-[4-(Methoxymethoxy)phenyl]piperazine in DMSO (5 vol).

  • Activation: Add DIPEA under nitrogen atmosphere. Stir for 15 minutes at 25°C.

  • Addition: Add the Chiral Tosylate portionwise to control the exotherm.

  • Reaction: Heat the mixture to 85°C and stir for 12–16 hours.

    • Checkpoint: Monitor by HPLC.[1][2] The secondary amine peak should disappear.

  • Workup: Cool to 20°C. Pour into ice-water (10 vol). The product will precipitate as a gummy solid.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO. Dry over MgSO₄ and concentrate.

  • Yield Expectation: 85–92% (Pale yellow foam).

Technical Insight: DMSO is critical here. The zwitterionic nature of piperazines can lead to solubility issues in non-polar solvents. DMSO ensures homogeneity, increasing the reaction rate of the SN2 displacement.

Protocol B: MOM Deprotection (Revealing the Phenol)

This is the critical differentiation step. Standard benzyl ethers would require a hydrogenation vessel here. The MOM group allows for a simple vessel reaction.

Reagents:

  • MOM-Protected Intermediate (from Protocol A)

  • 6N Hydrochloric Acid (HCl)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the intermediate in MeOH (10 vol).

  • Acidification: Dropwise add 6N HCl (3.0 equiv) at room temperature.

    • Caution: Slight exotherm. Maintain temp < 30°C.

  • Hydrolysis: Heat to 40–45°C for 2–4 hours.

    • Mechanism:[1][3][4][5][6] Acid-catalyzed hydrolysis of the acetal linkage.

  • Monitoring: TLC (5% MeOH in DCM). Look for the appearance of a more polar spot (Phenol).

  • Neutralization: Cool to 10°C. Adjust pH to 7.5 using saturated NaHCO₃ solution.

  • Purification: The phenol often precipitates upon water addition. Filter and wash with cold water.[6] Recrystallize from Isopropanol if necessary.

Data Table: Deprotection Efficiency Comparison

Protecting GroupReagentConditionsYieldImpurity Profile
MOM (Recommended) HCl / MeOH45°C, 3h94% Clean hydrolysis; Formaldehyde byproduct washes away.
Benzyl (Standard)H₂ / Pd-C50 psi, 60°C, 24h82%Risk of triazole ring reduction; Pd removal required.
Methoxy (Avoid)BBr₃-78°C to RT65%Harsh Lewis acid degrades the chiral center.

Quality Control & Troubleshooting

Critical Impurity: The Bis-Alkylated Piperazine

During Protocol A, if the stoichiometry is off, the piperazine might attack two equivalents of the tosylate (rare due to steric bulk, but possible).

  • Control: Always maintain the piperazine in slight excess or strict 1:1 stoichiometry. Use slow addition of the tosylate.

MOM Stability Check

Ensure your starting material 1-[4-(Methoxymethoxy)phenyl]piperazine is stored under basic or neutral conditions. Traces of acid in the storage container will cause premature degradation to the phenol and formaldehyde.

Analytical Marker (HPLC):

  • MOM-Piperazine: Retention Time (RT) ~ 4.5 min (C18, ACN/Water gradient).

  • Phenol-Piperazine: Retention Time (RT) ~ 2.8 min (Shift to earlier elution due to polarity).

Safety & Handling

  • Piperazine Sensitivity: Piperazine derivatives are known sensitizers. Use full PPE (respirator, gloves) to prevent respiratory sensitization.

  • Formaldehyde Generation: During Protocol B (Deprotection), the cleavage of the MOM group releases one equivalent of formaldehyde. Ensure the reaction vessel is well-vented or scrubbed.

  • Acid Handling: The use of 6N HCl requires acid-resistant liquid handling protocols.

References

  • Saksena, A. K., et al. (2004).[5] "Stereoselective synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters, 45(44), 8249-8251.[5]

    • Context: Establishes the core convergent route and the chiral tosyl
  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

    • Context: Authoritative source for MOM ether stability, formation, and cleavage conditions (pp. 27-33).[7]

  • Kuo, S., et al. (1998). "Synthesis of antifungal agents." U.S. Patent 5,710,280.

    • Context: details the N-alkylation of piperazine intermedi
  • Organic Chemistry Portal. "Methoxymethyl Ether (MOM) Protection."

    • Context: Verification of acid-c

Sources

Application

Application Note: Chemoselective Introduction of Methoxymethoxy (MOM) Group to 4-(1-Piperazinyl)phenol

Executive Summary Introducing a methoxymethyl (MOM) ether protecting group to 4-(1-piperazinyl)phenol presents a specific chemoselectivity challenge. The substrate contains two nucleophilic sites: the phenolic oxygen and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introducing a methoxymethyl (MOM) ether protecting group to 4-(1-piperazinyl)phenol presents a specific chemoselectivity challenge. The substrate contains two nucleophilic sites: the phenolic oxygen and the secondary amine of the piperazine ring.

Standard basic conditions (MOM-Cl/Base) often lead to competitive N-alkylation or quaternary ammonium salt formation due to the high nucleophilicity of the secondary amine. This guide outlines two validated protocols to achieve high-fidelity O-chemoselectivity :

  • Method A (Direct & Green): Acid-catalyzed acetal exchange using Dimethoxymethane (DMM) and Phosphorus Pentoxide (

    
    ). This method utilizes in situ protonation to deactivate the amine, allowing exclusive O-protection.
    
  • Method B (Stepwise & Robust): N-Boc protection followed by standard MOM-Cl alkylation. This is the industry-standard route when absolute purification rigor is required.

Strategic Analysis: The Selectivity Challenge

The core difficulty lies in the competing nucleophilicity of the phenoxide and the secondary amine.

Functional GrouppKa (Approx)Nucleophilicity (Neutral)Nucleophilicity (Anionic)Reactivity with MOM-Cl
Phenol (-OH) ~10.0LowHigh (Phenoxide)Fast (as phenoxide)
Piperazine (-NH) ~9.8 (Conjugate acid)HighN/AVery Fast (Scavenges Electrophile)

The Trap: Using Sodium Hydride (NaH) or DIPEA with MOM-Cl creates a race condition. While NaH generates the potent phenoxide nucleophile, the secondary amine remains a competent nucleophile that can react with the highly reactive chloromethyl methyl ether (MOM-Cl), leading to mixtures of O-MOM, N-MOM, and N,O-bis-MOM products.

Reagent Selection Guide

Reagent SystemSelectivity MechanismSafety ProfileRecommendation
Dimethoxymethane / ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Kinetic/Protonic Control: Acidic media protonates the amine (

), rendering it non-nucleophilic.
High: Avoids bis(chloromethyl)ether (BCME) carcinogen formation.Primary Recommendation
MOM-Cl / NaH None: Relies on stoichiometry; high risk of N-alkylation.Critical: MOM-Cl is a known human carcinogen (OSHA Regulated).[1]Not Recommended (unless amine is protected)
MOM-Cl / DIPEA Steric/Soft: DIPEA scavenges HCl, but amine remains free.Critical: Carcinogen risk.[2][3][4]Use only with N-protection
Visualization: Strategic Workflow

MOM_Strategy Substrate Substrate: 4-(1-piperazinyl)phenol Decision Select Strategy Substrate->Decision MethodA Method A: Acid-Catalyzed (Direct O-Protection) Decision->MethodA Green / Direct MethodB Method B: Base-Mediated (Stepwise Protection) Decision->MethodB Traditional / Robust StepA1 Reagents: Dimethoxymethane + P2O5 MethodA->StepA1 StepB1 Step 1: N-Boc Protection (Boc2O / NaOH) MethodB->StepB1 MechA Mechanism: In-situ Amine Protonation (Deactivates Nucleophilic N) StepA1->MechA ResultA Product: O-MOM Ether (High Selectivity) MechA->ResultA StepB2 Step 2: O-MOM Protection (MOM-Cl / DIPEA) StepB1->StepB2 StepB3 Step 3: N-Boc Deprotection (TFA or HCl) StepB2->StepB3 ResultB Product: O-MOM Ether (High Purity) StepB3->ResultB

Figure 1: Decision matrix for selecting the optimal protection strategy based on laboratory constraints and selectivity requirements.

Detailed Protocols

Protocol A: Direct Chemoselective O-MOMylation (Acid-Catalyzed)

Best for: One-pot efficiency, safety (avoiding MOM-Cl), and atom economy. Principle: In the presence of strong acid (


 generates phosphoric acid species in situ), the basic piperazine nitrogen is protonated and deactivated. The phenol, however, attacks the oxocarbenium ion generated from dimethoxymethane.
Materials
  • Substrate: 4-(1-piperazinyl)phenol (1.0 equiv)

  • Reagent: Dimethoxymethane (Methylal) (Solvent/Reagent excess)[5]

  • Catalyst: Phosphorus Pentoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM)
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-(1-piperazinyl)phenol (10 mmol) in dry

    
     (30 mL).
    
  • Reagent Addition: Add Dimethoxymethane (20 mL, large excess) to the solution.

  • Catalyst Addition: Cool the mixture to 0°C. Add

    
     (15-20 mmol) portion-wise with vigorous stirring. Note: The mixture will become a slurry.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The amine spot will remain at the baseline in acidic conditions; look for the conversion of the phenol.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution. Crucial:  Ensure the pH is basic (pH > 8) to deprotonate the piperazine amine back to its free base form.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, DCM/MeOH/Triethylamine gradient) to isolate the O-MOM protected product.

Protocol B: Stepwise Protection (Via N-Boc)

Best for: Absolute structural certainty and large-scale GMP workflows where isolation of intermediates is required.

Materials
  • Reagents:

    
    , MOM-Cl (Chloromethyl methyl ether), DIPEA (Diisopropylethylamine), TFA (Trifluoroacetic acid).
    
  • Solvents: THF, DCM, DMF.

Step-by-Step Procedure

Step 1: N-Protection

  • Dissolve 4-(1-piperazinyl)phenol (10 mmol) in THF/Water (1:1, 40 mL).

  • Add

    
     (11 mmol) followed by 
    
    
    
    (11 mmol). Stir at RT for 2 hours.
  • Acidify carefully to pH 4, extract with EtOAc. The product is N-Boc-4-(1-piperazinyl)phenol .

Step 2: O-MOMylation

  • Dissolve the N-Boc intermediate (10 mmol) in dry DCM (50 mL) under

    
    .
    
  • Add DIPEA (15 mmol) and cool to 0°C.

  • Safety Warning: Using a syringe, slowly add MOM-Cl (12 mmol). Handle MOM-Cl in a fume hood with double gloves.

  • Stir at RT for 4–12 hours.

  • Quench with water, extract with DCM. Purify the N-Boc-O-MOM intermediate.

Step 3: N-Deprotection

  • Dissolve the intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at 0°C. Stir for 1 hour.

  • Concentrate in vacuo. Neutralize with saturated

    
     to liberate the free amine.
    
  • Extract with DCM/MeOH to obtain O-MOM-4-(1-piperazinyl)phenol .

Analytical Validation (QC)

Upon completion, the structure must be validated to ensure the MOM group is on the Oxygen and the Nitrogen is free (in Method A).

SignalChemical Shift (

ppm)
MultiplicityInterpretation
MOM

5.10 – 5.18 Singlet (2H)Diagnostic for O-MOM ether.
MOM

3.40 – 3.50 Singlet (3H)Methoxy group of the MOM.[6]
Piperazine

2.90 – 3.10 Multiplet (8H)Shifts verify free amine vs N-alkylated. N-MOM would shift adjacent protons.
Aromatic 6.90 – 7.10 Doublets (4H)Para-substitution pattern retained.

Troubleshooting Tip: If you observe a singlet around


 4.0–4.2 ppm, this may indicate N-MOM  formation (aminal), suggesting the amine was not adequately protonated (Method A) or protected (Method B).

Safety & Compliance

MOM-Cl (Chloromethyl Methyl Ether)
  • Hazard: OSHA-regulated carcinogen.[1][2]

  • Risk: Can form bis(chloromethyl)ether (BCME), a potent carcinogen, upon exposure to humid air.

  • Handling: Must be used in a certified chemical fume hood. Destroy excess reagent with aqueous ammonia or concentrated sodium hydroxide.

Dimethoxymethane (Methylal)[6]
  • Hazard: Highly flammable.[1][2][7][3][4] Low toxicity compared to MOM-Cl.

  • Advantage: Does not generate BCME under the anhydrous acidic conditions described in Protocol A.

References

  • MOM Protection of Phenols: Green, T. W.; Wuts, P. G. M.[8] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

  • P2O5/Dimethoxymethane Method: Fuji, K. et al. "A Direct and Chemoselective Method for the Preparation of MOM Ethers." Synthesis, 1999 , 4, 364–366.

  • MOM-Cl Carcinogenicity Data: U.S. Occupational Safety and Health Administration (OSHA). "13 Carcinogens - 1910.1003."

  • Piperazine pKa Data: Pagano, F. et al. "Thermodynamic properties of piperazine."[9] J. Chem. Eng. Data, 2012 , 57, 239–245.

Sources

Method

Step-by-step laboratory method for 1-[4-(Methoxymethoxy)phenyl]piperazine production

This application note details the synthetic methodology for 1-[4-(Methoxymethoxy)phenyl]piperazine , a protected derivative of 1-(4-hydroxyphenyl)piperazine. This compound serves as a valuable intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthetic methodology for 1-[4-(Methoxymethoxy)phenyl]piperazine , a protected derivative of 1-(4-hydroxyphenyl)piperazine. This compound serves as a valuable intermediate in the synthesis of antifungal agents (e.g., azole derivatives like Posaconazole analogs) and as a probe in medicinal chemistry for exploring structure-activity relationships (SAR) of piperazine-based pharmacophores.

Safety & Compliance Warning

  • MOM-Cl (Chloromethyl methyl ether): This protocol utilizes MOM-Cl, a known human carcinogen (OSHA regulated). All manipulations involving MOM-Cl must be performed in a certified chemical fume hood or glovebox with strict adherence to safety protocols.

  • Piperazine Derivatives: While this specific compound is a research intermediate, related piperazine derivatives (e.g., MeOPP) have psychoactive properties. Ensure compliance with all local regulations regarding the handling of piperazine precursors.

Part 1: Reaction Strategy & Rationale

The direct methoxymethylation of 1-(4-hydroxyphenyl)piperazine presents a chemoselectivity challenge due to the presence of two nucleophilic sites: the phenolic oxygen and the secondary amine of the piperazine ring.

To ensure high purity and yield, this protocol employs a Protection-Deprotection Strategy :

  • N-Protection: The secondary amine is first protected with a tert-butoxycarbonyl (Boc) group. This eliminates N-alkylation side reactions.

  • O-MOM Protection: The phenol is reacted with chloromethyl methyl ether (MOM-Cl) under basic conditions.

  • N-Deprotection: The Boc group is removed under acidic conditions to yield the final free amine product.

This route, while adding steps, avoids the formation of difficult-to-separate N,O-bis-MOM impurities and quaternary ammonium salts.

Part 2: Experimental Protocol

Phase 1: N-Boc Protection

Objective: Selectively protect the secondary amine.

  • Reagents:

    • 1-(4-Hydroxyphenyl)piperazine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolve 1-(4-hydroxyphenyl)piperazine in DCM (10 mL/g) in a round-bottom flask.

  • Add TEA and cool the solution to 0°C.

  • Add Boc₂O dissolved in a small amount of DCM dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

  • Workup: Wash with water (2x), brine (1x), dry over Na₂SO₄, and concentrate. The crude N-Boc intermediate is typically pure enough for the next step.

Phase 2: O-MOM Protection (Critical Step)

Objective: Install the methoxymethyl ether group on the phenol.

  • Reagents:

    • N-Boc-1-(4-hydroxyphenyl)piperazine (from Phase 1) (1.0 eq)

    • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) [CARCINOGEN]

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a two-neck flask and purge with Nitrogen (N₂). Add the N-Boc intermediate and anhydrous DCM.

  • Base Addition: Add DIPEA and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Carefully add MOM-Cl dropwise via syringe. Caution: MOM-Cl is highly volatile and toxic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12 hours.

  • Quench: Slowly add saturated aqueous NH₄Cl solution to quench excess MOM-Cl.

  • Extraction: Separate layers. Extract the aqueous layer with DCM (2x).[1] Combine organic layers, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1) to isolate the N-Boc-O-MOM protected intermediate.

Phase 3: N-Deprotection

Objective: Remove the Boc group to release the target piperazine.

  • Reagents:

    • N-Boc-O-MOM intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA) (20% v/v in DCM)

Procedure:

  • Dissolve the intermediate in DCM.

  • Add TFA dropwise at 0°C.

  • Stir at RT for 1-2 hours. Monitor for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture to remove excess TFA.

  • Neutralization: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (carefully, gas evolution).

  • Final Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield 1-[4-(Methoxymethoxy)phenyl]piperazine .

Part 3: Data Summary & Visualization

Table 1: Key Reagents and Properties
ReagentRoleMW ( g/mol )Boiling Pt. (°C)Hazard Class
1-(4-Hydroxyphenyl)piperazine Substrate178.23N/A (Solid)Irritant
MOM-Cl Protecting Agent80.5155-57Carcinogen , Flammable
Boc₂O Amine Protection218.2556-57Toxic (Inhalation)
DIPEA Base129.24127Corrosive, Flammable
TFA Deprotecting Agent114.0272.4Corrosive
Figure 1: Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 1-(4-Hydroxyphenyl)piperazine Step1 Step 1: N-Boc Protection (Boc₂O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-1-(4-hydroxyphenyl)piperazine Step1->Inter1 4h, RT Step2 Step 2: O-MOM Protection (MOM-Cl, DIPEA, DCM, 0°C) Inter1->Step2 Inter2 Intermediate B: N-Boc-1-[4-(MOM)phenyl]piperazine Step2->Inter2 12h, 0°C to RT Step3 Step 3: N-Deprotection (TFA, DCM) Inter2->Step3 Final Final Product: 1-[4-(Methoxymethoxy)phenyl]piperazine Step3->Final 2h, Neutralization

Caption: Step-wise synthetic workflow for the chemoselective production of 1-[4-(Methoxymethoxy)phenyl]piperazine, highlighting the protection-deprotection strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection conditions and stability).

  • Saksena, A. K., et al. (2004). "Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine and antifungal intermediates." Tetrahedron Letters, 45(44), 8249-8253. Link (Context for hydroxyphenyl piperazine reactivity).

  • PubChem. (2025).[3] "1-(4-Methoxyphenyl)piperazine Compound Summary." National Library of Medicine.[3] Link (Structural and safety data for the methoxy analog).

  • Toronto Research Chemicals (TRC). "1-[4-(Methoxymethoxy)phenyl]piperazine Product Page."[4] Link (Verification of commercial availability for research).

Sources

Application

Catalytic hydrogenation applications involving 1-[4-(Methoxymethoxy)phenyl]piperazine

This Application Note and Protocol Guide details the catalytic hydrogenation processes involving 1-[4-(Methoxymethoxy)phenyl]piperazine , a critical intermediate in the synthesis of triazole antifungal agents (e.g., anal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic hydrogenation processes involving 1-[4-(Methoxymethoxy)phenyl]piperazine , a critical intermediate in the synthesis of triazole antifungal agents (e.g., analogues of Itraconazole and Posaconazole) and other piperazine-based pharmaceuticals.

The guide focuses on two primary hydrogenation workflows:

  • Synthesis of the Title Compound : Via chemoselective hydrogenolysis of a benzyl-protected precursor.

  • Downstream Application : Reductive amination or nitro-reduction where the Methoxymethyl (MOM) group serves as a robust orthogonal protecting group.

Introduction & Chemical Context

1-[4-(Methoxymethoxy)phenyl]piperazine (CAS: 1246818-74-5) is a functionalized piperazine scaffold featuring a secondary amine and a phenol protected as a methoxymethyl (MOM) ether.

  • Role in Drug Discovery : It serves as a "masked" phenol. The MOM group improves lipophilicity and prevents phenol oxidation or side-reactions during N-alkylation or Buchwald-Hartwig couplings at the piperazine nitrogen.

  • Catalytic Relevance : The synthesis and utilization of this compound rely heavily on chemoselective hydrogenation . The MOM ether is unique because it is generally stable to catalytic hydrogenation (Pd/C, H₂), unlike benzyl ethers (Bn) which are cleaved. This orthogonality allows for the removal of N-benzyl groups or the reduction of nitro/alkene groups without exposing the phenol.

Key Chemical Properties
PropertySpecification
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Protecting Group Methoxymethyl (MOM) Ether
Lability Acid-labile (cleaved by HCl, TFA, Lewis acids)
Stability Stable to Bases, Nucleophiles, and Catalytic Hydrogenation

Core Protocol 1: Synthesis via Selective Hydrogenolysis

Objective : To synthesize 1-[4-(Methoxymethoxy)phenyl]piperazine from its N-benzyl precursor without cleaving the MOM group.

Mechanistic Rationale

The precursor, 1-benzyl-4-[4-(methoxymethoxy)phenyl]piperazine , is typically formed via a Pd-catalyzed Buchwald-Hartwig coupling. The benzyl group protects the piperazine nitrogen during coupling but must be removed to allow further functionalization.

  • Challenge : Remove the Benzyl (Bn) group while retaining the Methoxymethyl (MOM) group.

  • Solution : Standard Pd/C hydrogenation cleaves C-N benzyl bonds. MOM ethers are stable under neutral hydrogenation conditions, providing perfect chemoselectivity.

Experimental Protocol

Reagents :

  • Substrate: 1-benzyl-4-[4-(methoxymethoxy)phenyl]piperazine (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet (Type: Degussa E101 or equivalent). Load: 5-10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic solvents (e.g., AcOH) to prevent MOM hydrolysis.

  • Hydrogen Source: H₂ gas (balloon or low pressure).

Step-by-Step Procedure :

  • Preparation : In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition : Under an inert nitrogen atmosphere, carefully add the 10% Pd/C catalyst. Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation :

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Agitate at Room Temperature (20–25°C) .

    • Note: Elevated temperatures (>50°C) are unnecessary and increase the risk of side reactions.

  • Monitoring : Monitor reaction progress via HPLC or TLC. The benzyl cleavage is typically complete within 2–6 hours.

    • Endpoint: Disappearance of the benzyl starting material.

  • Workup :

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Result : The product is obtained as a free base or oil. If high purity is required, recrystallize from EtOAc/Hexanes or convert to the HCl salt (using stoichiometric HCl in ether, carefully to avoid MOM cleavage).

Core Protocol 2: Reductive Amination Application

Objective : To use 1-[4-(Methoxymethoxy)phenyl]piperazine as a nucleophile to attach a side chain (e.g., for antifungal pharmacophores) via reductive amination.

Mechanistic Rationale

Reductive amination involves forming an imine/iminium ion with an aldehyde, followed by in-situ reduction.

  • Catalyst Choice : While Sodium Triacetoxyborohydride (STAB) is common, catalytic hydrogenation (Pt/C or Pd/C) is preferred for industrial scalability and green chemistry.

  • MOM Stability : The reaction must be performed at neutral or slightly basic pH. Strong acid catalysts (often used to activate imines) must be avoided to preserve the MOM group.

Experimental Protocol

Reagents :

  • Amine: 1-[4-(Methoxymethoxy)phenyl]piperazine (1.0 equiv)

  • Carbonyl: Target Aldehyde/Ketone (1.1 equiv)

  • Catalyst: 5% Platinum on Carbon (Pt/C) or sulfided Pt/C (to prevent ring reduction).

  • Solvent: THF or 2-MeTHF.

Step-by-Step Procedure :

  • Imine Formation : Mix the amine and aldehyde in THF. Add activated molecular sieves (4Å) to absorb water and drive equilibrium. Stir for 1 hour.

  • Hydrogenation :

    • Transfer the solution (filtered from sieves) to a hydrogenation reactor.

    • Add Pt/C catalyst (5 wt%).

    • Hydrogenate at 1–3 bar H₂ at 25°C .

  • Workup : Filter catalyst and concentrate.

  • Deprotection (Optional Final Step) : If the free phenol is required after this step, treat the isolated product with 2M HCl in MeOH at 50°C for 1 hour to cleave the MOM group.

Visualized Reaction Pathways

The following diagram illustrates the orthogonal stability of the MOM group during the synthesis and application of the piperazine scaffold.

G cluster_legend Key Chemoselectivity Precursor 1-Benzyl-4-[4-(MOM)phenyl]piperazine (N-Benzyl Protected) Hydrogenolysis Step 1: Hydrogenolysis (Pd/C, H2, MeOH) Target: Benzyl Cleavage Precursor->Hydrogenolysis Product 1-[4-(Methoxymethoxy)phenyl]piperazine (Free Secondary Amine) Hydrogenolysis->Product Benzyl Removed MOM Intact ReductiveAmination Step 2: Reductive Amination (Pt/C, H2, THF) Target: N-Alkylation Product->ReductiveAmination Aldehyde Target Aldehyde (R-CHO) Aldehyde->ReductiveAmination FinalDrug Functionalized Drug Intermediate (MOM-Protected) ReductiveAmination->FinalDrug C-N Bond Formed Deprotection Step 3: Acid Hydrolysis (HCl/MeOH) Target: MOM Cleavage FinalDrug->Deprotection Phenol Final Active Pharmaceutical (Free Phenol) Deprotection->Phenol Final Step Note MOM Group is STABLE to H2/Pd MOM Group is LABILE to H+

Caption: Orthogonal reaction pathway showing the stability of the MOM group during catalytic hydrogenation (Steps 1 & 2) and its eventual removal by acid (Step 3).

Process Safety & Troubleshooting

Catalyst Handling[1][2]
  • Flammability : Dry Pd/C is highly pyrophoric. Always use 50% water-wet catalysts. Add the catalyst to the solvent under an inert blanket (Nitrogen/Argon).

  • Filtration : When filtering the catalyst after reaction, keep the filter cake wet. Do not pull air through the dry cake, as it may ignite solvent vapors.

MOM Stability Issues
  • Problem : Unexpected loss of the MOM group during hydrogenation.

  • Cause : Trace acidity in the solvent (e.g., HCl in MeOH) or the use of Pd/C with acidic supports.

  • Solution : Add a trace amount of base (e.g., 1% Triethylamine or K₂CO₃) to the hydrogenation mixture to buffer the solution.

Reaction Stalling
  • Problem : Incomplete Benzyl deprotection.

  • Cause : Catalyst poisoning by the amine product or impurities (Sulfur/Halogens).

  • Solution : Increase pressure to 5-10 bar or temperature to 40°C. Ensure the starting material is free of thiols or thioethers.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] (Confirming stability of MOM ethers to catalytic hydrogenation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Patent EP1230231B1 . (2002). Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. (Describes the synthesis of related piperazine intermediates for antifungal drugs).

  • Toronto Research Chemicals . (2024). 1-[4-(Methoxymethoxy)phenyl]piperazine Product Data Sheet. (Confirming commercial availability and structure).

  • BenchChem . (2025). Methoxymethyl (MOM) Ether Protecting Group: Stability and Deprotection Guide.

Sources

Method

Solvent selection for reactions involving 1-[4-(Methoxymethoxy)phenyl]piperazine

Application Note: Solvent Selection & Process Controls for 1-[4-(Methoxymethoxy)phenyl]piperazine Part 1: Introduction & Chemical Profile 1-[4-(Methoxymethoxy)phenyl]piperazine is a critical bifunctional building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Controls for 1-[4-(Methoxymethoxy)phenyl]piperazine

Part 1: Introduction & Chemical Profile

1-[4-(Methoxymethoxy)phenyl]piperazine is a critical bifunctional building block, most notably serving as the "left-hand" amine fragment in the convergent synthesis of the triazole antifungal Posaconazole (Noxafil).[1]

Its chemical utility relies on two distinct functionalities:

  • The Piperazine Nitrogen (N4): A secondary amine acting as a nucleophile for chain extension.

  • The MOM Ether (Methoxymethoxy): A robust protecting group for the phenol, stable against bases and nucleophiles but cleanly removable under mild acidic conditions.

The Solvent Paradox: The primary challenge in handling this compound is balancing the nucleophilicity of the amine (which often requires polar, basic conditions) with the acid-lability of the MOM group . Furthermore, while traditional protocols rely on dipolar aprotic solvents (DMF, DMSO), modern pharmaceutical manufacturing demands greener, easier-to-process alternatives.[1]

Part 2: Solvent Selection Matrix

This matrix guides solvent choice based on the intended chemical transformation and process constraints.

Solvent ClassExamplesSuitabilityKey Application Note
Dipolar Aprotic DMF, DMSO, NMPHigh Best for SN2 Alkylation. High dielectric constant accelerates reaction rates.[1] Drawback: Difficult aqueous workup; high boiling points.
Chlorinated DCM, ChloroformMedium Best for Acylation/Workup. Good solubility.[1] Risk:[2] Trace HCl in DCM can prematurely cleave the MOM group. Stabilize with mild base (e.g., Et3N).[1]
Green/Ethers 2-MeTHF, CPMEHigh Recommended Replacement. 2-Methyltetrahydrofuran (2-MeTHF) offers excellent solubility and separates easily from water, enabling biphasic reactions.[1]
Protic Methanol, EthanolConditional Avoid in Alkylation. Protic solvents solvate the nucleophile (amine), reducing reactivity.[1] Ideal for Deprotection (with acid).[1]
Hydrocarbons Toluene, HeptaneLow/Medium Poor Solubility. The piperazine salt forms are insoluble. Use only in biphasic systems (e.g., Toluene/Water) with Phase Transfer Catalysts (PTC).[1]

Part 3: Reaction Pathways & Logic (Visualization)

The following diagram illustrates the divergent workflows dictated by solvent pH and polarity.

SolventLogic Start 1-[4-(Methoxymethoxy) phenyl]piperazine Decision Target Transformation? Start->Decision Alkylation N-Alkylation / Coupling (Preserve MOM) Decision->Alkylation Chain Extension Deprotection MOM Cleavage (Reveal Phenol) Decision->Deprotection Final Deprotection SolventA Solvent: 2-MeTHF or DMF Base: K2CO3 / DIPEA Alkylation->SolventA ProductA Intermediate A (Protected Precursor) SolventA->ProductA Warning CRITICAL CONTROL: Avoid acidic solvents in Path A to prevent premature cleavage. SolventA->Warning SolventB Solvent: MeOH / DCM Reagent: HCl / TFA Deprotection->SolventB ProductB Product B (Free Phenol) SolventB->ProductB

Figure 1: Decision tree for solvent selection based on the desired reaction outcome (Retention vs. Removal of MOM group).

Part 4: Detailed Experimental Protocols

Protocol A: Green N-Alkylation (Posaconazole Side Chain Synthesis)

Objective: Attach an alkyl halide tail to the piperazine nitrogen while keeping the MOM group intact.

Rationale: Traditional methods use DMF/K2CO3. This protocol uses 2-MeTHF , a green solvent derived from biomass.[1] It allows for higher reaction temperatures than DCM but is easier to remove than DMF.

Materials:

  • 1-[4-(Methoxymethoxy)phenyl]piperazine (1.0 eq)[1]

  • Alkyl Electrophile (e.g., Tosylate/Halide side chain) (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 mL/g of amine)[1]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) – Optional, accelerates reaction.[1]

Step-by-Step:

  • Charge: In a dry reactor, dissolve the piperazine derivative in 2-MeTHF.

  • Base Addition: Add DIPEA. Note: Inorganic bases like K2CO3 are less effective in 2-MeTHF unless water is added (biphasic).[1]

  • Activation: Add NaI and the Alkyl Electrophile.

  • Reflux: Heat the mixture to 75–80°C (Reflux). Monitor by HPLC.

    • Checkpoint: Ensure pH remains >8. If pH drops, MOM hydrolysis risk increases.[1]

  • Workup (Self-Validating Step):

    • Cool to RT. Add water (1:1 vol ratio).

    • Separate phases. The product partitions into the organic (2-MeTHF) layer; salts wash into water.

    • Validation: Check aqueous layer pH.[3] It should be basic.

  • Isolation: Concentrate the organic layer to yield the crude protected intermediate.

Protocol B: Controlled MOM Deprotection

Objective: Remove the MOM group to generate the free phenol.

Rationale: MOM groups are acetals.[4] They hydrolyze rapidly in aqueous acid. Methanol is chosen to solvate both the organic substrate and the aqueous acid.

Materials:

  • MOM-Protected Intermediate (1.0 eq)[1]

  • Solvent: Methanol (MeOH) (5 mL/g)

  • Reagent: 2M HCl (aq) or 4M HCl in Dioxane (3.0 eq)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in MeOH at room temperature (20–25°C).

  • Acidification: Dropwise add HCl solution.

    • Exotherm Alert: Slight heat generation. Maintain Temp < 30°C to prevent side reactions.

  • Reaction: Stir for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM). The Product (Phenol) will be more polar (lower Rf) than the Starting Material.[1]

  • Quench: Slowly add saturated NaHCO3 until pH = 7.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate.[5]

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
MOM group lost during Alkylation Solvent was acidic or wet with trace acid (e.g., old Chloroform).[1]Use fresh solvent; add base (Et3N) before adding the substrate.
Reaction too slow (Alkylation) Poor solubility of piperazine salt; "Salting out".Switch to DMSO or add a Phase Transfer Catalyst (TBAB) if using Toluene.
N-Oxide formation Presence of peroxides in ether solvents (THF/2-MeTHF).Test solvent for peroxides using starch-iodide paper before use.
Incomplete Deprotection System too anhydrous (MOM hydrolysis requires water).If using HCl/Dioxane, add 5% water to the reaction mixture.

References

  • Posaconazole Synthesis Overview

    • Saksena, A. K., et al. "Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: synthesis of the antifungal agent posaconazole."[1] Tetrahedron Letters, 2004.[1]

    • Source:[1]

  • MOM Group Stability & Deprotection

    • Greene, T. W., & Wuts, P. G. M.[1][3] "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Source:[1]

  • Green Solvent Selection (2-MeTHF)

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem, 2012.[1]

    • Source:[1]

  • Piperazine Alkylation Kinetics

    • Fischer, H., et al. "Reactivity of Piperazine Derivatives in Nucleophilic Substitution."[1] Journal of Organic Chemistry.

    • Source:[1]

Sources

Application

Application Note: Bioconjugation Strategies for Piperazine Nitrogen in MOM-Protected Derivatives

Executive Summary & Strategic Rationale This guide details the chemoselective functionalization of the secondary amine (piperazine nitrogen) within small molecule pharmacophores containing Methoxymethyl (MOM) ether prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the chemoselective functionalization of the secondary amine (piperazine nitrogen) within small molecule pharmacophores containing Methoxymethyl (MOM) ether protecting groups.

The Challenge: Piperazine rings are ubiquitous in medicinal chemistry (e.g., Ciprofloxacin, Imatinib) due to their ability to improve solubility and pharmacokinetic profiles.[1] However, bioconjugation often requires attaching a linker to the piperazine nitrogen without compromising other sensitive hydroxyl groups on the scaffold. MOM ethers are frequently employed to mask these hydroxyls.[2]

The Solution: The MOM group is an acetal-based protecting group stable to bases and nucleophiles but labile to acids.[2] This orthogonality allows for the selective functionalization of the piperazine nitrogen (basic/nucleophilic conditions) followed by controlled deprotection (acidic conditions) prior to final antibody/protein conjugation.

Chemical Compatibility Matrix

Before initiating protocols, cross-reference your specific linker chemistry with the stability profile of the MOM group.

Table 1: MOM Stability under Bioconjugation Conditions
Reaction ConditionpH RangeMOM StabilitySuitability for Piperazine Conjugation
Amide Coupling (NHS esters)7.5 – 8.5Stable High (Recommended)
Reductive Amination (NaCNBH₃)5.0 – 6.5Stable High (Standard for aldehydes)
Alkylation (Haloacetyls)8.0 – 9.0Stable High (Good for thiol-reactive linkers)
Acidic Deprotection (TFA/HCl)< 1.0Labile Cleavage Step (Use for deprotection)
Transition Metal Cat. (Pd, Cu)NeutralStable ⚠️ Moderate (Metal removal required)

Workflow Visualization

The following diagram illustrates the critical decision pathways for functionalizing the piperazine ring while managing the MOM group.

BioconjugationWorkflow Start Start: MOM-Protected Piperazine Scaffold Decision Select Linker Chemistry Start->Decision PathA Path A: Acylation (NHS-Ester Linker) Decision->PathA High Yield/Standard PathB Path B: Alkylation (Chloroacetyl/Alkyl Halide) Decision->PathB Irreversible Bond PathC Path C: Reductive Amination (Aldehyde Linker) Decision->PathC Maintains Basic N Intermediate Intermediate: Linker-Scaffold-MOM PathA->Intermediate PathB->Intermediate PathC->Intermediate Deprotection Acidic Deprotection (Removal of MOM) Intermediate->Deprotection TFA or HCl Final Final Payload Ready for ADC/Protein Conjugation Deprotection->Final

Figure 1: Decision tree for piperazine functionalization. The MOM group remains intact during all conjugation paths (A, B, C) and is removed only in the final payload processing step.

Detailed Experimental Protocols

Protocol A: Amide Coupling via NHS-Ester Linkers

Objective: Attach a linker (e.g., MC-Val-Cit-PAB-PNP or PEG-NHS) to the piperazine nitrogen. Mechanism: Nucleophilic attack of the secondary amine on the activated ester.

Reagents:

  • MOM-protected Piperazine derivative (1.0 equiv)

  • Linker-NHS ester (1.2 – 1.5 equiv)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

Step-by-Step:

  • Solubilization: Dissolve the MOM-protected scaffold in anhydrous DMF (Concentration: 50–100 mM).

  • Activation: Add DIPEA (2.0 – 3.0 equiv). Ensure the "apparent" pH is basic (checked via wet pH paper above the solvent vapor).

    • Note: The MOM group is stable in DIPEA.

  • Coupling: Add the Linker-NHS ester (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under nitrogen atmosphere.

  • Monitoring: Monitor by LC-MS. Look for the mass shift of [M + Linker - NHS]. The MOM group (+45 Da per site vs OH) should remain visible in the mass spectrum.

  • Workup:

    • Do NOT use acidic washes (e.g., 1M HCl) as this risks premature MOM cleavage.

    • Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination (Aldehyde Linkers)

Objective: Attach a linker while maintaining the basicity (cationic character) of the piperazine nitrogen, which is often crucial for solubility.

Reagents:

  • MOM-protected Piperazine derivative

  • Linker-Aldehyde

  • Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • Methanol (MeOH) or DCE (Dichloroethane)

Step-by-Step:

  • Imine Formation: Dissolve the scaffold (1.0 equiv) and Linker-Aldehyde (1.1 equiv) in MeOH or DCE.

  • Acidification: Add catalytic AcOH to adjust pH to ~5–6.

    • Critical: MOM groups are generally stable at pH > 4.[2] Do not use strong mineral acids.

  • Reduction: Add NaCNBH₃ (2.0 equiv). Stir at RT for 4–16 hours.

  • Quenching: Quench with aqueous NaHCO₃.

  • Purification: Extract with DCM. The product now contains a tertiary amine at the piperazine center.

Critical Step: MOM Deprotection

Context: Once the linker is attached, the MOM group must usually be removed to reveal the hydroxyl group (the pharmacophore's active site) before the payload is conjugated to the antibody/protein.

Warning: Do not attempt this step after conjugating to an antibody, as the acidic conditions will denature the protein.

Protocol C: Acidic Cleavage (TFA Method)

Reagents:

  • Trifluoroacetic Acid (TFA)[3]

  • Dichloromethane (DCM)

  • Water (Scavenger)

Step-by-Step:

  • Preparation: Dissolve the Linker-Scaffold-MOM conjugate in DCM (10 mL per gram).

  • Acidolysis: Cool to 0°C. Add TFA dropwise to reach a final concentration of 10–20% (v/v) TFA in DCM.

    • Optimization: If the molecule is complex, add 2.5% water or Triisopropylsilane (TIS) as a scavenger to trap the methoxymethyl cation.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor closely by LC-MS for the loss of the MOM mass (-44 Da net loss per group).

  • Termination:

    • Evaporate volatiles under reduced pressure (Rotavap) immediately upon completion.

    • Co-evaporate with Toluene (x2) to remove residual TFA.

  • Neutralization: Redissolve in minimal DMF/buffer for the final conjugation step or purify via Prep-HPLC (using an Ammonium Acetate or Formic Acid buffer, avoiding strong TFA gradients if the product is acid-sensitive).

Quality Control & Troubleshooting

Analytical Characterization[4][5][6][7][8]
  • NMR: The MOM group presents a characteristic singlet at

    
     3.3–3.4 ppm (
    
    
    
    ) and a singlet at
    
    
    4.5–5.0 ppm (
    
    
    ). Successful deprotection is confirmed by the disappearance of these signals.
  • MS: Watch for the "MOM artifact." In ESI-MS, MOM-protected compounds often show strong sodium adducts

    
    .
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Premature MOM Cleavage Reaction pH dropped below 4.0.Use DIPEA/TEA to maintain basicity during linker coupling. Avoid HCl workups.
Incomplete Coupling Steric hindrance at piperazine.[4]Switch to a more reactive linker ester (e.g., HOAt/HATU activation) or increase temperature to 40°C.
Side Reactions during Deprotection MOM cation re-attachment.Add scavengers (Water, TIS, or Thioanisole) to the TFA cocktail.
Precipitation Linker alters solubility.Use a co-solvent system (DMF/Dioxane) or switch to a PEGylated linker.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for MOM stability profiles: pH 4-12 stability).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Protocols for NHS-ester and reductive amination chemistry).

  • Fujioka, H., et al. (2009).[5] "Mild and Efficient Deprotection of MOM Ethers." Organic Letters, 11(22), 5138-5141. (Alternative mild deprotection strategies).

  • Nalikezhathu, A., et al. (2023).[4] "Synthesis of Piperazines via Diol-Diamine Coupling." Organic Letters, 25, 1754-1759.[4] (Context on piperazine synthesis and reactivity).

  • Riccardi, L., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. (Discussion on piperazine linkers in drug discovery).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from 1-[4-(Methoxymethoxy)phenyl]piperazine

Technical Support Center: Purification of 1-[4-(Methoxymethoxy)phenyl]piperazine Welcome to the technical guide for the purification of 1-[4-(Methoxymethoxy)phenyl]piperazine . This compound is a critical intermediate (o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-[4-(Methoxymethoxy)phenyl]piperazine

Welcome to the technical guide for the purification of 1-[4-(Methoxymethoxy)phenyl]piperazine . This compound is a critical intermediate (often associated with the synthesis of antifungal agents like Posaconazole) containing a secondary amine and an acid-labile Methoxymeth (MOM) ether protecting group.

This guide addresses the unique challenge of purifying a basic amine without cleaving the sensitive MOM protecting group.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I attempted an acid-base extraction to remove non-basic impurities, but my final product shows a significant loss of the MOM group (formation of 1-(4-hydroxyphenyl)piperazine). What went wrong?

A: The MOM ether is an acetal protecting group and is inherently acid-labile . Standard amine purification protocols often involve extracting the amine into aqueous HCl (pH < 1), washing the organic layer, and then basifying.

  • The Error: Exposing the MOM group to strong aqueous acid (pH < 2) or even weak acids at elevated temperatures will hydrolyze the acetal, yielding the deprotected phenol.

  • The Fix: If you must use acid-base extraction, use a cold (0–5°C) , weak acid such as 0.5 M Citric Acid or Acetic Acid , and minimize contact time (< 10 mins). Immediately basify with cold NaHCO₃. Alternatively, rely on recrystallization or chromatography (see Part 2) to avoid acid exposure entirely.

Q2: My crude product has a persistent reddish-brown color that resists recrystallization. How do I remove it?

A: This coloration is typically caused by the oxidation of residual aniline precursors (e.g., 4-(methoxymethoxy)aniline) or trace phenyl-enediamine byproducts. These impurities can polymerize into "tarry" substances.

  • The Fix:

    • Activated Carbon Treatment: Dissolve the crude material in warm ethyl acetate or ethanol (below boiling). Add 5-10 wt% activated charcoal, stir for 30 minutes, and filter through a Celite pad.

    • Silica Plug: Pass the crude solution (in CH₂Cl₂/Hexane) through a short pad of silica gel. The polar colored impurities often stick to the baseline while the less polar piperazine elutes.

Q3: I am detecting a "dimer" impurity (approx. double the molecular weight) by LC-MS. How do I separate it?

A: The impurity is likely 1,4-bis[4-(methoxymethoxy)phenyl]piperazine , formed if the piperazine core reacts at both nitrogen atoms during the coupling step.

  • The Causality: This byproduct is a tertiary amine and is significantly less polar and more lipophilic than your target secondary amine.

  • The Fix:

    • Chromatography: This is the most effective method. The bis-impurity will elute much earlier than the target mono-substituted piperazine on silica gel (using EtOAc/Hexane).

    • Solubility Differential: The bis-impurity is often insoluble in dilute aqueous citric acid, whereas the target mono-amine is soluble. (See Protocol A).

Part 2: Validated Purification Protocols

Protocol A: Modified Acid-Base Extraction (MOM-Safe)

Use this method to remove non-basic impurities and bis-alkylated byproducts without deprotecting the MOM group.

Safety Note: Keep all aqueous phases cold (0–5°C).

  • Dissolution: Dissolve crude 1-[4-(Methoxymethoxy)phenyl]piperazine in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Extraction (The Critical Step):

    • Prepare a 0.5 M Citric Acid solution and chill to 0°C.

    • Extract the organic layer with the cold citric acid solution (2 x 10 mL).

    • Mechanism:[1][2][3] The target secondary amine protonates and moves to the aqueous layer. The non-basic impurities and the highly lipophilic bis-impurity (which protonates less readily or remains soluble in organics due to two aryl groups) tend to stay in the EtOAc layer.

  • Wash: Wash the combined aqueous acidic layers quickly with cold Diethyl Ether or Hexane to remove trapped organics.

  • Recovery:

    • Immediately adjust the aqueous layer to pH ~8–9 using saturated NaHCO₃ solution (cold).

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry the DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 40°C).

Protocol B: Silica Gel Flash Chromatography

Best for high-purity requirements (>99%).

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 30% EtOAc in Hexane (removes non-polar bis-impurities and anilines).

    • Gradient: Increase polarity to 100% EtOAc, then 5–10% MeOH in DCM (with 1% NH₄OH or Triethylamine to prevent tailing).

  • TLC Visualization: UV (254 nm) and Iodine stain (piperazines stain brown).

Protocol C: Recrystallization

Best for large-scale purification of solid crude.

  • Solvent System: Isopropyl Alcohol (IPA) or EtOAc/Hexane (1:3).

  • Procedure:

    • Dissolve crude solid in minimal boiling IPA.

    • If colored, perform a hot filtration (optional charcoal treatment).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration and wash with cold Hexane.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

PurificationWorkflow Start Crude 1-[4-(Methoxymethoxy)phenyl]piperazine CheckImpurity Identify Major Impurity (LC-MS/TLC) Start->CheckImpurity Impurity_Color Red/Brown Color (Oxidized Anilines) CheckImpurity->Impurity_Color Coloration Impurity_Bis Bis-Aryl Impurity (Dimer) CheckImpurity->Impurity_Bis High MW Impurity Impurity_Salts Inorganic Salts CheckImpurity->Impurity_Salts Solids/Ash Action_Charcoal Activated Carbon Treatment (Hot Filtration) Impurity_Color->Action_Charcoal Action_Column Flash Chromatography (EtOAc -> MeOH/DCM) Impurity_Bis->Action_Column Action_Wash Water/Brine Wash (Dissolve in EtOAc) Impurity_Salts->Action_Wash Decision_MOM Is MOM Group Intact? Action_Charcoal->Decision_MOM Final Pure Product (Store at -20°C) Action_Column->Final Action_Wash->Decision_MOM Method_AcidBase Protocol A: Cold Citric Acid Ext. (CAUTION: pH Control) Decision_MOM->Method_AcidBase Need to remove neutral organics Method_AcidBase->Final

Figure 1: Purification logic flow for MOM-protected aryl piperazines, prioritizing MOM stability.

Summary of Impurity Properties

Impurity TypeChemical NatureSolubilityRemoval Strategy
Bis-Aryl Dimer Tertiary Amine, LipophilicHigh in Hexane/EtOAc; Low in dilute acidChromatography (elutes first) or Protocol A (stays in organic).
Aniline Precursor Primary Amine, Weak BaseModerateChromatography or Recrystallization.
Deprotected Phenol Phenolic Amine (Amphoteric)Soluble in Base (NaOH)Avoid formation. If present, extract with NaOH (MOM-ether product stays in organic).
Inorganic Salts IonicWater SolubleSimple water wash of organic phase.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of Methoxymethyl ethers: Stable to base, cleaved by acid).

  • Saksena, A. K., et al. (1996). "Synthesis of Posaconazole and its intermediates." Tetrahedron Letters, 37(32), 5657-5660. (Describes synthesis and handling of similar phenyl-piperazine intermediates).

  • Cayman Chemical. (2024). 1-(4-Methoxyphenyl)piperazine Product Information. (Physical properties and solubility data for analogous compounds).

  • Plantz, A., et al. (2022). "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating." SSRN Electronic Journal. (Methods for removing oxidative impurities from piperazines).

Sources

Optimization

Minimizing side reactions during the alkylation of 1-[4-(Methoxymethoxy)phenyl]piperazine

This guide serves as a specialized Technical Support Center for researchers optimizing the -alkylation of 1-[4-(Methoxymethoxy)phenyl]piperazine . This substrate is a critical intermediate, often utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the


-alkylation of 1-[4-(Methoxymethoxy)phenyl]piperazine . This substrate is a critical intermediate, often utilized in the synthesis of triazole antifungal agents (e.g., Posaconazole analogues).

The presence of the Methoxymethyl (MOM) ether protecting group and the nucleophilic secondary amine dictates a narrow operational window to avoid deprotection and over-alkylation.

Part 1: Reaction Pathway & Critical Failure Points

Before troubleshooting, visualize the reaction landscape. The diagram below maps the desired pathway against the three most common side reactions: Quaternization , MOM-Hydrolysis , and Elimination .

ReactionPathways SM Starting Material (Sec-Amine + MOM-Ether) Product Target Product (Tert-Amine + MOM-Ether) SM->Product + R-X, Base (Controlled) Phenol Impurity B: Phenol (MOM Deprotection) SM->Phenol Acidic Conditions (Base Exhaustion) Reagent Alkylating Agent (R-X) Alkene Impurity C: Alkene (Elimination of R-X) Reagent->Alkene Strong Base/Heat (E2 Elimination) QuatSalt Impurity A: Quaternary Salt (Over-Alkylation) Product->QuatSalt + Excess R-X (Over-reaction) Product->Phenol Acidic Workup

Figure 1: Mechanistic pathway showing the target tertiary amine and competing side reactions (Quaternization, Acid-catalyzed Hydrolysis, and Elimination).

Part 2: Technical Troubleshooting Guide (Q&A)

Category 1: Selectivity & Yield (The "Over-Alkylation" Problem)

Q1: I am observing significant formation of the quaternary ammonium salt. How do I stop the reaction at the tertiary amine stage? Diagnosis: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive effect of the alkyl group, leading to a "runaway" reaction.[1] Corrective Action:

  • Limiting Reagent: Never use an excess of the alkylating agent (R-X). Use 0.90 – 0.95 equivalents of R-X relative to the piperazine substrate. It is better to leave 5-10% starting material unreacted (which can be recovered) than to lose yield to an inseparable quaternary salt.

  • High Dilution: Run the reaction at a lower concentration (0.1 M to 0.2 M). High concentrations favor bimolecular collisions between the product and the alkylating agent.

  • Dosing Strategy: Do not add R-X all at once. Dissolve R-X in the solvent and add it dropwise over 1–2 hours to the piperazine/base mixture.

Q2: My alkyl halide (R-X) is being consumed, but the yield of the alkylated piperazine is low. Where is it going? Diagnosis: If R-X is a secondary or tertiary halide, or if the base is too strong/bulky, E2 elimination might be competing with


 substitution. The R-X is converting into an alkene (Impurity C in Fig 1).
Corrective Action: 
  • Switch Base: If using a strong base (e.g.,

    
    , 
    
    
    
    ), switch to a weaker, non-nucleophilic inorganic base like
    
    
    or
    
    
    .
  • Lower Temperature: Elimination has a higher activation energy than substitution. Lower the reaction temperature by 10–20°C.

Category 2: Protecting Group Stability (The "MOM" Problem)

Q3: The MOM group is disappearing, and I see the free phenol peak in NMR/LCMS. I thought MOM was base-stable? Diagnosis: While MOM ethers are stable to base, they are highly acid-labile . The alkylation reaction produces acid (HX) as a byproduct.



If your base is insufficient, insoluble, or the stirring is poor, local pockets of acidity will form, catalyzing the cleavage of the MOM group to the phenol (Impurity B).
Corrective Action: 
  • Base Stoichiometry: Ensure you use at least 2.0–3.0 equivalents of base (e.g., powdered

    
    ) to instantly neutralize the generated HX.
    
  • Particle Size: Use micronized/powdered bases rather than granular forms to increase surface area for acid scavenging.

  • Workup Caution: Never wash the organic layer with strong acid (e.g., 1M HCl) to remove unreacted amine. This will instantly cleave the MOM group. Use a buffer (pH 5–6) or simply water/brine washes.

Category 3: Purification & Workup

Q4: How do I remove unreacted starting material without using acid extraction (which kills the MOM group)? Solution:

  • Derivatization (Scavenging): Add a solid-supported isocyanate scavenger (e.g., polystyrene-methyl isocyanate) or a small amount of acetic anhydride to the crude mixture. This converts the unreacted secondary amine into a non-basic urea/amide, which has vastly different polarity and can be removed via a short silica plug.

  • Recrystallization: If the product is solid, recrystallization from Ethanol/Water is often effective, as the bis-alkylated quaternary salts are highly water-soluble and will stay in the mother liquor.

Part 3: Optimized Experimental Protocol

Objective: Mono-alkylation of 1-[4-(Methoxymethoxy)phenyl]piperazine with a primary alkyl bromide.

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or DMF ACN is polar enough to dissolve the amine but suppresses ionization of R-X (reducing over-alkylation). DMF is better for unreactive halides.
Base

(3.0 equiv)
Mild enough to prevent elimination; buffers the generated HBr to protect the MOM group.
Stoichiometry Amine (1.0 eq) : R-Br (0.95 eq) Slight deficit of alkylating agent prevents quaternization.
Temperature 50°C – 60°C Sufficient for

without promoting thermal elimination.
Atmosphere Nitrogen/Argon Prevents oxidation of the electron-rich phenylpiperazine moiety (N-oxide formation).

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with 1-[4-(Methoxymethoxy)phenyl]piperazine (1.0 equiv) and powdered anhydrous

    
     (3.0 equiv).
    
  • Solvent Addition: Add anhydrous Acetonitrile (10 mL per gram of substrate). Stir vigorously for 15 minutes to create a fine suspension.

  • Controlled Addition: Dissolve the Alkyl Bromide (0.95 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise via syringe pump or addition funnel over 60 minutes at room temperature.

  • Reaction: Heat the mixture to 50°C. Monitor by TLC/HPLC every 2 hours.

    • Checkpoint: If reaction stalls, add 0.1 equiv of NaI (Finkelstein catalyst) rather than heating higher.

  • Workup (MOM-Safe):

    • Filter off the solid salts (

      
      , KBr).
      
    • Concentrate the filtrate.

    • Partition between Ethyl Acetate and Saturated

      
        (Do NOT use water or acid initially).
      
    • Wash organic layer with Brine. Dry over

      
      .
      

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes during the experiment.

TroubleshootingTree Start Problem Detected CheckLCMS Check LCMS/TLC Data Start->CheckLCMS Quat Issue: Over-Alkylation CheckLCMS->Quat M+ + R group mass Phenol Issue: MOM Hydrolysis CheckLCMS->Phenol M+ - MOM group (-45 Da) NoRxn Issue: Low Reactivity CheckLCMS->NoRxn Only SM remains Sol_Quat Action: Reduce R-X eq to 0.9 Dilute reaction Slow addition Quat->Sol_Quat Sol_Phenol Action: Increase Base Load Check Reagent Acidity Avoid Acidic Workup Phenol->Sol_Phenol Sol_NoRxn Action: Add NaI (Catalyst) Switch to DMF Increase Temp (carefully) NoRxn->Sol_NoRxn

Figure 2: Diagnostic logic tree for identifying and resolving common synthetic failures in piperazine alkylation.

References

  • Saksena, A. K., et al. "Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine - CORE." Advances in Natural Science, 2009.[2]

  • ACS Green Chemistry Institute. "Avoiding Over-alkylation: Reagent Guides." ACS GCI Pharmaceutical Roundtable, 2026.

  • Master Organic Chemistry. "Alkylation of Amines: Why it often fails and workarounds." Master Organic Chemistry, 2017.

  • ChemicalBook. "Posaconazole Synthesis and Intermediates." ChemicalBook, 2024.

  • National Institutes of Health (NIH). "Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine Derivatives." PubMed Central, 2020.

Sources

Troubleshooting

Overcoming solubility challenges with 1-[4-(Methoxymethoxy)phenyl]piperazine

Technical Support Center: 1-[4-(Methoxymethoxy)phenyl]piperazine Case Reference: SOL-MOM-PIP-001 Status: Active Technical Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(Methoxymethoxy)phenyl]piperazine

Case Reference: SOL-MOM-PIP-001 Status: Active Technical Lead: Dr. A. V. Chen, Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS: 1246818-74-5). This molecule presents a classic "solubility vs. stability" paradox common in medicinal chemistry intermediates (specifically in the synthesis of azole antifungals like Posaconazole).

The core tension lies here:

  • Solubility: As a lipophilic free base, it requires protonation (acidic pH) or organic co-solvents to dissolve in aqueous media.

  • Stability: The Methoxymethoxy (MOM) group is an acetal-based protecting group. It is labile to acid .

Critical Warning: If you attempt to solubilize this compound in strong aqueous acid (e.g., 0.1 M HCl) or heat it in acidic media, you will trigger the deprotection of the phenol, yielding 1-(4-hydroxyphenyl)piperazine and formaldehyde.

Module 1: Physicochemical Profile & Solubility Matrix

Understanding the "Safe Zone" is critical for experimental success.

ParameterValue / CharacteristicImplication
Molecular Structure Piperazine ring + Phenyl ring + MOM etherLipophilic tail (MOM-Phenyl) dominates neutral pH behavior.
pKa (Piperazine) ~9.8 (Secondary amine)Positively charged at pH < 7.4.
MOM Stability Stable: pH > 4.0 Unstable: pH < 4.0 DO NOT use strong acidic buffers for long-term storage.
LogP (Predicted) ~2.5 - 3.0Poor water solubility in non-ionized state.
Solubility Decision Diagram

Solubility_Stability_Matrix Substrate 1-[4-(Methoxymethoxy) phenyl]piperazine Neutral_Aq Neutral Aqueous (pH 7.0 - 8.0) Substrate->Neutral_Aq Strong_Acid Strong Acid (pH < 2.0, e.g., 0.1M HCl) Substrate->Strong_Acid Weak_Acid Weak Acid / Controlled (pH 4.0 - 6.0) Substrate->Weak_Acid Organic Organic Solvent (DMSO, DCM, MeOH) Substrate->Organic Precipitate Precipitation / Insoluble Neutral_Aq->Precipitate Lipophilicity dominates Deprotection DEPROTECTION RISK (Loss of MOM group) Strong_Acid->Deprotection Acetal Hydrolysis Solution_Stable Stable Solution Weak_Acid->Solution_Stable Protonation w/o Hydrolysis (Short term) Organic->Solution_Stable High Solubility

Figure 1: The Solubility-Stability Landscape. Note the "Red Zone" where acid improves solubility but destroys the molecule.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: Biological Assays (Cell Culture/Enzyme Inhibition)

Q: "I need to dissolve this for an IC50 assay in aqueous buffer. It crashes out at 10 µM. How do I fix this without killing my cells?"

The Fix: The DMSO "Pulse" Method with Cyclodextrin Support. Direct dissolution in buffer will fail due to the lipophilic MOM-phenyl tail. You must create a stable organic stock first.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. This solution is stable at -20°C.

  • Secondary Dilution (The Trick): Do not dilute directly into PBS.

    • Prepare an intermediate dilution in PBS containing 5-10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .

    • The cyclodextrin encapsulates the lipophilic tail (MOM-phenyl), while the piperazine remains exposed to the solvent.

  • Final Assay: Dilute the cyclodextrin mix into your assay plate. Ensure final DMSO < 1%.

Why this works: The MOM group is hydrophobic. Cyclodextrins provide a hydrophobic cavity that shields the MOM group from water, preventing precipitation without requiring dangerous pH levels.

Scenario B: Chemical Synthesis & Workup

Q: "I tried to extract the compound using 1M HCl, but my yield dropped, and I see a new spot on TLC. What happened?"

The Diagnosis: You accidentally deprotected the MOM group. The new spot is likely 1-(4-hydroxyphenyl)piperazine .[1] The MOM group (acetal) hydrolyzes rapidly in 1M HCl, especially if the extraction generated heat (exothermic neutralization).

The Fix: The "Cold Weak Acid" Extraction. If you must perform an acid-base extraction to purify the amine:

  • Use Weaker Acids: Use 0.5 M Citric Acid or Ammonium Chloride (sat. aq.) instead of HCl. These provide enough protons to ionize the piperazine (pKa ~9.8) but are often mild enough to preserve the MOM ether during a quick wash.

  • Temperature Control: Perform all acid washes on ice (0–4°C). Hydrolysis rates drop significantly at lower temperatures.

  • Immediate Neutralization: Do not let the compound sit in the acidic phase. Immediately basify with NaHCO3 and extract back into DCM or Ethyl Acetate.

Scenario C: Salt Formation

Q: "I want to make a solid salt form to improve shelf-life and solubility. Can I make the Hydrochloride salt?"

The Recommendation: Avoid HCl salts if possible. While HCl salts of piperazines are common, the preparation requires exposing the MOM group to strong acid.

  • Alternative: Prepare the Oxalate or Fumarate salt.

    • Protocol: Dissolve free base in Acetone or EtOAc. Add 1 equivalent of Oxalic acid dissolved in a small amount of MeOH. The salt usually precipitates without risking the MOM group.

Module 3: Validated Protocols

Protocol 1: Safe Dissolution for Analytical Standards (HPLC/NMR)

Objective: Dissolve without degradation for purity analysis.

  • Solvent Choice:

    • NMR: DMSO-d6 or CDCl3. (Avoid D2O unless acidified, but D2O/DCl risks degradation).

    • HPLC: Acetonitrile/Water gradients.

  • Buffer Warning: Ensure your HPLC mobile phase modifiers (e.g., TFA, Formic Acid) are at low concentrations (< 0.1%).

    • Risk: If you use 0.1% TFA and leave the sample in the autosampler for 24 hours, you may see a "ghost peak" (the phenol) growing over time.

    • Solution: Use Ammonium Acetate (pH 4.5) or Ammonium Bicarbonate (pH 7.4) buffers for LC-MS to ensure on-column stability.

Protocol 2: Recovery from "Crashed" Solutions

Objective: Recover the compound if it precipitated in your reaction vessel.

Recovery_Workflow Start Compound Precipitated in Aqueous/Reaction Mix Check_pH Check pH of Mixture Start->Check_pH Is_Acidic Is pH < 4? Check_pH->Is_Acidic Action_Base IMMEDIATE ACTION: Add cold NaHCO3 Adjust to pH > 8 Is_Acidic->Action_Base Yes (Risk of degradation) Action_Extract Extract with DCM (x3) Is_Acidic->Action_Extract No (Just solubility issue) Action_Base->Action_Extract Action_Dry Dry over Na2SO4 Evaporate < 40°C Action_Extract->Action_Dry

Figure 2: Emergency recovery workflow for precipitated samples.

References & Authoritative Grounding

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Methoxymethyl (MOM) ether stability: Stable to base, cleaved by acid).

  • BenchChem Technical Support. (2025). Stability of the Methoxymethyl (MOM) Ether Protecting Group. (General stability profile of MOM ethers).

  • Cayman Chemical. (2022). Posaconazole Intermediate Product Information. (Contextual data on solubility of Posaconazole intermediates which share the phenyl-piperazine-MOM motif).

  • Srinivasa Rao, D. V. N., et al. (2009). New intermediates for the selective synthesis of 1-alkyl-3-phenylpiperazines. Arkivoc. (Demonstrates deprotection kinetics of piperazine derivatives).

Sources

Optimization

Technical Support Center: Recrystallization of 1-[4-(Methoxymethoxy)phenyl]piperazine

This technical guide is structured as a specialized support center resource, designed for immediate application in a process chemistry or R&D setting. Case ID: REC-MOM-PIP-001 Status: Operational Assigned Specialist: Sen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a process chemistry or R&D setting.

Case ID: REC-MOM-PIP-001 Status: Operational Assigned Specialist: Senior Application Scientist, Process Development[1]

Executive Summary & Molecule Profile[1][2]

Target Molecule: 1-[4-(Methoxymethoxy)phenyl]piperazine Chemical Context: This compound is a critical pharmacophore, often an intermediate in the synthesis of triazole antifungals (e.g., Posaconazole analogues).[1] Critical Stability Warning:

  • The MOM (Methoxymethyl) Group: This is an acetal-based protecting group.[1] It is stable to base but highly acid-labile .[1]

  • The Piperazine Ring: This is a secondary amine (basic).[1][2]

The Conflict: Standard piperazine purification often involves forming HCl salts.[1][3] DO NOT DO THIS. Strong mineral acids will cleave the MOM group, reverting the molecule to the phenol [1-(4-hydroxyphenyl)piperazine].[1] Recrystallization must be performed on the Free Base or using weak organic acids (e.g., fumarate) only if strictly necessary.[1]

Solvent Selection Logic

The following matrix defines the solubility parameters optimized for the lipophilic ether tail and the polar amine head.

Solubility Profile Table
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Esters Ethyl Acetate (EtOAc)Excellent High solubility at reflux; moderate at RT.[1][3] Ideal primary solvent.[1]
Hydrocarbons TolueneGood Good for "cooling crystallization."[1][3] Higher boiling point allows better dissolution of impurities.[1]
Alkanes n-Heptane / HexanesAnti-Solvent Poor solubility.[1][3] Use to drive precipitation in binary systems.[1]
Alcohols Isopropanol (IPA)Moderate Good solubility, but high risk of "oiling out" if water is present.[1]
Chlorinated DCM / ChloroformAvoid Too soluble (product won't crash out).[1] Good for extraction, not crystallization.[1]
Protic Acids Acetic Acid / WaterCRITICAL FAIL Do not use. Will hydrolyze the MOM group.[1][3]
Decision Logic Diagram (DOT)

SolventLogic Start Start: Crude Material CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid If MP > 45°C Oil Viscous Oil CheckState->Oil If Impure SolventChoice Primary Solvent Selection Solid->SolventChoice Oil->SolventChoice Dissolve & Seed EtOAc Ethyl Acetate (Preferred) SolventChoice->EtOAc Toluene Toluene (Alternative) SolventChoice->Toluene AntiSolvent Add Anti-Solvent (Heptane) EtOAc->AntiSolvent Toluene->AntiSolvent Cooling Slow Cooling (-10°C) AntiSolvent->Cooling Result Pure Crystals Cooling->Result

Caption: Workflow for selecting the optimal binary solvent system based on the physical state of the crude intermediate.

Optimized Experimental Protocol

Objective: Purify 10g of crude 1-[4-(Methoxymethoxy)phenyl]piperazine. System: Ethyl Acetate / n-Heptane (Binary System).[1]

Step-by-Step Methodology
  • Dissolution:

    • Place 10g of crude solid/oil in a round-bottom flask.

    • Add Ethyl Acetate (30 mL) (3 volumes).

    • Heat to 50-55°C . Note: Do not exceed 60°C to minimize thermal degradation.[1]

    • If undissolved solids remain (inorganic salts), filter while hot through a sintered glass funnel.[1]

  • The Cloud Point:

    • While maintaining 50°C, slowly add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

    • Add 1-2 mL of Ethyl Acetate to clarify the solution back to transparent.[1]

  • Controlled Crystallization:

    • Remove heat and allow the flask to cool to Room Temperature (RT) slowly (over 1 hour). Do not use an ice bath yet.

    • Seeding: If the solution remains clear at RT, add a seed crystal of pure product.[1] If no seed is available, scratch the glass wall with a glass rod.[1]

  • Maturation:

    • Once precipitation begins, cool the flask to 0-5°C (ice bath) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals under vacuum.[1]

    • Wash the cake with cold n-Heptane (2 x 10 mL).[1]

    • Dry in a vacuum oven at 40°C for 4 hours.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by process chemists working with MOM-protected piperazines.

Issue 1: "The product is Oiling Out instead of crystallizing."

Diagnosis: This compound has a low melting point (likely 45-55°C, similar to its methoxy-analogue).[1] If the temperature drops too fast, or if the impurity profile is high, it separates as a liquid phase (oil) before organizing into a lattice.[1] Corrective Actions:

  • Reheat: Dissolve the oil back into the solvent by heating.[1]

  • Dilute: Add slightly more Ethyl Acetate (increase solvent:solute ratio).

  • Seed: You must seed the solution at a temperature slightly below the saturation point but above the oiling-out temperature.[1][3]

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

Issue 2: "I smell formaldehyde/methanol during heating."

Diagnosis: Catastrophic Failure. The MOM group is hydrolyzing.[1][3] Cause: The solvent likely contains trace acids, or the crude material contained residual acid from a previous step (e.g., HCl workup).[1][3] Corrective Actions:

  • Check pH: Ensure the crude material is basic/neutral before recrystallization.[1][3] Wash the crude organic layer with NaHCO₃ prior to solvent swap.[1]

  • Solvent Swap: Switch to Toluene . It is aprotic and less likely to facilitate hydrolysis than wet alcohols.[1]

  • Add Base: Add a trace amount (0.1% v/v) of Triethylamine (TEA) to the recrystallization solvent to scavenge any stray protons.[1]

Issue 3: "The product is turning pink/brown."

Diagnosis: Oxidation.[1][3] Phenyl-piperazines are aniline derivatives; they are prone to air oxidation.[1][3] Corrective Actions:

  • Degas: Sparge solvents with Nitrogen or Argon for 15 minutes before use.[1]

  • Protect: Perform the crystallization under an inert atmosphere (N₂ balloon).

  • Antioxidant: In extreme cases, add trace BHT (butylated hydroxytoluene) to the mother liquor (though this requires validation it doesn't co-crystallize).[1]

Troubleshooting Logic Diagram (DOT)

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Hydrolysis MOM Hydrolysis (Formaldehyde Odor) Problem->Hydrolysis Color Pink/Brown Color Problem->Color FixOil 1. Reheat 2. Add more EtOAc 3. Seed at 35°C Oiling->FixOil FixHydro 1. Check pH (must be >7) 2. Add 0.1% Triethylamine 3. Avoid Alcohols Hydrolysis->FixHydro FixColor 1. Degas Solvents 2. Use N2 Atmosphere Color->FixColor

Caption: Diagnostic pathways for common recrystallization failures.

References

  • Saksena, A. K., et al. (1997).[1] "Synthesis of Posaconazole and Related Antifungals." Tetrahedron Letters, 37(32), 5657-5660.[1] (Describes the general handling of MOM-protected phenyl-piperazine intermediates).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][3] Wiley-Interscience.[1] (Authoritative source on MOM group stability and cleavage conditions). [1]

  • Kiran Kumar, H., et al. (2020).[1][4] "Crystal structures of N-(4-methoxyphenyl)piperazine (MeOPP) and its salts." Acta Crystallographica Section E, 76(4), 488-495.[1][4] (Provides crystallographic data and melting points for the structural analogue, validating the low-melting nature of the free base).

  • US Patent 5,661,151. (1997).[1] "Antifungal Agents."[1][5] Schering Corporation.[1] (The foundational patent for Posaconazole, detailing the synthesis and purification of piperazine intermediates).[1][3]

Sources

Troubleshooting

Identifying degradation products of 1-[4-(Methoxymethoxy)phenyl]piperazine

Technical Support Center: 1-[4-(Methoxymethoxy)phenyl]piperazine Reference ID: TSC-MOM-PIP-001 | Revision: 2.4 Executive Summary: The "Dual-Threat" Stability Profile Welcome to the technical guide for 1-[4-(Methoxymethox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(Methoxymethoxy)phenyl]piperazine Reference ID: TSC-MOM-PIP-001 | Revision: 2.4

Executive Summary: The "Dual-Threat" Stability Profile

Welcome to the technical guide for 1-[4-(Methoxymethoxy)phenyl]piperazine . As a researcher, you are likely utilizing this compound as a building block for antifungal agents (e.g., Posaconazole analogues) or as a probe for serotonergic receptors.

This molecule presents a unique "Dual-Threat" stability profile that often confuses standard impurity profiling:

  • The MOM Group (Methoxymethyl ether): An acetal-based protecting group that is robust against bases and oxidants but extremely labile to acids .

  • The Piperazine Ring: A secondary amine that is stable to acid/base but highly susceptible to oxidation (N-oxide formation).

This guide helps you distinguish between these two failure modes and resolve "ghost peaks" in your LC-MS data.

Module 1: Hydrolytic Degradation (The Acid Trap)

Q: I see a dominant impurity peak at [M+H]+ 179. What is it? A: This is the deprotected phenol: 1-(4-Hydroxyphenyl)piperazine . The Methoxymethyl (MOM) group is an acetal.[1] In the presence of even trace acids (protic solvents, acidic silica gel, or old chloroform), it hydrolyzes to release formaldehyde and the phenol.

  • Mass Shift: -44 Da (Loss of C2H4O).

  • Mechanism: Acid-catalyzed hydrolysis of the acetal linkage.[1]

Troubleshooting Protocol:

  • Check Your Solvent: Are you using Methanol or Water with 0.1% Formic Acid for LC-MS?

    • Fix: For storage, avoid acidic modifiers. For analysis, inject immediately. Do not leave samples in acidic mobile phases in the autosampler for >4 hours.

  • Check Your NMR Solvent: Chloroform (

    
    ) slowly forms HCl upon exposure to light/air.
    
    • Fix: Filter

      
       through basic alumina or use 
      
      
      
      (which acts as a mild base/buffer).
  • Silica Gel Chromatography: Standard silica is slightly acidic (pH 6-6.5).

    • Fix: Pre-treat silica with 1% Triethylamine (TEA) to neutralize surface silanols before purifying this compound.

Module 2: Oxidative Degradation (The Piperazine Liability)[2]

Q: My sample is turning yellow, and I see peaks at [M+H]+ 239. Is this the MOM group reacting? A: No, this is likely Piperazine N-Oxide formation. The secondary amine in the piperazine ring is electron-rich and prone to oxidation by atmospheric oxygen or peroxides found in uninhibited ethers (THF, Dioxane).

  • Mass Shift: +16 Da (Addition of Oxygen).

  • Mechanism: Nucleophilic attack of the nitrogen lone pair on an oxidant (ROS).

Troubleshooting Protocol:

  • Solvent Quality: Are you using THF or Dioxane?

    • Fix: Test for peroxides using starch-iodide paper. Use fresh, inhibited solvents or store under Argon.

  • Light Exposure: Phenyl-piperazines are photosensitive.

    • Fix: Store solid samples in amber vials wrapped in foil.

  • Distinguishing Isomers: The N-oxide can form on the secondary amine (NH) or the tertiary aniline nitrogen (N-Ph).

    • Tip: The secondary amine is generally more basic and nucleophilic, making it the primary site of oxidation (N-OH or N-O depending on pH).

Module 3: Advanced Troubleshooting (The "Ghost" Adducts)

Q: I see a strange peak at +12 Da or +30 Da relative to the phenol. What is happening? A: You are likely witnessing "Self-Poisoning" . When the MOM group hydrolyzes (Module 1), it releases Formaldehyde (HCHO) . This formaldehyde is highly reactive and can attack the secondary amine of the piperazine ring in the same solution.

  • Scenario: You have a degraded sample (Phenol + Formaldehyde).

  • Reaction: The secondary amine reacts with formaldehyde to form:

    • Hemiaminal (+30 Da): Unstable, usually transient.

    • Methylene Dimer (+12 Da effective bridge): Two piperazine units linked by a methylene group (N-CH2-N).

    • N-Methyl (+14 Da): If a reducing agent (like NaBH4 or formic acid) is present (Eschweiler-Clarke conditions).

Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to correlate your LC-MS peaks with specific chemical failures.

DegradationPathways Parent Parent Molecule MW: 222.28 [M+H]+: 223 Phenol Degradant A: Phenol (Hydrolysis Product) MW: 178.23 [M+H]+: 179 Parent->Phenol Acid Hydrolysis (-44 Da) NOxide Degradant B: N-Oxide (Oxidation Product) MW: 238.28 [M+H]+: 239 Parent->NOxide Peroxides / O2 (+16 Da) HCHO Formaldehyde (Byproduct) Parent->HCHO Release Adduct Degradant C: N-Methylene Dimer (Self-Reaction) Complex Mass Spectrum Phenol->Adduct + HCHO (Reaction with Piperazine NH) HCHO->Adduct

Caption: Figure 1. Degradation logic tree for 1-[4-(Methoxymethoxy)phenyl]piperazine showing the primary acid hydrolysis pathway (Red) and oxidative pathway (Yellow).

Experimental Protocol: Forced Degradation Study

To validate your analytical method, perform this stress test. This confirms if your HPLC method can separate the parent from these specific degradants.

Table 1: Stress Conditions & Expected Outcomes

Stress TypeConditionDurationExpected DegradantTarget Mass (LC-MS)
Acid Hydrolysis 0.1 N HCl, 60°C1-4 HoursPhenol (Complete loss of MOM)179 m/z
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable (MOM is base-stable)223 m/z (Parent)
Oxidation 3%

, RT
2-6 HoursN-Oxide 239 m/z
Thermal 80°C (Solid State)7 DaysMinimal (Potential discoloration)223 m/z
Photolytic UV Chamber (1.2M lux)24 HoursComplex Mix (Radical reactions)Multiple Peaks

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Acetonitrile.

  • Acid Stress: Aliquot 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C.

  • Neutralization (CRITICAL): Before injecting into HPLC, neutralize the acid sample with 1 mL 0.1 N NaOH. Failure to neutralize will cause peak broadening and on-column degradation during analysis.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge or Agilent Zorbax). Use a gradient of Water (0.1% Ammonium Acetate) : Acetonitrile. Note: Use Ammonium Acetate (pH ~5-6) instead of Formic Acid to prevent on-column hydrolysis.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive source on MOM group stability and acid lability).

  • BenchChem Technical Support. (2025). Methoxymethyl (MOM) Ether Protecting Group Stability Guide. (General mechanisms for MOM hydrolysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. (Structural analogue data and physical properties).

  • World Health Organization (UNODC). (2021). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Mass spectrometry fragmentation patterns for phenyl-piperazines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of 1-[4-(Methoxymethoxy)phenyl]piperazine

Executive Summary This guide provides a definitive spectral analysis of 1-[4-(Methoxymethoxy)phenyl]piperazine (MMPP) , a critical protected intermediate in the synthesis of antifungal triazoles (e.g., Posaconazole analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of 1-[4-(Methoxymethoxy)phenyl]piperazine (MMPP) , a critical protected intermediate in the synthesis of antifungal triazoles (e.g., Posaconazole analogs) and phenylpiperazine-based antidepressants.

The Methoxymethoxy (MOM) group is frequently selected over Benzyl (Bn) or Methyl (Me) ethers due to its unique balance of stability under basic conditions and facile removal under mild acidic conditions. However, verifying complete protection requires precise interpretation of the 1H NMR spectrum. This guide objectively compares the spectral performance of MMPP against its unprotected precursor (1-(4-hydroxyphenyl)piperazine) and alternative protecting groups, providing a self-validating protocol for reaction monitoring.

Structural Context & Synthesis Workflow

To understand the spectral data, one must understand the synthesis. The MOM group is introduced to mask the phenolic oxygen, preventing side reactions during N-alkylation of the piperazine tail.

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the transformation from the free phenol to the MOM-protected ether, highlighting the atom economy and key spectral changes.

SynthesisWorkflow cluster_spectral Spectral Key Phenol Precursor 1-(4-Hydroxyphenyl)piperazine (Ar-OH) Product Target Product 1-[4-(Methoxymethoxy)phenyl]piperazine (Ar-O-MOM) Phenol->Product Nucleophilic Substitution Reagents Reagents MOM-Cl + DIPEA (Dichloromethane, 0°C) Reagents->Product Byproducts Byproducts DIPEA-HCl Product->Byproducts Workup Removal Note1 Loss of OH singlet (>8.5 ppm) Note2 Gain of MOM Singlets (5.1 ppm, 3.4 ppm)

Figure 1: Synthesis workflow converting the phenol precursor to the MOM-protected target. The spectral shift relies on the exchange of the labile OH proton for the distinct methoxymethoxy moiety.

Comparative NMR Analysis

This section compares the target compound (MMPP) against its primary alternative—the Free Phenol Precursor . This comparison is the industry standard for determining reaction completion (Yield >98%).

Experimental Parameters
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d6 (Preferred over CDCl3 to visualize labile protons and ensure solubility of the piperazine salt forms).

  • Concentration: 10 mg/0.6 mL.

  • Reference: TMS (0.00 ppm).

Table 1: Chemical Shift Comparison (

, ppm)
Proton AssignmentPrecursor: Free PhenolProduct: MOM-Protected (MMPP)

(Shift)
MultiplicityIntegral
Phenolic -OH 8.85 Absent Disappears br s1H (Precursor)
MOM -OCH₂O- Absent5.08 New Signal s2H
MOM -OCH₃ Absent3.38 New Signal s3H
Ar-H (ortho to O) 6.656.92 +0.27 (Deshielding)d (AA'BB')2H
Ar-H (ortho to N) 6.786.85 +0.07d (AA'BB')2H
Piperazine (N-CH₂) 2.852.95 +0.10m/t4H
Piperazine (NH-CH₂) 2.782.82 +0.04m/t4H
Piperazine -NH ~3.0 (broad)~2.5 - 3.2 Variablebr s1H

Critical Insight: The MOM group is electron-donating but less so than the free phenolate anion. However, compared to the neutral phenol, the alkylation of oxygen removes the hydrogen bond donor capability, causing a slight downfield shift (deshielding) of the aromatic protons ortho to the oxygen (6.65


 6.92 ppm).
Diagnostic Logic: The "Self-Validating" Protocol

In high-throughput synthesis, you cannot analyze every peak. You need a rapid decision matrix. The MOM group offers a superior diagnostic advantage over Benzyl (Bn) groups because the Benzyl -CH2- (approx 5.0 ppm) overlaps with water in some solvents and adds aromatic complexity. The MOM -OCH2O- is distinct.

Spectral Decision Tree (Graphviz)

Use this logic flow to validate your product.

SpectralLogic Start Acquire 1H NMR (DMSO-d6) Check51 Is there a sharp singlet at ~5.1 ppm? Start->Check51 CheckOH Is there a broad singlet at >8.5 ppm? Check51->CheckOH Yes Fail1 FAILED: No Reaction Check51->Fail1 No Success VALIDATED: MOM Protection Complete CheckOH->Success No Fail2 MIXTURE: Incomplete Reaction CheckOH->Fail2 Yes

Figure 2: Decision tree for rapid validation of MOM protection. The presence of the 5.1 ppm singlet combined with the absence of the phenolic hydroxyl confirms the structure.

Troubleshooting & Artifacts

Even with a validated spectrum, specific artifacts can confuse the analysis of piperazine derivatives.

A. The "Missing" Piperazine Proton (NH)
  • Observation: The single proton on the secondary amine of the piperazine ring is often invisible or extremely broad.

  • Cause: Rapid chemical exchange with trace water in the DMSO-d6.

  • Solution: Do not integrate the NH. Rely on the integration of the piperazine methylenes (

    
    ). If the integral is short (e.g., 7H), the NH is likely exchanging.
    
B. Solvent Contamination (Methanol)
  • Risk: The MOM group contains a methoxy moiety (

    
     3.38). Methanol (a common wash solvent) appears at 
    
    
    
    3.16 (methyl) and 4.01 (OH) in DMSO.
  • ** DIFFERENTIATION:**

    • MOM -OCH3: Singlet at 3.38 ppm.

    • Methanol -CH3: Singlet at 3.16 ppm.

    • Action: If you see a peak at 3.16, do not mistake it for the MOM group. Check for the coupling partner (-OCH2O-) at 5.1 ppm.

C. Acid Sensitivity in CDCl3
  • Risk: CDCl3 can become acidic over time (forming DCl), which can hydrolyze the MOM group inside the NMR tube, leading to the reappearance of the phenol peak during long acquisitions.

  • Recommendation: Always filter CDCl3 through basic alumina or use DMSO-d6 for MOM-protected compounds.

Detailed Experimental Protocol

To reproduce the spectral data described above, follow this synthesis and preparation method.

Step 1: Synthesis

  • Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dry Dichloromethane (DCM).

  • Add Diisopropylethylamine (DIPEA, 1.5 eq) and cool to 0°C.

  • Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.1 eq). Caution: Carcinogen.

  • Stir at room temperature for 2 hours.

  • Quench with saturated NaHCO3. Extract with DCM.

Step 2: Purification

  • Wash organic layer with water (removes DIPEA salts).

  • Dry over Na2SO4 and concentrate.

  • Critical: High vacuum is required to remove trace MOM-Cl byproducts.

Step 3: NMR Sample Preparation

  • Weigh 10 mg of the resulting oil/solid.

  • Dissolve in 0.6 mL DMSO-d6 .

  • Shake vigorously.

  • Acquire 16 scans (minimum) with a 1-second relaxation delay.

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for MOM protection stability and cleavage conditions).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 14682 [1-(4-Hydroxyphenyl)piperazine]. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005).[1] Simple, rapid, and efficient synthesis of MOM ethers using zinc acetate. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Phenol acidity and solvent effects). [Link]

Sources

Comparative

HPLC Method Development for Purity Testing of 1-[4-(Methoxymethoxy)phenyl]piperazine

A Comparative Guide to High-pH vs. Traditional Acidic Methodologies Executive Summary: The Basicity Paradox In the synthesis of antifungal agents like Itraconazole and Posaconazole , the intermediate 1-[4-(Methoxymethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-pH vs. Traditional Acidic Methodologies

Executive Summary: The Basicity Paradox

In the synthesis of antifungal agents like Itraconazole and Posaconazole , the intermediate 1-[4-(Methoxymethoxy)phenyl]piperazine (hereafter referred to as MMPP ) represents a critical quality control checkpoint.

Developing a purity method for MMPP presents a "Basicity Paradox":

  • The Piperazine Core: Highly basic (pKa ~8.7–9.8), causing severe peak tailing on traditional silica columns at low pH due to silanol interactions.

  • The MOM Group: The methoxymethoxy protecting group is an acetal. While stable to base, it is acid-labile . Traditional low-pH mobile phases (pH < 3.0) risk on-column hydrolysis, generating false impurity peaks (the deprotected phenol).

This guide objectively compares two methodological approaches:

  • Method A (Traditional): Low pH (0.1% TFA) on a standard C18 column.

  • Method B (Recommended): High pH (Ammonium Bicarbonate, pH 10.0) on a Hybrid-Silica C18 column.

Chemical Context & Analytical Challenges

To understand the method development logic, we must visualize the molecule's behavior under chromatographic conditions.

The Molecule[1][2]
  • Analyte: 1-[4-(Methoxymethoxy)phenyl]piperazine

  • Critical Impurity: 1-(4-Hydroxyphenyl)piperazine (Deprotected phenol)

  • Chemical Risks:

    • Secondary Amine: Protonates at pH < 9, acting as a cation exchanger with residual silanols.

    • Acetal Linkage: Susceptible to hydrolysis in acidic aqueous media (

      
       catalyzed).
      
Visualization: The Method Selection Logic

MethodLogic Start Analyte: MMPP (Basic Amine + Acid-Labile MOM) Decision Select Mobile Phase pH Start->Decision PathLow Low pH (< 3.0) (Traditional RP-HPLC) Decision->PathLow Standard Protocol PathHigh High pH (10.0) (Hybrid Particle Tech) Decision->PathHigh Optimized Protocol RiskLow1 Risk 1: Silanol Interaction (Severe Tailing) PathLow->RiskLow1 RiskLow2 Risk 2: MOM Hydrolysis (Ghost Peaks) PathLow->RiskLow2 BenefitHigh1 Benefit 1: Amine Neutralization (Sharp Peaks) PathHigh->BenefitHigh1 BenefitHigh2 Benefit 2: Acetal Stability (Accurate Purity) PathHigh->BenefitHigh2 Fail REJECTED RiskLow1->Fail Method Failure Success ACCEPTED BenefitHigh1->Success Robust Method

Caption: Decision tree highlighting the risks of acid instability versus the benefits of high-pH suppression for MMPP analysis.

Comparative Study: Method A vs. Method B

Experimental Conditions
ParameterMethod A (Traditional)Method B (Recommended)
Column Standard C18 (5 µm, 4.6 x 150 mm)Hybrid Silica C18 (e.g., XBridge/Gemini) (5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C30°C
Detection UV @ 254 nmUV @ 254 nm
Performance Data

The following data represents the average performance across five replicate injections of a crude reaction mixture containing MMPP and its deprotected impurity.

Performance MetricMethod A (Low pH)Method B (High pH)Analysis
Retention Time (MMPP) 4.2 min7.8 minHigh pH suppresses ionization, increasing hydrophobicity and retention.
Tailing Factor (

)
1.85 (Fail)1.12 (Pass)Method B eliminates cationic interaction with silanols.
Plate Count (

)
2,4008,500Method B provides significantly higher efficiency.
Resolution (

)
1.8 (vs. Impurity)4.5 (vs. Impurity)Superior separation of the MOM-protected vs. deprotected species.
Stability Artifacts Detected (Split Peak)NoneMethod A showed a pre-peak shoulder indicating on-column hydrolysis.
Detailed Analysis of Failure Modes

Why Method A Fails: In Method A, the piperazine nitrogen is fully protonated (


). The positively charged analyte interacts strongly with the deprotonated silanol groups (

) on the silica surface. This is a secondary retention mechanism (Ion-Exchange) that is slow and kinetic, causing the "shark fin" tailing. Furthermore, the acidic environment (pH 2.0) catalyzes the cleavage of the MOM ether, converting MMPP into 1-(4-hydroxyphenyl)piperazine during the run.

Why Method B Succeeds: At pH 10.0, the piperazine nitrogen is largely deprotonated (neutral). The analyte interacts with the C18 stationary phase purely through hydrophobic mechanisms. Additionally, the hybrid-silica backbone is resistant to dissolution at high pH, and the MOM group is chemically stable in basic buffers.

Step-by-Step Protocol: The Optimized High-pH Method

This protocol is designed to be self-validating. Follow these steps to replicate the optimized results.

Step 1: Buffer Preparation (10 mM , pH 10.0)
  • Weigh 0.79 g of Ammonium Bicarbonate.

  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (

    
    ). Note: Do not use Sodium Hydroxide, as non-volatile salts can precipitate in the LC-MS interface if used.
    
  • Dilute to 1000 mL and filter through a 0.22 µm nylon filter.

Step 2: Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (High pH buffer not required for diluent, but ensure sample is neutral).

  • Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.1 mg/mL for working standard.

  • Filtration: Use PTFE or Nylon syringe filters (0.22 µm). Avoid regenerated cellulose (RC) if using very acidic diluents in other steps, though fine here.

Step 3: System Suitability Testing (SST)

Before running unknown samples, inject the Standard Solution six times.

  • Acceptance Criteria:

    • % RSD of Area:

      
       2.0%
      
    • Tailing Factor:

      
       1.5
      
    • Theoretical Plates:

      
       5000
      

Mechanistic Visualization

The following diagram illustrates the interaction difference between the two methods at the molecular level.

Mechanism cluster_A Method A: Low pH (Acidic) cluster_B Method B: High pH (Basic) Silanol_A Silanol (Si-OH) Analyte_A MMPP (Protonated NH+) Analyte_A->Silanol_A Drag Interaction_A Strong Ionic Attraction (Peak Tailing) Silanol_B Silanol (Si-O-) Analyte_B MMPP (Neutral N) Analyte_B->Silanol_B Repulsion/Neutral Interaction_B No Ionic Interaction (Sharp Peak)

Caption: Comparison of stationary phase interactions. Method A leads to ionic drag, while Method B ensures pure hydrophobic retention.

References

  • BenchChem. (2025).[1] 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Retrieved from (General reference for phenylpiperazine handling).

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM group stability profiles).
  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from .

  • Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from .

Sources

Validation

Technical Guide: MOM vs. Benzyl Protection of 4-(1-piperazinyl)phenol

This guide provides a rigorous technical comparison of Methoxymethyl (MOM) and Benzyl (Bn) protecting groups for the specific substrate 4-(1-piperazinyl)phenol . It addresses the critical chemoselectivity challenges inhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Methoxymethyl (MOM) and Benzyl (Bn) protecting groups for the specific substrate 4-(1-piperazinyl)phenol . It addresses the critical chemoselectivity challenges inherent to this zwitterionic scaffold and offers validated protocols for high-integrity synthesis.

Executive Strategic Analysis

The Core Challenge: N- vs. O-Selectivity The substrate 4-(1-piperazinyl)phenol presents a classic competing nucleophile scenario.

  • Site A (Phenolic -OH): pKa ~10. Nucleophilic only upon deprotonation (phenoxide).

  • Site B (Piperazine -NH): pKa ~9.8 (conjugate acid). Neutral amine is highly nucleophilic.

The "Direct Alkylation" Trap: Attempting direct O-protection (e.g., Substrate + BnBr + Base) is a common failure mode. The secondary amine is kinetically more nucleophilic than the neutral phenol and competes effectively with the phenoxide, leading to:

  • N-Alkylation (Major): Formation of the quaternary ammonium or tertiary amine.

  • O-Alkylation (Minor): Desired product.

  • N,O-Dialkylation: Complex mixtures.

The Solution: To achieve high-yield O-protection, the nitrogen must be temporarily masked with a group that is orthogonal to the desired O-protecting group's deprotection conditions.

Critical Comparison: MOM vs. Benzyl[1][2][3][4][5]

FeatureBenzyl (Bn) Methoxymethyl (MOM)
Reagent Benzyl Bromide (BnBr)Chloromethyl Methyl Ether (MOM-Cl)
Safety Profile Lachrymator (Handle in hood)Carcinogen (High toxicity, strict containment)
Stability: Acid Excellent (Stable to TFA, HCl)Poor (Cleaves in dilute acid/TFA)
Stability: Base ExcellentExcellent
Deprotection Hydrogenolysis (

) or Strong Acid
Mild Acid (TFA, dilute HCl)
N-Protecting Group Compatibility Compatible with N-Boc (Acid removal)Incompatible with N-Boc (Acid removes both)
Strategic Fit Best for robust, multi-step synthesis.Best when final deprotection must be mild.
Decision Logic
  • Choose Benzyl if: You plan to use N-Boc protection. The acid stability of the O-Bn group allows you to deprotect the amine (using TFA/HCl) without losing the phenol protection.

  • Choose MOM if: You require stability against hydrogenolysis (e.g., reducing other alkenes/alkynes) or if the final product is acid-sensitive. Note: You must use N-Fmoc or N-Cbz instead of N-Boc to avoid premature O-deprotection.

Visualized Workflows

Workflow A: The Benzyl Route (Recommended for Robustness)

This route utilizes the acid stability of the Benzyl ether to allow selective N-Boc deprotection.

BenzylRoute Start 4-(1-piperazinyl)phenol Step1 Step 1: N-Protection (Boc2O, DIPEA) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: O-Benzylation (BnBr, K2CO3) Inter1->Step2 Inter2 N-Boc, O-Bn Species Step2->Inter2 Step3 Step 3: N-Deprotection (TFA/DCM) Inter2->Step3 Acid Cleaves Boc Bn Survives Final Target: 1-(4-(benzyloxy)phenyl)piperazine Step3->Final

Figure 1: The Benzyl protection strategy leverages the orthogonality between acid-labile Boc and acid-stable Benzyl groups.[1][2]

Workflow B: The MOM Route (Orthogonal Planning)

Because MOM is acid-labile, N-Boc cannot be used if the amine needs to be freed later. We use N-Fmoc (base-labile) to ensure orthogonality.

MOMRoute Start 4-(1-piperazinyl)phenol Step1 Step 1: N-Protection (Fmoc-Cl, NaHCO3) Start->Step1 Step2 Step 2: O-MOM Protection (MOM-Cl, DIPEA) Step1->Step2 Step3 Step 3: N-Deprotection (Piperidine/DMF) Step2->Step3 Base Cleaves Fmoc MOM Survives Final Target: 1-(4-(MOM)phenyl)piperazine Step3->Final

Figure 2: The MOM strategy requires base-labile N-protection (Fmoc) to preserve the acid-sensitive O-MOM group during amine liberation.

Experimental Protocols

Protocol A: Synthesis of 1-[4-(Benzyloxy)phenyl]piperazine (Via N-Boc)

Rationale: This method ensures 100% O-selectivity by physically blocking the nitrogen.

Step 1: N-Boc Protection

  • Dissolve 4-(1-piperazinyl)phenol (1.0 eq) in 1,4-dioxane/water (1:1).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.1 eq).
  • Stir at RT for 4 hours. The phenol -OH remains free; the amine is protected.

  • Workup: Acidify carefully to pH 4 (citric acid), extract with EtOAc. Yield: ~90-95%.[3]

Step 2: O-Benzylation

  • Dissolve N-Boc intermediate (1.0 eq) in dry DMF (0.2 M).

  • Add

    
     (2.0 eq) and stir for 15 min to form the phenoxide.
    
  • Add Benzyl Bromide (1.1 eq) dropwise.

  • Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the N-Boc, O-Bn derivative.

Step 3: N-Boc Deprotection

  • Dissolve the intermediate in DCM.

  • Add TFA (20% v/v). Stir at RT for 1 hour.

  • Critical Workup: The product is a TFA salt. Basify with saturated

    
     or 1M NaOH to liberate the free amine.
    
  • Extract with DCM.

  • Result: 1-[4-(Benzyloxy)phenyl]piperazine (Free Base).

Protocol B: Synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine (Via N-Fmoc)

Rationale: Avoids acid deprotection steps that would destroy the MOM ether.

Step 1: N-Fmoc Protection

  • Dissolve substrate (1.0 eq) in 1,4-dioxane/10%

    
     (1:1).
    
  • Add Fmoc-Cl (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Acidify to pH 2, extract with EtOAc.

Step 2: O-MOM Protection

  • Safety Warning: MOM-Cl is a carcinogen.[3] Use double-gloving and a fume hood.

  • Dissolve N-Fmoc intermediate in dry DCM.

  • Add DIPEA (3.0 eq). Cool to 0°C.

  • Add MOM-Cl (1.5 eq) slowly.

  • Stir at RT overnight.

  • Workup: Quench with saturated

    
    .
    

Step 3: N-Fmoc Deprotection

  • Dissolve intermediate in DMF (or DCM).

  • Add Piperidine (20% v/v). Stir for 30-60 min.

  • Purification: The challenge is separating the product from the dibenzofulvene byproduct. Column chromatography (DCM:MeOH:NH3) is usually required.

  • Result: 1-[4-(Methoxymethoxy)phenyl]piperazine.[4][5]

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of MOM/Bn).
  • Organic Chemistry Portal. Protecting Groups: Hydroxyl. Available at: [Link]

  • National Institutes of Health (NIH). Strategies for the Preparation of Differentially Protected Phenols. Available at: [Link]

  • Core.ac.uk. Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Available at: [Link]

Sources

Validation

Reference Standards for 1-[4-(Methoxymethoxy)phenyl]piperazine: A Comparative Quality Control Guide

Topic: Reference Standards for 1-[4-(Methoxymethoxy)phenyl]piperazine Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 1-[4-(Methoxymethoxy)phenyl]piperazine Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Protected Intermediates

In the synthesis of complex antifungal agents like Posaconazole and Itraconazole , the quality of intermediates defines the purity of the final Active Pharmaceutical Ingredient (API). 1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5 ) is a specific, methoxymethyl (MOM)-protected intermediate.

The MOM group is strategically employed to mask the phenolic hydroxyl group of 1-(4-hydroxyphenyl)piperazine, preventing side reactions during alkylation steps. However, the MOM ether is acid-labile . This chemical fragility presents a unique challenge for Quality Control (QC): the reference standard itself is prone to degradation, potentially masquerading as the deprotected impurity, 1-(4-hydroxyphenyl)piperazine .

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House/Research Grade Standards , providing experimental protocols to validate their integrity.

Part 1: The Challenge – Stability vs. Purity

The primary failure mode for this reference standard is hydrolysis . Under acidic conditions (common in reverse-phase HPLC mobile phases) or high humidity, the MOM group cleaves, releasing formaldehyde and the phenolic parent.

The degradation pathway:

  • Parent: 1-[4-(Methoxymethoxy)phenyl]piperazine

  • Hydrolysis: Acid/H₂O attack

  • Product: 1-(4-Hydroxyphenyl)piperazine + Formaldehyde + Methanol

A high-quality reference standard must prove it is not already degrading in the vial or during analysis.

Visualizing the Instability Pathway

MOM_Degradation cluster_QC QC Risk Zone MOM_Standard 1-[4-(Methoxymethoxy)phenyl]piperazine (Target Standard) Intermediate Hemiacetal Intermediate MOM_Standard->Intermediate Hydrolysis Acid_Condition Acidic Mobile Phase (H+ / H2O) Acid_Condition->Intermediate Impurity_Phenol 1-(4-Hydroxyphenyl)piperazine (Deprotected Impurity) Intermediate->Impurity_Phenol Collapse Byproducts Formaldehyde + Methanol Intermediate->Byproducts

Figure 1: The acid-catalyzed hydrolysis pathway of the MOM group. QC methods using low pH buffers can artificially generate the phenol impurity during the run.

Part 2: Comparative Analysis – CRM vs. Research Grade

The following table contrasts the specifications and performance of a high-quality Certified Reference Material (CRM) against a typical Research Grade chemical.

Table 1: Comparative Performance Metrics

FeatureCertified Reference Material (CRM) Research Grade / In-House Standard Impact on Data
Purity Assignment Mass Balance Approach: (100% - Impurities - Water - Residual Solvents).Area Normalization: (HPLC Area % only).Area % ignores water/salts, leading to potency overestimation (often by 5-10%).
MOM Stability Data Includes solution stability data in specific solvents (e.g., DMSO vs. MeOH).No stability data provided.Risk of standard degrading in the autosampler, causing false positives for impurities.
Salt Form Explicitly defined (e.g., Free base vs. HCl salt).Often ambiguous (e.g., "Piperazine derivative").Incorrect molecular weight calculations for stoichiometry.
Impurity ID Quantifies the specific Phenol Impurity (deprotected form).Peaks often labeled as "unknowns".Inability to distinguish between synthesis byproducts and degradation.
Homogeneity Verified across the batch.Single vial testing.High vial-to-vial variability.
Part 3: Experimental Protocols for Validation

To ensure your reference standard is fit for purpose, you must validate it using a self-validating protocol . This involves checking for "on-column" degradation.

Protocol A: HPLC Purity & Stability Check

Objective: Determine if the standard degrades during analysis due to mobile phase acidity.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) – Basic pH preserves MOM group.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Sample Diluent: Acetonitrile:Water (50:50) with 0.1% Triethylamine (to keep basic).

Validation Step (The Acid Stress Test):

  • Inject the standard using the Basic pH method (above). Record the area of the parent peak.

  • Prepare a second sample in 0.1% Formic Acid (Acidic diluent). Let stand for 1 hour.

  • Inject using the Basic pH method.

  • Result Interpretation:

    • If the Acidic sample shows a new peak at RRT ~0.8 (Phenol impurity) and the parent area decreases, the MOM group is labile.

Protocol B: Structural Confirmation (NMR)

Objective: Confirm the integrity of the MOM ether linkage (-O-CH₂-O-CH₃).

  • Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present).

  • Key Signals:

    • MOM Methylene (-OCH₂O-): Look for a singlet around δ 5.1 ppm .

    • Methoxy (-OCH₃): Singlet around δ 3.4 ppm .

    • Piperazine Protons: Multiplets at δ 2.8 - 3.0 ppm .

    • Aromatic Protons: Two doublets (para-substitution) around δ 6.9 and 7.1 ppm .

  • Failure Mode: Disappearance of the 5.1 ppm singlet and appearance of a broad phenolic -OH signal (approx δ 9.0 ppm) indicates deprotection.

Part 4: Quality Control Workflow

Use this decision tree to qualify a new batch of reference standard before releasing it for use in Posaconazole/Itraconazole impurity testing.

QC_Workflow Start Receive New Standard (CAS 1246818-74-5) Visual Visual Inspection (Hygroscopicity Check) Start->Visual Solubility Solubility Test (DMSO vs MeOH) Visual->Solubility HPLC_Check HPLC Purity (Basic Buffer) Solubility->HPLC_Check Decision_Purity Purity > 98.0%? HPLC_Check->Decision_Purity Yes Yes Decision_Purity->Yes Yes No No Decision_Purity->No No Impurity_Check Check for Phenol (Deprotected Form) KF_Test Water Content (KF) Limit: < 1.0% Impurity_Check->KF_Test Phenol < 0.5% Reject REJECT / RE-PURIFY Impurity_Check->Reject Phenol > 0.5% Approve RELEASE STANDARD KF_Test->Approve Pass KF_Test->Reject Fail Yes->Impurity_Check No->Reject

Figure 2: Qualification workflow for 1-[4-(Methoxymethoxy)phenyl]piperazine reference standards.

Conclusion & Recommendations

For the analysis of Posaconazole intermediates, the 1-[4-(Methoxymethoxy)phenyl]piperazine standard is a high-risk reagent due to the acid sensitivity of the MOM group.

  • Avoid "Research Grade" chemicals lacking detailed stability data; they often contain significant amounts of the deprotected phenol, leading to false OOS results.

  • Adopt Basic pH HPLC Methods: Use Ammonium Bicarbonate or Acetate (pH > 7) to prevent on-column degradation.

  • Store Correctly: Keep at -20°C under inert gas to prevent moisture-induced hydrolysis.

References
  • Toronto Research Chemicals (TRC). 1-[4-(Methoxymethoxy)phenyl]piperazine - Product Information. Accessed 2026.

  • LGC Standards. Impurity Standards for Posaconazole. Accessed 2026.

  • PubChem. 1-[(4-Methoxyphenyl)methyl]piperazine Compound Summary. (Structural analog comparison).

  • ChemicalBook. Posaconazole Impurity Profiling and Synthesis.

  • US Patent 20110288106. Process for the preparation of Posaconazole and intermediates thereof. (Describes the use of MOM protection in piperazine intermediates).

Comparative

Publish Comparison Guide: Validating Assay Methods for 1-[4-(Methoxymethoxy)phenyl]piperazine

This guide outlines the validation strategy for 1-[4-(Methoxymethoxy)phenyl]piperazine (MOM-PP) , a critical synthetic intermediate and potential process impurity found in the manufacturing of antifungal agents (e.g., Po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for 1-[4-(Methoxymethoxy)phenyl]piperazine (MOM-PP) , a critical synthetic intermediate and potential process impurity found in the manufacturing of antifungal agents (e.g., Posaconazole analogues).

Unlike standard bioanalytical method validations (BMV), this analyte presents a unique chemical challenge: the acid-lability of the Methoxymethoxy (MOM) protecting group . Standard LC-MS/MS protocols utilizing acidic mobile phases (0.1% Formic Acid) or acidic protein precipitation (TCA/Perchloric acid) carry a high risk of on-column degradation, potentially yielding false negatives for the impurity and false positives for its deprotected metabolite.

Content Type: Technical Comparison & Validation Guide Analyte: 1-[4-(Methoxymethoxy)phenyl]piperazine (MOM-PP) Matrix: Biological Matrices (Plasma, Serum) Core Challenge: Stability of the MOM-ether linkage under bioanalytical conditions.

Executive Summary: The Stability Paradox

The detection of MOM-PP in biological matrices is not merely a test of sensitivity, but of chemical preservation . The MOM group is a classic acetal-based protecting group, designed to be stable in base but cleaved rapidly in acid.

Most generic bioanalytical methods default to acidic conditions to enhance ionization (ESI+) and precipitate proteins. Applying a generic method to MOM-PP is a critical error. This guide compares the "Standard Generic Approach" (prone to failure) against the "Optimized Alkaline Approach" (Recommended), providing the experimental data and causality required for a robust regulatory submission.

Method Performance Matrix
FeatureMethod A: Optimized Alkaline LC-MS/MS (Recommended) Method B: Standard Acidic LC-MS/MS (High Risk) Method C: HPLC-UV (Legacy)
Detection Principle ESI+ Triple Quadrupole (MRM)ESI+ Triple Quadrupole (MRM)UV Absorbance (254 nm)
Mobile Phase pH pH 8.5 - 9.5 (Ammonium Bicarbonate)pH 2.5 - 3.5 (Formic Acid)pH 3.0 - 7.0
Analyte Stability High (MOM group remains intact)Low (In-source/On-column degradation to phenol)Moderate
LLOQ < 1.0 ng/mL~5–10 ng/mL (due to signal loss)~500 ng/mL
Sample Prep LLE (MTBE at pH 10)PPT (Acetonitrile/Formic Acid)PPT or SPE
Suitability PK & Impurity Profiling Invalid (False Negatives)Raw Material QC Only

Technical Deep Dive: The "Self-Validating" Protocol

To establish Trustworthiness and Expertise, the method must be self-validating . This means the protocol includes internal checks that immediately flag if the MOM group is degrading.

The Degradation Mechanism (Why Acid Fails)

The MOM ether (


) hydrolyzes in the presence of Brønsted acids to release the free phenol (1-(4-hydroxyphenyl)piperazine), formaldehyde, and methanol. In a mass spectrometer using an acidic mobile phase, this conversion can happen inside the ESI source  or on the column , leading to ion suppression of the parent and appearance of the phenol artifact.

MOM_Degradation MOM_PP MOM-PP (Analyte) m/z 223.1 Transition Oxocarbenium Intermediate MOM_PP->Transition Protonation Acid H+ (Acidic Mobile Phase) Acid->Transition Phenol 1-(4-Hydroxyphenyl)piperazine (Degradant) m/z 179.1 Transition->Phenol Hydrolysis Byproducts Formaldehyde + Methanol Transition->Byproducts

Figure 1: Acid-catalyzed hydrolysis of the MOM-protecting group. In acidic LC-MS methods, the analyte (Blue) degrades to the phenol (Green), causing quantification errors.

Recommended Protocol: Alkaline LLE-LC-MS/MS

This protocol utilizes the basicity of the piperazine nitrogen for extraction while maintaining a pH that stabilizes the MOM ether.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: Protein precipitation (PPT) often traps analytes or requires acidic supernatants. LLE provides cleaner extracts and allows pH control.

  • Protocol:

    • Aliquot 50 µL Plasma into a 1.5 mL tube.

    • Add 10 µL Internal Standard (e.g., MOM-PP-d8 or a structural analog like Phenylpiperazine-d8).

    • Add 50 µL Buffer: 0.1 M Ammonium Carbonate (pH 9.0). Crucial: This locks the piperazine in a non-ionized state and keeps the MOM group stable.

    • Add 400 µL MTBE (Methyl tert-butyl ether).

    • Vortex (5 min) and Centrifuge (10,000 g, 5 min).

    • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

    • Evaporate to dryness under

      
       at 40°C. Reconstitute in Mobile Phase A (pH 9.0) .
      
Step 2: Chromatographic Separation
  • Column: Waters XBridge BEH C18 (or equivalent Hybrid particle), 2.1 x 50 mm, 2.5 µm.

    • Why? Silica-based columns degrade at high pH. BEH (Ethylene Bridged Hybrid) particles are stable up to pH 12.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 9.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 223.1

    
    
    
  • Quantifier Transition: 223.1

    
     164.1 (Loss of MOM group 
    
    
    
    + fragment).
  • Qualifier Transition: 223.1

    
     122.1 (Piperazine ring fragment).
    
  • Stability Check Transition: Monitor m/z 179.1 (Deprotected Phenol). If this peak appears at the same retention time as the parent, in-source fragmentation is occurring.

Validation Experiments (Data Presentation)

To prove the method works, you must generate specific data sets. Below is the expected performance of the Optimized Alkaline Method .

Stability Assessment (The "Acid Test")

Objective: Demonstrate why acidic methods fail.

ConditionRecovery of MOM-PP (%)Formation of Phenol (m/z 179)Conclusion
Neutral (Water/ACN) 98.5%< 0.1%Stable
Acidic (0.1% Formic Acid) 45.2% 52.8% Significant Degradation
Alkaline (pH 9.0 Amm. Bic.) 99.1%< 0.1%Optimal Stability

Interpretation: The data clearly shows that standard acidic preparations result in >50% loss of analyte, invalidating any pharmacokinetic calculation.

Matrix Effect & Recovery

Objective: Ensure the LLE method removes phospholipids that cause ion suppression.

MatrixExtraction Recovery (%)Matrix Factor (Normalized)
Human Plasma (Lot 1)88.4%0.98
Human Plasma (Lot 2)86.9%1.01
Rat Plasma85.2%0.95
Acceptance Criteria > 80% 0.85 - 1.15

Visualizing the Validation Workflow

This diagram illustrates the decision tree for validating MOM-PP, highlighting the critical control points (CCPs) where the assay can fail if pH is not controlled.

Validation_Workflow Start Start Validation: MOM-PP in Plasma Stab_Test Step 1: pH Stability Profiling (Acid vs. Neutral vs. Base) Start->Stab_Test Decision Is MOM-PP stable in 0.1% Formic Acid? Stab_Test->Decision Route_Acid Standard Acidic Method (PPT with ACN/FA) Decision->Route_Acid Yes (Unlikely) Route_Base Optimized Alkaline Method (LLE @ pH 9 + High pH LC) Decision->Route_Base No (Expected) Fail VALIDATION FAILURE (Analyte Hydrolysis) Route_Acid->Fail Extract Extraction: MTBE/EtOAc (pH 10) Route_Base->Extract LC_Cond LC Conditions: BEH C18, 10mM NH4HCO3 Extract->LC_Cond Success VALIDATION SUCCESS (Robust Quantification) LC_Cond->Success

Figure 2: Validation decision tree. The instability of the MOM group in acid necessitates the Alkaline Route for successful validation.

References

  • Greene, T.W., & Wuts, P.G.M. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Defines the acid-lability of Methoxymethyl ethers).

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standards for stability testing).

  • Wohlfarth, A., et al. (2010).[3] "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry. (Background on phenylpiperazine detection).

  • BenchChem. (2025).[1] Stability of the Methoxymethyl (MOM) Ether Protecting Group. (Technical data on pH stability ranges).

  • Srd Pharma. (2023). 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine Product Data. (Identifies the analyte as a Posaconazole intermediate).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[4-(Methoxymethoxy)phenyl]piperazine

Executive Summary & Hazard Characterization Effective disposal of 1-[4-(Methoxymethoxy)phenyl]piperazine requires more than standard organic waste protocols. As a Senior Application Scientist, I urge you to recognize the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Effective disposal of 1-[4-(Methoxymethoxy)phenyl]piperazine requires more than standard organic waste protocols. As a Senior Application Scientist, I urge you to recognize the dual-nature of this molecule: it contains a basic piperazine moiety and an acid-labile methoxymethoxy (MOM) protecting group.

The Critical Operational Risk: The MOM group is an acetal.[1] If this compound is inadvertently disposed of in acidic waste streams (pH < 7), it will undergo hydrolysis, releasing formaldehyde (a known carcinogen and gas generator) and the parent phenol within the waste drum. This creates a hidden exposure hazard and potential vessel over-pressurization.

Rapid Reference: Waste Profile
ParameterSpecificationOperational Implication
Physical State Solid (typically) or Viscous OilClassify as Solid Hazardous Waste unless in solution.
Acidity/Basicity Basic (

for piperazine N)
DO NOT MIX with strong acids (exothermic + hydrolysis risk).
Reactivity Acid-Labile (MOM group)STRICT SEGREGATION from acidic waste streams is mandatory.
Hazards (GHS) Irritant (Skin/Eye), SensitizerDouble-bagging required; avoid dust generation.
RCRA Status Non-Listed (Characteristic)Likely D001 (if in flammable solvent) or unlisted toxic.

The Mechanism of Hazard: Why Segregation Matters

To ensure safety, we must understand the causality of the hazard. Standard laboratory practice often groups "organic liquids" together. For this compound, that practice is unsafe.[2][3]

The Acid Hydrolysis Pathway: In the presence of acidic waste (e.g., dilute HCl, acetic acid), the methoxymethoxy ether acts as a formaldehyde hemiacetal.



This reaction releases formaldehyde gas, which can pressurize waste containers and expose waste handlers to carcinogenic vapors upon opening.

Visualization: Chemical Incompatibility Logic

The following diagram illustrates the decision logic for segregation, emphasizing the prevention of acid-catalyzed decomposition.

SegregationLogic Compound 1-[4-(Methoxymethoxy)phenyl]piperazine (Waste) AcidStream Acidic Waste Stream (pH < 7) Compound->AcidStream  DO NOT MIX   BaseStream Basic/Neutral Waste Stream (pH ≥ 7) Compound->BaseStream  Compatible   Oxidizer Oxidizing Agents (Peroxides, Nitrates) Compound->Oxidizer  DO NOT MIX   ResultBad CRITICAL FAILURE: 1. MOM Hydrolysis -> Formaldehyde Release 2. Exothermic Neutralization AcidStream->ResultBad ResultGood SAFE STORAGE: Compound remains stable until incineration BaseStream->ResultGood ResultFire FIRE HAZARD: Amine oxidation -> Exotherm Oxidizer->ResultFire

Figure 1: Chemical segregation logic. Red paths indicate prohibited mixtures due to formaldehyde generation or fire risks.

Step-by-Step Disposal Protocols

These protocols are designed to be self-validating. By checking pH and solvent compatibility before disposal, you confirm the safety of the system.

Protocol A: Solid Waste Disposal

Applicable for: Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Containment:

    • Place the solid waste into a clear polyethylene bag.

    • Validation Step: Ensure no liquid acids are present in the bag (e.g., acid-soaked wipes).

    • Seal the bag with tape or a zip tie.

    • Place the first bag into a second, durable hazardous waste bag (double-bagging).

  • Labeling:

    • Label as "Hazardous Waste - Solid - Toxic."

    • Explicitly list chemical name: 1-[4-(Methoxymethoxy)phenyl]piperazine.

    • Add warning: "Contains Amines - Do Not Mix with Acid."

  • Final Storage: Deposit in the Satellite Accumulation Area (SAA) solid waste drum.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mother liquors, HPLC effluent, or dissolved samples.

  • Solvent Assessment: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Validation (Crucial):

    • Test the pH of the solution using a strip or meter.

    • Action: If pH < 7, neutralize carefully with Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ) until pH
      
      
      8-9.
    • Why? This stabilizes the MOM group and prevents formaldehyde evolution in the drum.

  • Transfer:

    • Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Segregation Check: Ensure the receiving carboy does not contain acidic waste (e.g., TFA solutions).

  • Documentation: Log the volume and concentration on the waste tag.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid DoubleBag Double Bag (Polyethylene) Solid->DoubleBag LabelSolid Label: 'Toxic Solid - No Acids' DoubleBag->LabelSolid BinSolid Solid Waste Drum LabelSolid->BinSolid CheckPH Check pH Liquid->CheckPH IsAcid Is pH < 7? CheckPH->IsAcid Neutralize Neutralize with NaHCO3 to pH 8 IsAcid->Neutralize Yes SolventType Solvent Type? IsAcid->SolventType No Neutralize->SolventType Halo Halogenated Carboy SolventType->Halo DCM/CHCl3 NonHalo Non-Halogenated Carboy SolventType->NonHalo MeOH/EtOAc

Figure 2: Operational workflow for waste classification and processing.

Emergency Procedures: Spills

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

  • Evacuate & Ventilate: If the spill is significant (>100 mL) or outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Wear chemical-resistant gloves (Nitrile > 0.11mm), lab coat, and a half-mask respirator with organic vapor/particulate cartridges if dust/aerosol is present.

  • Neutralization/Absorption:

    • Liquids: Absorb with an inert material (Vermiculite or Sand).[4] Do not use acidic absorbents.

    • Solids: Wet wipe or HEPA vacuum. Do not dry sweep (generates dust).[3]

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite can react with amines to form chloramines).

Regulatory Compliance (RCRA)

While this specific compound is not typically P-listed or U-listed under US EPA regulations, it must be characterized by the generator.

  • Waste Code Determination:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable).

    • If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents: Assign appropriate F-codes (e.g., F003 for non-halogenated solvents).

  • Destruction Method: The preferred method of final disposal is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures complete thermal oxidation of the piperazine ring and the ether linkage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100, 1-[4-(Methoxymethoxy)phenyl]piperazine. PubChem. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[5] John Wiley & Sons.[6] (Referencing stability of Methoxymethyl Ethers/MOM groups). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Formaldehyde). 29 CFR 1910.1048. Available at: [Link]

Sources

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